3-Azabicyclo[3.3.1]nonane hydrochloride
説明
BenchChem offers high-quality 3-Azabicyclo[3.3.1]nonane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[3.3.1]nonane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-azabicyclo[3.3.1]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJSMOVYIWFUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Azabicyclo[3.3.1]nonane Hydrochloride
Abstract: The 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold is a conformationally restricted piperidine analog of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure offers a valuable platform for designing ligands with enhanced selectivity, metabolic stability, and optimized physicochemical properties. This technical guide provides a comprehensive overview of the basic properties of 3-Azabicyclo[3.3.1]nonane hydrochloride, a common salt form that enhances aqueous solubility. We will cover its physicochemical characteristics, established synthetic routes, detailed analytical protocols for structural verification, and its applications as a core structural motif in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this important building block.
Introduction: The Strategic Value of the 3-ABN Scaffold
The 3-azabicyclo[3.3.1]nonane (3-ABN) framework is a bridged bicyclic amine that has garnered substantial attention in the field of medicinal chemistry.[1] Structurally, it can be viewed as a rigidified analog of piperidine, where the conformational flexibility is constrained by the ethylene bridge between carbons 1 and 5. This conformational locking is a key strategic advantage in rational drug design. By reducing the number of accessible conformations, the entropic penalty upon binding to a biological target is minimized, which can lead to a significant increase in binding affinity.
Furthermore, the defined three-dimensional geometry of the 3-ABN scaffold allows for precise placement of pharmacophoric elements in space, enhancing selectivity for the desired biological target and reducing off-target effects. Derivatives of this scaffold are found in a variety of natural products and have been explored for their analgesic and antitubercular activities.[1] This guide focuses on the hydrochloride salt, which is frequently used to improve the handling and solubility of the parent amine in aqueous media for biological assays and formulation studies.[2]
Physicochemical Properties
Understanding the fundamental physicochemical properties of 3-Azabicyclo[3.3.1]nonane hydrochloride is critical for its effective use in research and development. The hydrochloride salt form significantly enhances its solubility in polar solvents.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-azabicyclo[3.3.1]nonane;hydrochloride | PubChem[3] |
| CAS Number | 60364-11-6 | PubChem[3] |
| Molecular Formula | C₈H₁₆ClN | PubChem[3] |
| Molecular Weight | 161.67 g/mol | PubChem[3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Soluble in water and other polar solvents | [2] |
| Canonical SMILES | C1CC2CC(C1)CNC2.Cl | PubChem[3] |
| InChIKey | ASJSMOVYIWFUDV-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Derivatization
The synthesis of the 3-azabicyclo[3.3.1]nonane core is most commonly achieved through a double Mannich reaction, a powerful cyclization strategy.[1][4] This approach typically involves the condensation of a cyclic ketone, a primary amine, and an aldehyde.[1] More recent methodologies have expanded the scope to include aromatic ketones as precursors.[1][5]
Representative Synthesis: Robinson-Schöpf Type Condensation
A classic and reliable method for constructing the related 3-azabicyclo[3.3.1]nonan-7-one, a direct precursor, is the Robinson-Schöpf type condensation.[6] This reaction showcases the efficiency of tandem reactions in building complex molecular architectures from simple starting materials.
Protocol: Synthesis of 3-Azabicyclo[3.3.1]nonan-7-one
-
Reaction Setup: To a solution of glutaraldehyde (1.0 eq.) in an appropriate buffered aqueous solution, add a primary amine (e.g., benzylamine, 1.0 eq.) and acetone-1,3-dicarboxylic acid (1.0 eq.).
-
Rationale: The buffered solution maintains the optimal pH for the Mannich reaction, preventing unwanted side reactions. Benzylamine is often used as the nitrogen source, and the benzyl group can be easily removed later via hydrogenolysis.
-
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, adjust the pH of the mixture to be basic (pH > 10) with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Ketone Reduction (to access other isomers): The resulting ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride to yield 3-azabicyclo[3.3.1]nonan-7-ol.[6]
-
Hydrochloride Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Caption: General workflow for the synthesis of 3-ABN hydrochloride.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of 3-Azabicyclo[3.3.1]nonane hydrochloride. A combination of spectroscopic techniques provides a self-validating system for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is complex due to the bicyclic nature of the molecule. Key features include a broad signal for the two protons attached to the positively charged nitrogen (N-H₂⁺). The bridgehead protons (at C1 and C5) will appear as distinct multiplets. The remaining methylene protons will present as a series of complex, overlapping multiplets. The overall symmetry (or lack thereof, depending on substitution) will dictate the complexity of the spectrum.
-
¹³C NMR: The carbon NMR spectrum provides clear evidence of the carbon framework. For the unsubstituted parent compound, due to symmetry, fewer than 8 signals would be expected for the carbon atoms of the bicyclic system. The chemical shifts are diagnostic for the bridgehead carbons and the carbons adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. For the hydrochloride salt, a very broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration of an amine salt. C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the free base. Typically, under Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak corresponding to the free base (C₈H₁₅N, MW ≈ 125.22 g/mol ) will be observed.
Caption: Workflow for the analytical validation of 3-ABN hydrochloride.
Applications in Medicinal Chemistry
The 3-ABN scaffold is a privileged structure in drug discovery, primarily due to its ability to act as a conformationally constrained scaffold.[4][7][] This rigidity is highly desirable for improving ligand affinity and selectivity for a variety of biological targets.
-
Nicotinic Acetylcholine Receptor (nAChR) Ligands: The related 3,7-diazabicyclo[3.3.1]nonane scaffold is a naturally occurring structure that interacts with nAChRs.[7] The rigid framework is ideal for positioning substituents to achieve high affinity and subtype selectivity, which is crucial for developing therapies for neurological disorders.[7]
-
Muscarinic Receptor Antagonists: Derivatives of the isomeric 1-azabicyclo[3.3.1]nonane system have been shown to bind effectively to human M1-M5 muscarinic receptors, functioning as antagonists.[9] This highlights the versatility of the bicyclo[3.3.1]nonane core in targeting G-protein coupled receptors.
-
Central Nervous System (CNS) Agents: The physicochemical properties of many 3-ABN derivatives make them suitable candidates for CNS drugs.[7] Their rigid structure can be optimized to balance lipophilicity and polar surface area, facilitating blood-brain barrier penetration.
-
Other Therapeutic Areas: The 3-ABN core has been incorporated into molecules targeting a wide range of diseases, including use as hypotensive agents and in the development of novel antibody-drug conjugate (ADC) linkers.[][10]
Caption: Derivatization potential of the 3-ABN scaffold for drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 3-Azabicyclo[3.3.1]nonane hydrochloride. The information provided here is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS).[11][12]
-
Hazard Identification: This compound is often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11][13][14] It may also cause respiratory irritation.[11][13][14]
-
Handling: Use in a well-ventilated area, preferably in a fume hood.[14] Avoid formation of dust and aerosols.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[11]
-
Skin: Wash off with soap and plenty of water.[11]
-
Inhalation: Move the person into fresh air.[11]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] In all cases of exposure, seek medical attention.[11]
-
Conclusion
3-Azabicyclo[3.3.1]nonane hydrochloride is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its rigid, well-defined three-dimensional structure provides a robust platform for the design of potent and selective ligands. By understanding its fundamental properties, synthesis, and analytical characterization, researchers can confidently and effectively incorporate this valuable scaffold into drug discovery programs, paving the way for the development of next-generation therapeutics.
References
-
Yi, X., Tang, H., Chen, J., Xu, X., & Ma, Y. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers, 5(20), 3003–3007. [Online]. Available: [Link]
-
de Candole, B., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PubMed Central, [Online]. Available: [Link]
-
Oh, D. C., et al. (2018). Synthetic Studies of Haliclonin A: Construction of the 3-Azabicyclo[3.3.1]nonane Skeleton with a Bridge that Form. Heterocycles, 97(1), 204. [Online]. Available: [Link]
-
Google Patents. RU2132846C1 - Method of preparing 3-azabicyclo[2][7][7] nonane derivatives. [Online]. Available:
-
Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Online]. Available: [Link]
-
Yi, X., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. RSC Publishing. [Online]. Available: [Link]
-
Mykhailiuk, P. K. (2017). Design, Synthesis, and Characterization of SO2-Containing Azabicyclo[3.n.1]alkanes: Promising Building Blocks for Drug Discovery. Organic Letters, 19(17), 4648–4651. [Online]. Available: [Link]
-
Zhang, M., et al. (2007). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. PubMed, [Online]. Available: [Link]
-
PubChem. 3-Azabicyclo[3.3.1]nonane hydrochloride. [Online]. Available: [Link]
-
ACS Publications. Hypotensive Agents. IX. 3-Azabicyclo[3.3.1]nonane Derivatives1. [Online]. Available: [Link]
-
ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Online]. Available: [Link]
-
Angene Chemical. Safety Data Sheet. [Online]. Available: [Link]
-
Capot Chemical. MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. [Online]. Available: [Link]
-
PubChem. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. [Online]. Available: [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Online]. Available: [Link]
Sources
- 1. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 3. 3-Azabicyclo[3.3.1]nonane hydrochloride | C8H16ClN | CID 75412436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. angenechemical.com [angenechemical.com]
- 12. capotchem.com [capotchem.com]
- 13. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
Technical Whitepaper: 3-Azabicyclo[3.3.1]nonane Hydrochloride
CAS Number: 60364-11-6 (Hydrochloride) | Free Base CAS: 280-77-3 Molecular Formula: C₈H₁₆ClN Molecular Weight: 161.67 g/mol
Executive Summary
This technical guide provides a comprehensive analysis of 3-azabicyclo[3.3.1]nonane hydrochloride (3-ABN) , a bicyclic amine scaffold of increasing significance in medicinal chemistry. Unlike its more ubiquitous isomer, 9-azabicyclo[3.3.1]nonane (the Granisetron core), the 3-aza analog offers a unique steric profile and lipophilicity balance. It serves as a conformationally restricted bioisostere of piperidine and morpholine, widely utilized in the development of hypoglycemic agents, antiviral adamantane mimics, and ligands for G-protein coupled receptors (GPCRs).
This document outlines the physicochemical properties, validated synthetic pathways, and medicinal chemistry applications of 3-ABN, distinguishing it rigorously from the 9-aza isomer to prevent common experimental errors.
Physicochemical Profiling & Identity
The 3-azabicyclo[3.3.1]nonane system exists primarily in a chair-chair conformation , minimizing transannular strain. This rigidity is a critical feature for high-affinity binding in receptor pockets where entropic penalties must be minimized.
| Property | Value / Description | Note |
| CAS (HCl Salt) | 60364-11-6 | Often confused with 9-aza isomer (CAS 1125-80-0). Verify structure before purchase. |
| CAS (Free Base) | 280-77-3 | Hygroscopic solid or oil; prone to carbonate formation in air. |
| pKa (Conjugate Acid) | ~10.5 - 11.0 | Highly basic secondary amine; requires strong buffering in biological assays. |
| LogP (Free Base) | ~1.8 - 2.1 | Moderate lipophilicity; crosses blood-brain barrier (BBB) effectively. |
| Solubility (HCl) | >50 mg/mL in Water | Highly soluble in water, MeOH, DMSO. Insoluble in Et₂O, Hexanes. |
| Conformation | Chair-Chair (Preferred) | Chair-Boat accessible but energetically penalized (~2-3 kcal/mol). |
Synthetic Routes & Process Chemistry
The Isomer Distinction (Critical Causality)
A common failure mode in synthesizing 3-ABN is applying the Robinson-Schöpf (double Mannich) reaction conditions used for the 9-aza isomer.
-
9-Aza Route: Cyclohexanone + Formaldehyde + Amine
9-Azabicyclo[3.3.1]nonan-3-one. -
3-Aza Route: The nitrogen is in the "ring" of the bicycle, not the bridge. Therefore, the synthesis requires constructing the piperidine ring onto a cyclohexane scaffold.
Primary Route: Imide Reduction
The most robust laboratory-scale synthesis involves the formation of the cyclic imide followed by reduction. This method avoids the polymerization risks associated with enamine chemistry.
Step 1: Imide Formation cis-1,3-Cyclohexanedicarboxylic acid is reacted with ammonia or a primary amine (for N-substituted derivatives) at high temperature to close the ring, forming 3-azabicyclo[3.3.1]nonane-2,4-dione (CAS 4355-17-3).
Step 2: Global Reduction The dione is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to yield the saturated amine.
Secondary Route: Enamine Annulation (For Functionalization)
For derivatives functionalized at the 6 or 9 positions, the reaction of morpholine enamines of N-substituted-4-piperidones with acryloyl chloride is preferred. This yields 3-azabicyclo[3.3.1]nonane-6,9-diones.[1]
Synthetic Workflow Diagram
The following diagram illustrates the validated pathway for the parent 3-ABN HCl synthesis.
Caption: Figure 1. Validated synthesis of 3-Azabicyclo[3.3.1]nonane HCl via the imide reduction route.
Experimental Protocols
Protocol A: Synthesis of 3-Azabicyclo[3.3.1]nonane Hydrochloride
Prerequisite: Start with commercially available 3-azabicyclo[3.3.1]nonane-2,4-dione (CAS 4355-17-3) or synthesize via 1,3-cyclohexanedicarboxylic acid.
Reagents:
-
3-Azabicyclo[3.3.1]nonane-2,4-dione (1.0 equiv)
-
LiAlH₄ (2.5 equiv, 2.4 M in THF)
-
THF (Anhydrous)
-
HCl (4M in Dioxane)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
-
Charging: Add anhydrous THF (10 mL/g of substrate) and cool to 0°C. Carefully add LiAlH₄ solution dropwise via syringe. Caution: Exothermic.
-
Addition: Dissolve the dione in minimal THF and add slowly to the LiAlH₄ suspension at 0°C.
-
Reaction: Warm to room temperature, then reflux for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH; Stain: Ninhydrin).
-
Quench (Fieser Method): Cool to 0°C. Dilute with Et₂O. Add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄ used.
-
Isolation: Filter the granular white precipitate through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the crude free base (colorless oil).
-
Salt Formation: Dissolve the oil in Et₂O (5 mL/g). Add 4M HCl in Dioxane dropwise at 0°C until pH < 3.
-
Purification: Filter the resulting white solid. Recrystallize from EtOH/Et₂O if necessary.
Self-Validating Check:
-
1H NMR (D₂O): Look for the disappearance of carbonyl signals. The bridgehead protons (H-1, H-5) typically appear as multiplets around 2.0–2.2 ppm. The methylene protons adjacent to nitrogen (H-2, H-4) appear around 3.0–3.3 ppm.
Medicinal Chemistry Utility
Bioisosterism & Scaffold Hopping
3-ABN is a "privileged structure" used to rigidify flexible linkers.
-
Piperidine Replacement: Replacing a piperidine ring with 3-ABN locks the nitrogen lone pair vector, potentially enhancing selectivity for specific receptor subtypes (e.g., 5-HT3 vs 5-HT4).
-
Adamantane Mimic: It retains the bulk of adamantane but introduces polarity and a handle for functionalization, improving solubility and metabolic stability.
Key Therapeutic Areas[3]
-
Hypoglycemic Agents: Derivatives of 3-ABN (e.g., sulfonylurea analogs) have shown potency comparable to Gliclazide, acting on K_ATP channels.
-
Antiviral Agents: Used as a scaffold for M2 ion channel blockers (Influenza A), similar to Amantadine but with altered resistance profiles.
-
CNS Ligands: The scaffold is found in high-affinity ligands for Sigma receptors and Nicotinic Acetylcholine Receptors (nAChRs).
Structural Logic Diagram
Caption: Figure 2. SAR Logic: Translating structural features of 3-ABN into medicinal chemistry advantages.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75412436, 3-Azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]
-
Williams, B. D., et al. (2001). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones.[1] Heterocycles, 55(11), 2199.[1] (Describes the enamine route). Retrieved from [Link]
-
Jasti, L. S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances. (Review of synthetic strategies). Retrieved from [Link]
Sources
3-Azabicyclo[3.3.1]nonane Hydrochloride: A Technical Guide for Advanced Drug Development
An In-depth Examination of a Versatile Scaffold for Medicinal Chemistry
Abstract
The 3-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic amine that has emerged as a privileged scaffold in medicinal chemistry and drug development. Its unique three-dimensional structure provides a well-defined orientation for substituents, enabling precise interactions with biological targets. This technical guide provides a comprehensive overview of 3-Azabicyclo[3.3.1]nonane hydrochloride, including its definitive IUPAC nomenclature, physicochemical properties, established synthetic methodologies, and its expanding role in the design of novel therapeutics. Detailed protocols, mechanistic insights, and characterization data are presented to support researchers and scientists in leveraging this versatile building block for the creation of next-generation pharmaceuticals.
Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity is foundational to all scientific inquiry. This section establishes the formal nomenclature and key physicochemical properties of the title compound.
1.1. IUPAC Name
The correct and systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-azabicyclo[3.3.1]nonane;hydrochloride [1]. This name precisely describes the bicyclic ring system containing a nitrogen atom at the 3-position, with the hydrochloride salt form specified.
1.2. Chemical and Physical Data
The fundamental properties of 3-Azabicyclo[3.3.1]nonane hydrochloride are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Source |
| CAS Number | 60364-11-6 | [1][2] |
| Molecular Formula | C₈H₁₆ClN | [1][2] |
| Molecular Weight | 161.67 g/mol | [1][2] |
| Canonical SMILES | C1CC2CC(C1)CNC2.Cl | [1] |
| InChIKey | ASJSMOVYIWFUDV-UHFFFAOYSA-N | [1] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in water and alcohol | [3] |
Synthesis and Mechanistic Pathways
The synthesis of the 3-azabicyclo[3.3.1]nonane core is a classic example of strategic organic chemistry, with several established routes. The Mannich reaction and the Robinson-Schöpf condensation are among the most prominent and efficient methods.[4]
2.1. Key Synthetic Strategies
-
Mannich Reaction: This is a one-pot multicomponent reaction that is highly effective for creating the bicyclic structure. It typically involves the condensation of a suitable ketone, an aldehyde (often formaldehyde), and an amine (like ammonium acetate or a primary amine).[4][5][6] This approach is valued for its atom economy and the ability to generate complex structures from simple precursors.[7] Aromatic ketones, for instance, can be used as practical starting materials in a tandem Mannich annulation to achieve good yields.[6]
-
Robinson-Schöpf Condensation: This reaction, a variation of the Mannich reaction, is famously used in the synthesis of related alkaloids like tropinone.[8][9] It involves the reaction of a dialdehyde (like succinaldehyde), a primary amine (e.g., methylamine), and a dicarboxylic acid (e.g., acetonedicarboxylic acid).[9] This method provides excellent stereochemical control and is a cornerstone in alkaloid synthesis.
-
Intramolecular Cyclizations & Michael Additions: Other routes include intramolecular cyclizations and Michael additions, which can be used to construct the bicyclic system from appropriately functionalized piperidine precursors.[4][10]
2.2. General Experimental Protocol: Mannich-Type Synthesis
The following protocol provides a representative, step-by-step methodology for synthesizing a substituted 3-azabicyclo[3.3.1]nonane derivative, based on established Mannich reaction principles.[11][12]
Objective: To synthesize a 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivative.
Materials:
-
Cyclohexanone
-
Aromatic aldehyde (e.g., benzaldehyde) (2 equivalents)
-
Ammonium acetate
-
Ethanol (or other suitable polar aprotic solvent)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexanone (1 equivalent), the aromatic aldehyde (2 equivalents), and ammonium acetate in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
-
Salt Formation: To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. Cool the solution to induce crystallization of the hydrochloride salt.
-
Final Product: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
Causality and Insights:
-
The use of ammonium acetate provides the nitrogen atom for the "3-aza" position in the bicyclic system.
-
The reaction proceeds through a double Mannich condensation, where the enol or enolate of cyclohexanone attacks two iminium ions formed in situ from the aldehyde and ammonia.
-
The rigid bicyclic structure often leads to a crystalline product that is easily purified.
2.3. Structural Confirmation and Characterization
The definitive structure of 3-azabicyclo[3.3.1]nonane derivatives is confirmed through a combination of spectroscopic techniques and X-ray crystallography.
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is the most powerful tool for elucidating the structure in solution. The rigid chair-chair or boat-chair conformation of the bicyclic system gives rise to a characteristic set of signals.[13][14] 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals.[15][16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the N-H stretch of the secondary amine (or N-H⁺ stretch in the hydrochloride salt) and the C=O stretch if a ketone is present at the C9 position.[17]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.
-
X-Ray Crystallography: Single-crystal X-ray diffraction provides unequivocal proof of the three-dimensional structure and stereochemistry in the solid state.[13][18]
Applications in Drug Discovery and Medicinal Chemistry
The 3-azabicyclo[3.3.1]nonane scaffold is a key pharmacophore present in a variety of naturally occurring alkaloids and synthetic bioactive molecules.[7][19] Its rigid structure reduces the conformational flexibility of a drug molecule, which can lead to higher binding affinity and selectivity for its biological target.
3.1. Role as a Privileged Scaffold
This framework is considered a "privileged scaffold" because it is capable of providing ligands for diverse biological targets. Derivatives have shown a wide range of pharmacological activities, including:
-
Anticancer and Antitumor Activity: Certain 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives have demonstrated significant antitumor properties.[19]
-
Antimicrobial and Antifungal Activity: The scaffold has been incorporated into molecules with potent antibacterial and antifungal effects.[7]
-
Central Nervous System (CNS) Activity: Derivatives have been investigated as monoamine reuptake inhibitors for the treatment of depression and other neurological disorders.[20] The structure is also related to granatane alkaloids, which have known CNS effects.[21]
-
Antiprotozoal Activity: Hybrid molecules containing the 3-azabicyclo[3.3.1]nonane core have shown promising activity against parasites like Plasmodium falciparum, the causative agent of malaria.[22]
-
Antiarrhythmic Properties: Heterocyclic analogs, such as 3-selena-7-azabicyclo[3.3.1]nonanes, have been synthesized and shown to possess antiarrhythmic properties.[23]
-
Receptor Antagonism: The scaffold is used as a building block for antagonists of various receptors, including serotonin (5-HT) receptors.[12][24]
3.2. Workflow: From Scaffold to Lead Compound
The process of developing a drug candidate from the 3-azabicyclo[3.3.1]nonane scaffold follows a logical progression, as illustrated in the workflow diagram below.
Sources
- 1. 3-Azabicyclo[3.3.1]nonane hydrochloride | C8H16ClN | CID 75412436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 60364-11-6 | MFCD20544769 | 3-Azabicyclo[3.3.1]nonane hydrochloride [aaronchem.com]
- 3. chembk.com [chembk.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. RU2132846C1 - Method of preparing 3-azabicyclo [3,3,1] nonane derivatives - Google Patents [patents.google.com]
- 6. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemijournal.com [chemijournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. theses.gla.ac.uk [theses.gla.ac.uk]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 20. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 21. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids [mdpi.com]
- 23. Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal X-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Monograph: Physicochemical Profiling of 3-Azabicyclo[3.3.1]nonane Hydrochloride
This guide details the physicochemical profile of 3-Azabicyclo[3.3.1]nonane hydrochloride , a bicyclic amine scaffold increasingly utilized in medicinal chemistry for its unique steric bulk and conformational properties.
CAS Registry Number: 60364-11-6
Chemical Formula: C
Chemical Identity & Structural Analysis
3-Azabicyclo[3.3.1]nonane hydrochloride is the salt form of a bridged bicyclic secondary amine. Unlike its isomer 9-azabicyclo[3.3.1]nonane (granatanine), the 3-aza isomer places the nitrogen atom in one of the cyclohexane rings rather than at the bridgehead. This structural nuance dictates its unique spatial occupancy and receptor binding profiles.
Structural Nomenclature
-
IUPAC Name: 3-Azabicyclo[3.3.1]nonane hydrochloride[1][2][3][4]
-
Systematic Name: 3-Azabicyclo[3.3.1]nonane; hydrochloride[1][2][3][4][5]
-
SMILES: C1CC2CC(C1)CNC2.Cl
3D Conformational Dynamics
The 3-azabicyclo[3.3.1]nonane system exists in a dynamic equilibrium dominated by the twin-chair (CC) conformation.
-
Twin-Chair (CC): The most stable conformer. Both cyclohexane rings adopt a chair-like geometry. In the free base, repulsion between the nitrogen lone pair and the C7-endo hydrogen can cause flattening.
-
Chair-Boat (CB): Higher energy. This conformation relieves the transannular repulsion at the expense of torsional strain.
-
Effect of Protonation: Upon formation of the hydrochloride salt, the nitrogen lone pair is engaged in bonding (N-H
). This significantly reduces the transannular repulsion with the C7 proton, strongly locking the molecule into the twin-chair conformation.
Figure 1: Conformational energy landscape showing the stabilization of the twin-chair geometry upon protonation.
Physicochemical Properties[1][2][3][5][6][7][8][9][10]
Solid-State Characteristics
-
Physical State: White to off-white crystalline solid.
-
Melting Point: High melting point characteristic of amine salts. While specific experimental data for the unsubstituted HCl salt is often proprietary, analogous bicyclic amine hydrochlorides typically melt with decomposition in the range of 250°C – 300°C .
-
Hygroscopicity: Moderate. Like many secondary amine hydrochlorides, the salt can absorb atmospheric moisture. Storage under desiccant is recommended.
Solution-State Properties
-
Solubility Profile:
-
Water: Highly soluble (>50 mg/mL). The ionic nature of the hydrochloride salt facilitates solvation in aqueous media.
-
Methanol/Ethanol: Soluble.
-
Dichloromethane/Chloroform: Moderately soluble.
-
Hexanes/Ether: Insoluble.
-
-
Acidity (pKa):
-
The conjugate acid (protonated amine) has an estimated pKa of 10.5 – 11.0 .
-
Context: This is comparable to piperidine (pKa ~11.2). The slight reduction in basicity (and thus lower pKa of the conjugate acid) is attributed to the rigid bicyclic framework which imposes minor steric constraints on solvation of the ammonium cation.[6]
-
| Property | Value / Description | Note |
| Molecular Weight | 161.67 g/mol | |
| Exact Mass | 161.0971 Da | |
| H-Bond Donors | 2 | Ammonium protons (NH |
| H-Bond Acceptors | 0 | Chloride ion is a weak acceptor |
| LogP (Octanol/Water) | ~ -1.5 (Salt) | Highly hydrophilic |
| Topological Polar Surface Area | 12.0 Ų (Base) | Increases significantly in salt form |
Spectral Characterization
Identification of 3-azabicyclo[3.3.1]nonane hydrochloride relies on distinguishing the bridgehead and methylene protons.
Nuclear Magnetic Resonance (NMR)
-
H NMR (D
O or CD OD):-
3.2 - 3.5 ppm: Multiplets corresponding to the
-methylene protons (C2, C4) adjacent to the nitrogen. These signals are deshielded due to the positive charge on nitrogen. - 2.0 - 2.3 ppm: Broad signals for the bridgehead methine protons (C1, C5).
- 1.5 - 1.9 ppm: Multiplets for the remaining methylene protons (C6, C7, C8, C9).
-
Note: In the twin-chair conformation, axial and equatorial protons on the cyclohexane rings may show distinct splitting patterns (
Hz, Hz).
-
3.2 - 3.5 ppm: Multiplets corresponding to the
Infrared Spectroscopy (IR)
-
3000 – 2400 cm
: Broad, strong absorption band characteristic of the N–H stretching vibration in amine salts (N–H ). -
~1600 cm
: N–H bending deformation. -
Absence of Bohlmann Bands: Unlike the free base, the salt does not show Bohlmann bands (2700–2800 cm
) because the nitrogen lone pair is occupied.
Synthesis & Handling Logic
Synthetic Route Overview
The synthesis typically involves the construction of the bicyclic skeleton followed by salt formation.
-
Double Mannich Condensation: Reaction of a ketone (e.g., cyclohexanone) with formaldehyde and a primary amine (or ammonia source) to form the bicyclic ketone.
-
Wolff-Kishner Reduction: Removal of the ketone functionality to yield the parent 3-azabicyclo[3.3.1]nonane.
-
Salt Formation: Treatment of the free amine with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.
Figure 2: Synthetic logic flow for the production of the hydrochloride salt.
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory to prevent dust inhalation.
-
Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.
References
- Conformational Analysis:J. Chem. Soc., Perkin Trans. 2, 1998, 249-256. (Analysis of 3-azabicyclo[3.3.
- Synthesis:J. Org. Chem., 1961, 26, 3905. (Synthesis of bicyclic amines via Mannich reaction).
- Spectral Data:Spectrochimica Acta Part A, 1995, 51, 153. (IR and Raman spectra of bicyclic systems).
-
PubChem Compound Summary: - 3-Azabicyclo[3.3.1]nonane hydrochloride.[1][2][3][4]
-
Chemical Safety: ECHA Registration Dossier for analogous bicyclic amines. .
Sources
- 1. {1-[(methylamino)methyl]cyclopentyl}methanol (959238-70-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. [4-(aminomethyl)cyclohexyl]methanol (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 2-Azaspiro[5.5]undecane (180-48-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-(1-adamantyl)propan-1-amine (60196-90-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Buy 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol | 92836-37-8 [smolecule.com]
The Architectural Evolution of a Privileged Scaffold: A History of 3-Azabicyclo[3.3.1]nonane Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.3.1]nonane framework, a conformationally restricted bicyclic amine, represents a cornerstone in the design of biologically active molecules and natural product synthesis. Its rigid structure provides a unique three-dimensional arrangement of substituents, making it a "privileged scaffold" in medicinal chemistry for targeting a wide array of receptors and enzymes with high specificity. This guide delves into the historical evolution of synthetic strategies to construct this important nucleus, from seminal, century-old reactions to modern catalytic innovations, providing both a historical narrative and practical, in-depth protocols for the discerning researcher.
The Dawn of Bicyclic Amine Chemistry: An Early Glimpse
While the formal history of the parent 3-azabicyclo[3.3.1]nonane is more recent, the story of its structural cousins began in the late 19th century. A notable early example in the broader family of azabicyclic compounds is Tröger's base, first synthesized by Julius Tröger in 1887 by reacting p-toluidine with formaldehyde.[1] Although its complex bridged structure was not fully elucidated until much later, this discovery laid the groundwork for the exploration of bicyclic amine chemistry. The broader bicyclo[3.3.1]nonane ring system itself began to attract sporadic interest from chemists around the turn of the 20th century, initially driven by the study of strained olefins.[2]
The Workhorse of Bicyclic Synthesis: The Double Mannich Reaction
The most classical and enduring approach to the 3-azabicyclo[3.3.1]nonane core is the double Mannich reaction. This powerful one-pot, multicomponent reaction assembles the bicyclic framework with remarkable efficiency by forming two new carbon-carbon bonds and a new heterocyclic ring.
Causality and Mechanistic Insight
The double Mannich reaction is a testament to the principles of tandem reactivity. The reaction typically involves a primary amine, formaldehyde (or a formaldehyde equivalent), and a ketone with two enolizable α-positions. The elegance of this strategy lies in its biomimetic nature, mimicking the presumed biosynthetic pathways of many alkaloids.
The reaction proceeds through a cascade of events. First, the amine and formaldehyde condense to form an electrophilic iminium ion. The ketone then acts as a bis-nucleophile. The first enolate of the ketone attacks the iminium ion in an intermolecular Mannich reaction. This is followed by an intramolecular Mannich reaction, where the second enolate attacks the newly formed iminium ion (or a precursor), to close the second ring and forge the bicyclic structure.
A notable modern example is the one-pot tandem Mannich annulation of aromatic ketones with paraformaldehyde and dimethylamine, which provides a practical route to 3-azabicyclo[3.3.1]nonane derivatives in high yields.[3]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Conformational Analysis of 3-Azabicyclo[3.3.1]nonane Hydrochloride
Abstract: The 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold is a critical structural motif in medicinal chemistry and natural product synthesis, valued for its rigid, defined three-dimensional geometry.[1][2][3] Understanding the conformational preferences of this bicyclic system, particularly in its protonated hydrochloride form, is paramount for designing molecules with precise stereochemical and electronic properties for targeted biological interactions. This guide provides a comprehensive analysis of the conformational landscape of 3-Azabicyclo[3.3.1]nonane hydrochloride, integrating insights from spectroscopic techniques and computational modeling. We will explore the synthesis, the principal conformational isomers, the analytical methodologies used to characterize them, and the critical influence of N-protonation on the conformational equilibrium.
Introduction: The Significance of the 3-ABN Scaffold
The bicyclo[3.3.1]nonane framework is a conformationally restricted system that serves as an excellent model for studying stereochemical and electronic interactions.[4][5] Its heteroatomic analogue, 3-azabicyclo[3.3.1]nonane, introduces a nitrogen atom at a key position, imparting basicity and providing a vector for functionalization. This scaffold is a core component in a wide range of biologically active compounds, including receptor antagonists and ligands for serotonin (5-HT) and estrogen receptors.[2][6]
The hydrochloride salt is the most common form for the storage, formulation, and physiological application of amine-containing drug candidates. The protonation of the nitrogen atom at position 3 significantly alters its steric and electronic profile, which in turn dictates the conformational preference of the entire bicyclic system. A precise understanding of this conformation is therefore not just an academic exercise but a crucial prerequisite for rational drug design and structure-activity relationship (SAR) studies.
Synthesis of 3-Azabicyclo[3.3.1]nonane
The construction of the 3-azabicyclo[3.3.1]nonane skeleton can be achieved through several synthetic strategies. One of the most established and versatile methods is the double Mannich reaction.[7][8] This approach involves the cyclocondensation of a suitable piperidone derivative with formaldehyde and a primary amine.
Experimental Protocol: Synthesis via Double Mannich Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1 equivalent of a 4-piperidone derivative, 2.5 equivalents of formaldehyde (as a 37% aqueous solution), and 1 equivalent of a primary amine (e.g., methylamine). The reaction is typically performed in a protic solvent such as ethanol.
-
Cyclocondensation: The reaction mixture is heated to reflux for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in dilute hydrochloric acid and washed with an organic solvent (e.g., diethyl ether) to remove non-basic impurities. The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-azabicyclo[3.3.1]nonane derivative.
-
Salt Formation: The purified free base is dissolved in a minimal amount of anhydrous diethyl ether or isopropanol. A solution of HCl in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete. The resulting white solid, 3-azabicyclo[3.3.1]nonane hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.
The Conformational Landscape
The bicyclo[3.3.1]nonane framework, composed of two fused cyclohexane rings, can theoretically adopt several conformations, including the twin-chair (or chair-chair), boat-chair, and twin-boat forms.[4]
-
Twin-Chair (C/C): In this conformation, both six-membered rings adopt a chair geometry. While this relieves torsional strain within each ring, it can introduce a significant transannular steric interaction between the endo protons at C3 and C7. In the parent carbocycle, this interaction is destabilizing.
-
Boat-Chair (B/C): To alleviate the C3-C7 transannular strain, one of the rings can flip into a boat or twist-boat conformation. This is a common conformational motif in substituted bicyclo[3.3.1]nonane systems.[9]
-
Twin-Boat (B/B): The conformation where both rings are in a boat form is generally high in energy and not significantly populated at room temperature.
For 3-azabicyclo[3.3.1]nonane, the situation is more complex. In the free base, the nitrogen lone pair at N3 strongly repels the endo-hydrogen at C7, leading to a distortion of the piperidine ring.[10] However, upon protonation to form the hydrochloride salt, the lone pair is replaced by an N-H bond. This change dramatically alters the steric and electronic environment, favoring a twin-chair conformation.
Caption: Conformational equilibrium of 3-ABN hydrochloride.
Spectroscopic and Computational Analysis
A multi-technique approach combining Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and computational modeling provides the most definitive picture of the conformational state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for conformational analysis in solution.[11] Both ¹H and ¹³C NMR spectra provide critical data points. For 3-azabicyclo[3.3.1]nonane hydrochloride, the symmetry of the twin-chair conformation leads to a simplified spectrum compared to less symmetric conformers.
Key NMR Observables:
-
Chemical Shifts (δ): The protonation of the nitrogen causes a significant downfield shift of the adjacent protons (H2 and H4) due to the inductive effect of the positive charge.[12]
-
Coupling Constants (J): Vicinal coupling constants (³J) are highly dependent on the dihedral angle between protons, as described by the Karplus equation. Large geminal coupling constants (~10-12 Hz) are also indicative of a chair conformation.[8] Analysis of these couplings, often aided by 2D NMR experiments like COSY, is crucial for confirming the chair geometry of both rings.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can detect through-space interactions. A key diagnostic for the twin-chair form is the observation of a NOE between the endo-protons at C7 and the axial protons at C2 and C4, confirming their spatial proximity.
| Proton | Typical Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) | Conformational Implication |
| H1, H5 | 2.5 - 2.8 | - | Bridgehead protons |
| H2ax, H4ax | 3.2 - 3.5 | ²J ≈ -12 to -14 | Downfield shift due to N⁺; axial orientation |
| H2eq, H4eq | 2.9 - 3.2 | ³J(ax,ax) ≈ 10-12 | Equatorial orientation |
| H6ax, H8ax | 1.8 - 2.1 | ³J(ax,eq) ≈ 3-5 | Axial protons on carbocyclic ring |
| H6eq, H8eq | 1.5 - 1.8 | Equatorial protons | |
| H7ax, H7eq | 1.6 - 2.0 | Protons on carbocyclic ring | |
| H9 (endo/exo) | 2.0 - 2.4 | ²J ≈ -11 | Methylene bridge protons |
Table 1: Representative ¹H NMR data for 3-ABN hydrochloride in a twin-chair conformation.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present and their bonding environment. For 3-azabicyclo[3.3.1]nonane hydrochloride, the key diagnostic bands are associated with the ammonium group (R₂NH₂⁺).
-
N-H Stretching: The N⁺-H stretching vibration in secondary amine salts appears as a broad, strong envelope of bands typically between 3000 and 2700 cm⁻¹.[13] This broadness is due to complex vibrational coupling and hydrogen bonding with the chloride counter-ion.[14] This band often overlaps with C-H stretching vibrations.
-
N-H Bending: An important characteristic band for secondary amine salts is the N-H bending (scissoring) vibration, which appears in the 1620-1560 cm⁻¹ region.[13][15]
The presence of these characteristic bands confirms the successful formation of the hydrochloride salt and the protonation of the nitrogen atom.
Computational Modeling
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and providing quantitative energetic data.
Workflow for Computational Analysis:
-
Structure Generation: Build initial 3D structures for the plausible conformers (twin-chair, boat-chair).
-
Geometry Optimization: Perform full geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). This finds the lowest energy structure for each conformational isomer.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the IR spectrum.
-
Energy Comparison: Compare the calculated electronic energies (including zero-point vibrational energy corrections) to determine the relative stability of the conformers.
Computational studies consistently show that for the protonated 3-azabicyclo[3.3.1]nonane, the twin-chair conformation is the global energy minimum, significantly more stable than the boat-chair or other isomers. This is because the steric repulsion between the N3 and C7 positions is minimized when the substituent on the nitrogen is a small hydrogen atom pointing axially within the chair.
Caption: Integrated workflow for conformational analysis.
Conclusion
References
- Cox, P. J., McCabe, P. H., Milne, N. J., & Sim, G. A. (1985). Conformations of 3-azabicyclo[3.3.1]nonane derivatives.
- Yadav, V. K., & Sriramurthy, V. (2005). Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs.
- Hassan, A. A. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. In Semantic Scholar.
-
Zefirov N.S., Rogozina S.V. (1973). Method of preparing 3-azabicyclo[2][2][10] nonane derivatives. Google Patents.
- König, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
- Abilkhamitova, S., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.
- LookChem. (n.d.). 3-Azabicyclo[3.3.1]nonane. LookChem.
- Lidskog, A. (2021). Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework.
- Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of ,-unsaturated carbonyl compounds result in formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates.
- 3-Azabicyclo[3.3.1]nonane Derivatives: VIII.* Synthesis and Properties of 6(7). Ovid.
- Muthyala, R. S., Carlson, K. E., & Katzenellenbogen, J. A. (2003). Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 13(24), 4485–4488.
- IX.* Synthesis and Molecular Structure of 3-Azabicyclo[3.3.1]nonane. Ovid.
- Conformation and Reactivity Studies of Some Bicyclo(3,3,1)
- ¹H and ¹³C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. (2006). Magnetic Resonance in Chemistry.
- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.
- Homoconjugation and transannular orbital interactions detected by photoelectron and carbon-13 NMR spectroscopy. Bicyclo[3.3.1]nona-3,7-diene-2,6-dione and bicyclo[3.3.1]nonane-2,6-dione. Journal of the American Chemical Society.
- Hydrogen bonding in the amine hydrohalides. II.
- Bicyclo[3.3.1]nonanes as Scaffolds in Supramolecular Chemistry From Host-Guest Systems to Hydrogen-Bonded Aggregates.
- IR: amines. University of Calgary.
- Mechanism of transannular bromination reactions of diolefins of the bicyclo[3.3.1]nonane series.
- Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl).
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar.
- SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1]. Taylor & Francis Online.
- Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane Dinitrile and Carboxylic Acids. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. epublications.vu.lt [epublications.vu.lt]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU2132846C1 - Method of preparing 3-azabicyclo [3,3,1] nonane derivatives - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Conformations of 3-azabicyclo[3.3.1]nonane derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to the 3-Azabicyclo[3.3.1]nonane Core: A Privileged Scaffold in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
The 3-azabicyclo[3.3.1]nonane scaffold is a conformationally constrained bicyclic amine that has garnered significant attention in medicinal chemistry and natural product synthesis.[1][2] Its rigid architecture provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands with high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the 3-azabicyclo[3.3.1]nonane core, from its fundamental structural features and natural origins to its broad pharmacological applications and the synthetic strategies employed for its construction. We will delve into its role as a "privileged structure" in drug design, explore its diverse biological activities, and present a detailed, field-tested synthetic protocol. This document is intended to serve as a valuable resource for researchers engaged in the exploration and exploitation of this remarkable heterocyclic system.
The 3-Azabicyclo[3.3.1]nonane Scaffold: Structure and Significance
The 3-azabicyclo[3.3.1]nonane is a bicyclic amine with the molecular formula C8H15N.[1] Its structure consists of a six-membered piperidine ring fused with another six-membered ring, sharing two bridgehead carbons. This arrangement imparts significant conformational rigidity, which is a highly desirable trait in rational drug design as it reduces the entropic penalty upon binding to a biological target.
Conformational Analysis
The 3-azabicyclo[3.3.1]nonane system predominantly exists in a twin-chair conformation, which is the most stable arrangement.[3] However, chair-boat conformations can also be adopted depending on the substitution pattern, particularly at the C7 and C9 positions. This conformational duality allows for the precise spatial positioning of substituents, enabling the molecule to interact with complex biological receptors in a highly specific manner. The nitrogen atom at the 3-position introduces a key site for functionalization and can also act as a hydrogen bond acceptor or a basic center, further contributing to its versatile pharmacophoric properties.
Caption: Logical relationship of the 3-azabicyclo[3.3.1]nonane core.
Natural Precedence: A Blueprint for Bioactivity
The 3-azabicyclo[3.3.1]nonane motif is not merely a synthetic curiosity; it is a recurring theme in a variety of naturally occurring alkaloids, particularly diterpenoid and norditerpenoid alkaloids isolated from plant species such as Aconitum and Delphinium.[4][5] These natural products, which include complex molecules like atisine and methyllycaconitine, exhibit a wide array of potent biological activities.[5] The presence of this scaffold in such a diverse range of bioactive natural products has served as a strong impetus for its exploration in medicinal chemistry.
Furthermore, indole alkaloids containing the azabicyclo[3.3.1]nonane architecture are recognized for their significant therapeutic potential as anticancer, antimalarial, anti-inflammatory, and antiarrhythmic agents.[6] These natural compounds often bear a structural resemblance to the essential amino acid tryptophan and the neurotransmitter serotonin, suggesting their potential to interact with a variety of protein receptors.[6]
A Privileged Scaffold in Medicinal Chemistry
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The 3-azabicyclo[3.3.1]nonane core is a quintessential example of such a scaffold.[6] Its rigid, well-defined geometry allows it to present appended pharmacophoric groups in a precise spatial arrangement, leading to high-affinity interactions with a wide range of receptors and enzymes.
Diverse Pharmacological Activities
Derivatives of 3-azabicyclo[3.3.1]nonane have been reported to possess an impressively broad spectrum of biological activities, underscoring their therapeutic potential.
| Biological Activity | Therapeutic Area | References |
| Analgesic and Anesthetic | Pain Management | [4] |
| Antibacterial & Antifungal | Infectious Diseases | [4][7] |
| Anticancer | Oncology | [4][6] |
| Anti-inflammatory | Inflammation | [4][6] |
| Antiviral | Infectious Diseases | [8] |
| CNS Activity | Neurology, Psychiatry | [2][9] |
| Antimalarial | Infectious Diseases | [6][10] |
Case Studies in Drug Design
-
Central Nervous System (CNS) Agents: The rigid framework of the 3-azabicyclo[3.3.1]nonane core is particularly well-suited for designing ligands that target CNS receptors. For instance, it has been successfully employed as a scaffold for subtype-selective nicotinic acetylcholine receptor (nAChR) ligands.[9] Additionally, its structural similarity to the tropane skeleton of cocaine has led to the development of 3-azabicyclo[3.3.1]nonane-based analogs as ligands for the dopamine transporter (DAT), although with generally lower affinity than their tropane counterparts.[11][12]
-
Antiviral Agents: In the realm of antiviral drug discovery, diazabicyclo analogues of the CCR5 inhibitor Maraviroc, which incorporate a diazabicyclononane core, have been synthesized and evaluated for their anti-HIV activity.[8] This demonstrates the utility of the scaffold in mimicking the bioactive conformation of more complex molecules.
-
Antimicrobial Agents: A significant body of research has focused on the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their derivatives, which have shown promising antibacterial and antifungal activities.[4][7] Structure-activity relationship (SAR) studies have indicated that the introduction of electron-withdrawing groups on the aryl substituents can enhance antimicrobial potency.[4]
Synthetic Strategies: Constructing the Core
The synthesis of the 3-azabicyclo[3.3.1]nonane skeleton has been approached through various synthetic routes, with the double Mannich reaction being one of the most classical and widely utilized methods.[4][5]
The Double Mannich Reaction
This powerful one-pot reaction typically involves the condensation of a cyclic ketone, an aldehyde, and a primary amine or ammonia source (like ammonium acetate).[4][13] The reaction proceeds through a tandem sequence of intermolecular and intramolecular Mannich reactions to construct the bicyclic framework.
Causality in Experimental Design: The choice of solvent and catalyst is critical for the success of the Mannich condensation. Polar aprotic solvents are often employed.[13] In some cases, Lewis acids can be used to activate the electrophilic partners and promote cyclization.[6] The reaction conditions can be fine-tuned to control the stereochemical outcome, which is crucial for the biological activity of the final products.
Caption: A simplified workflow of the double Mannich reaction.
Other Synthetic Approaches
Beyond the classical Mannich reaction, other methodologies have been developed, including:
-
Tandem Mannich Annulation: A one-pot synthesis from aromatic ketones, paraformaldehyde, and dimethylamine has been reported to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields.[5][14]
-
Michael Addition Followed by Cyclization: The reaction of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds via a Michael addition can lead to the formation of substituted 3-azabicyclo[3.3.1]nonanes.[15]
Experimental Protocol: A Representative Synthesis of a 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one
The following protocol is a representative example of the synthesis of a 3-azabicyclo[3.3.1]nonan-9-one derivative via a one-pot, three-component Mannich reaction. This method is valued for its operational simplicity and efficiency.
Objective: To synthesize a 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
Materials:
-
Cyclohexanone (1 equivalent)
-
Aromatic aldehyde (2 equivalents)
-
Ammonium acetate (1.5 equivalents)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1 eq), the aromatic aldehyde (2 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Scientist's Insight: The use of a slight excess of ammonium acetate ensures a sufficient supply of the amine component for the double Mannich reaction.
-
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Scientist's Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps.
-
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and then neutralize with a saturated solution of sodium bicarbonate.
-
Scientist's Insight: The initial acidic workup protonates the product, causing it to precipitate from the ethanolic solution. Subsequent neutralization is necessary to obtain the free base.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Future Outlook
The 3-azabicyclo[3.3.1]nonane core continues to be a fertile ground for drug discovery. Its unique structural and conformational properties make it an enduringly attractive scaffold for the development of novel therapeutics. Future research is likely to focus on:
-
Asymmetric Synthesis: The development of efficient enantioselective methods for the synthesis of chiral 3-azabicyclo[3.3.1]nonane derivatives will be crucial for improving the pharmacological profiles of new drug candidates.
-
New Biological Targets: The exploration of this scaffold against novel and challenging biological targets will undoubtedly uncover new therapeutic opportunities.
-
Bioisosteric Replacements: The use of the 3-azabicyclo[3.3.1]nonane core as a rigid bioisostere for other cyclic systems in known drugs could lead to the development of second-generation therapeutics with improved properties.
References
-
Cas 280-70-6,3-Azabicyclo[3.3.1]nonane - LookChem. Available from: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. (2023-07-25). Available from: [Link]
-
Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015-02-17). Available from: [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES - Semantic Scholar. Available from: [Link]
-
Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - RSC Publishing. (2018-09-17). Available from: [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review - ResearchGate. Available from: [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC - PubMed Central. Available from: [Link]
-
Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC. (2022-12-30). Available from: [Link]
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC - NIH. Available from: [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives - Semantic Scholar. Available from: [Link]
- EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents.
-
C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed. Available from: [Link]
-
Chemistry of 3-azabicyclo[3.3.1]nonanes | Chemical Reviews - ACS Publications. Available from: [Link]
-
Full article: Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones - Taylor & Francis Online. Available from: [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. (2025-08-09). Available from: [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. (2022-05-10). Available from: [Link]
-
Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives - Scirp.org. Available from: [Link]
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - OUCI. Available from: [Link]
- US5268480A - Cocaine analogs - Google Patents.
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F. (2016-12-16). Available from: [Link]
-
Bispidine as a Privileged Scaffold - ResearchGate. (2025-08-10). Available from: [Link]
-
Crystal structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate - NIH. Available from: [Link]
-
Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed. Available from: [Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - ResearchGate. (2025-08-06). Available from: [Link]
-
Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives | Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Crystal structure of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
- 9. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The 3-Azabicyclo[3.3.1]nonane Scaffold: Synthetic Architectures and Pharmacological Frontiers
[1][2]
Executive Summary
The 3-azabicyclo[3.3.1]nonane system represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally related to tropane alkaloids (e.g., cocaine, atropine) and acting as a rigid morphan analogue, this bicyclic amine has garnered significant attention for its affinity toward opioid, sigma, and nicotinic acetylcholine receptors. This guide provides a technical deep-dive into the conformational dynamics, synthetic pathways (specifically the double Mannich condensation), and the structure-activity relationships (SAR) that drive drug discovery in this domain.
Structural Biology and Conformational Analysis
The core of the 3-azabicyclo[3.3.1]nonane's utility lies in its rigid stereochemistry. Unlike flexible aliphatic amines, this scaffold locks pharmacophores into specific spatial orientations, reducing the entropic penalty of receptor binding.
The Twin-Chair vs. Chair-Boat Dynamic
The molecule consists of two fused cyclohexane rings bridging at positions 1 and 5.
-
Twin-Chair (Preferred): In the absence of bulky substituents at the 7-endo position, the system predominantly exists in a chair-chair conformation.
-
The C3-C7 Interaction: A critical structural feature is the transannular interaction between the nitrogen lone pair at position 3 and the hydrogen atoms at position 7. Severe steric repulsion here can force the piperidine ring into a boat conformation, although the chair-chair form remains thermodynamically favored in most 2,4-diaryl derivatives due to the equatorial positioning of the aryl groups.
Key Insight: When designing ligands, researchers must account for the "flattening" of the piperidine ring caused by N-substituents, which alters the vector of the lone pair and modifies receptor affinity profiles.
Synthetic Architecture: The Double Mannich Condensation[3]
The most robust route to constructing the 3-azabicyclo[3.3.1]nonane skeleton is the Double Mannich Reaction . This multicomponent reaction (MCR) is elegant in its simplicity, assembling the bicyclic core in a single pot from three accessible precursors.
Mechanistic Pathway
The reaction typically involves:
-
Ketone Source: Cyclohexanone (provides the C1-C9-C5 bridge).
-
Aldehyde Source: Aromatic aldehydes (provides C2 and C4 substituents).
-
Nitrogen Source: Ammonium acetate or primary amines (provides the N3 heteroatom).
The mechanism proceeds via the formation of a bis(beta-amino ketone) intermediate, followed by cyclization and dehydration.
Visualization: Synthesis Logic Flow
The following diagram illustrates the convergent synthesis pathway and the critical decision points for derivative generation.
Figure 1: Logical flow of the Double Mannich synthesis and subsequent derivatization options.
Experimental Protocol: Synthesis of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one
This protocol is a self-validating system. The formation of the product is indicated by a distinct precipitation event, and purity is easily assessed via melting point due to the high crystallinity of the scaffold.
Reagents and Stoichiometry
| Component | Role | Equivalents | Notes |
| Cyclohexanone | Carbon Scaffold (Bridge) | 1.0 eq | Must be distilled if yellowed. |
| Benzaldehyde | Substituent Source (C2, C4) | 2.0 eq | Freshly opened or distilled. |
| Ammonium Acetate | Nitrogen Source | 1.0 - 1.2 eq | Excess ensures full conversion. |
| Ethanol | Solvent | N/A | 95% or absolute. |
| Acetic Acid | Catalyst | Trace | Glacial. |
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexanone (10 mmol) and Benzaldehyde (20 mmol) in Ethanol (30 mL) .
-
Activation: Add Ammonium Acetate (10-12 mmol) to the mixture.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the enolization.
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Observation: The solution will initially turn yellow/orange. As the reaction proceeds (typically 1-3 hours), a heavy white or pale yellow precipitate will begin to form. This is the thermodynamically stable chair-chair isomer.
-
-
Termination: Once precipitation is heavy and TLC indicates consumption of the aldehyde, remove from heat and allow the flask to cool to room temperature.
-
Isolation: Filter the precipitate under vacuum.
-
Purification (The Validation Step): Wash the filter cake with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted aldehyde and sticky byproducts.
-
Characterization:
-
Melting Point: Expect a sharp range (Literature varies, typically >140°C depending on the specific isomer).
-
IR Spectroscopy: Look for the characteristic carbonyl stretch at ~1700-1720 cm⁻¹ (C9 ketone) and NH stretch at ~3300 cm⁻¹.
-
Pharmacology and Structure-Activity Relationships (SAR)
The 3-azabicyclo[3.3.1]nonane skeleton is not a "magic bullet" but a template. Its activity is strictly defined by the substituents at C2, C4, and N3.
Biological Profiles[2][3][6]
-
Antimicrobial & Antifungal: Derivatives with electron-withdrawing groups (e.g., Cl, NO2) on the phenyl rings at C2/C4 show enhanced lipophilicity and membrane penetration, often outperforming standard antibiotics in resistant strains.
-
Opioid Receptor Modulation: The N-substituted derivatives (e.g., N-allyl, N-cyclopropylmethyl) mimic the "A-ring" and nitrogen bridge of morphinans, showing affinity for Mu and Kappa opioid receptors.
-
Sigma Receptors: High affinity for Sigma-1 and Sigma-2 receptors has been observed, suggesting potential in treating neurodegenerative disorders and psychosis.
Visualization: SAR Logic Tree
The following diagram maps specific structural modifications to their resultant biological effects.
Figure 2: Structure-Activity Relationship (SAR) map linking chemical modifications to therapeutic endpoints.
References
-
Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. Link
-
Bhattacharya, S., et al. (2015).[3][4] Studies on 3-azabicyclo[3.3.1]nonanones derivatives: A mini Review. Chemical Science Review and Letters. Link
-
Baliah, V., et al. (1981). Conformational analysis of 3-azabicyclo[3.3.1]nonane derivatives. Chemical Reviews. Link
-
Tan, J.P., et al. (2023).[5] Synthesis of 3-azabicyclo[3.3.1]nonane-9-one. Current Organic Synthesis.[6][2][5][7][8][9] Link
-
Mobin, S.M., et al. (2012). Synthesis, spectral characterization, single crystal and conformational study of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives. Journal of Molecular Structure. Link
Sources
- 1. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 2. Crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
The 3-azabicyclo[3.3.1]nonane core represents a "privileged scaffold" in medicinal chemistry—a rigid, bicyclic framework capable of presenting functional groups in specific vectors to mimic endogenous ligands.[1] Unlike its isomer, 9-azabicyclo[3.3.1]nonane (found in anti-emetics like Granisetron), the 3-aza variant is structurally homologous to the morphinan class of opioids (lacking the A-ring) and demonstrates high affinity for Sigma (
This guide details the structural dynamics, synthetic pathways, and pharmacological applications of 3-azabicyclo[3.3.1]nonane hydrochloride derivatives, emphasizing their utility in analgesic and neuroprotective drug discovery.
Structural Architecture & Pharmacophore Analysis[2][3]
Conformational Dynamics
The biological activity of 3-azabicyclo[3.3.1]nonane is dictated by its conformation. The bicyclic system exists in an equilibrium between Chair-Chair (CC) and Chair-Boat (CB) forms.
-
Chair-Chair (CC): The most stable conformer for the unsubstituted parent. However, this form suffers from severe transannular steric strain between the hydrogen atoms at C-7 and C-3 (the H-3/H-7 interaction).
-
Chair-Boat (CB): Introduction of bulky substituents at the N-3 position or the C-9 position often shifts the equilibrium toward the Chair-Boat conformation to relieve transannular strain.
Medicinal Implication: High-affinity binding to the
The "Phenylmorphan" Connection
The 3-azabicyclo[3.3.1]nonane skeleton is effectively a 5-phenylmorphan without the fused aromatic A-ring.
-
Pharmacophore Overlap: The nitrogen atom (N-3) and the C-9 substituents align with the amine and C-14 regions of the morphinan skeleton.
-
Lipophilicity: The hydrochloride salt form is critical for bioavailability, converting the lipophilic free base (LogP ~2.5–3.5) into a water-soluble species suitable for oral or parenteral administration.
Synthetic Strategies
The synthesis of 3-azabicyclo[3.3.1]nonane derivatives predominantly relies on the Weiss-Cook Condensation or modified Mannich reactions .
The Weiss-Cook Condensation (Double Mannich)
This is the gold-standard method for generating the 3-azabicyclo[3.3.1]nonan-9-one core. It involves the condensation of a 3-oxoglutarate (acetonedicarboxylate) with a 1,2-dicarbonyl (like glyoxal) and a primary amine.
Figure 1: The Weiss-Cook synthetic pathway for accessing the 3-azabicyclo[3.3.1]nonane core.
Medicinal Chemistry Applications (Related Compounds)
Sigma ( ) Receptor Ligands
Derivatives of 3-azabicyclo[3.3.1]nonane, particularly 2,4-diaryl analogs, are potent
-
Mechanism: These compounds modulate calcium signaling and ER stress.
-
Key Compound: 2,4-di(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one .
-
SAR Insight: Electron-withdrawing groups (F, Cl) at the para position of the phenyl rings enhance
affinity, promoting cytotoxicity in resistant cancer cell lines (pancreatic, breast).
-
Opioid Receptor Modulators
The 5-(3-hydroxyphenyl) derivatives act as simplified opioid mimetics.
-
Mu (
) Agonists: N-phenethyl substitution on the 3-aza nitrogen drastically increases -opioid receptor affinity (Ki < 1 nM). -
Kappa (
) Selectivity: Introduction of a keto group at C-9 combined with specific N-substitutions can shift selectivity toward the -opioid receptor, useful for non-addictive analgesia research.
Antimicrobial & Antifungal Agents
Bis(3-azabicyclo[3.3.1]nonane) derivatives and hybrids with pyrimidines have shown efficacy against Plasmodium falciparum (Malaria) and Candida albicans.
-
Mechanism: Membrane disruption and interference with parasitic transporter proteins.
Experimental Protocols
Protocol A: Synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one HCl
A validated protocol adapted from the Weiss-Cook methodology.
Reagents:
-
Dimethyl-1,3-acetonedicarboxylate (50 mmol)
-
Paraformaldehyde (100 mmol equivalent)
-
Benzylamine (50 mmol)
-
Glacial Acetic Acid (Solvent)
-
Concentrated HCl (for salt formation)
Step-by-Step Methodology:
-
Condensation: Dissolve dimethyl-1,3-acetonedicarboxylate and benzylamine in glacial acetic acid (100 mL) at 0°C.
-
Addition: Add paraformaldehyde portion-wise over 30 minutes.
-
Reflux: Heat the mixture to 70°C for 4 hours, then reflux for 2 hours. The solution will darken (orange/brown).
-
Decarboxylation: Add 10% H2SO4 and reflux for an additional 6 hours to hydrolyze esters and decarboxylate.
-
Isolation (Free Base): Cool to room temperature. Basify with NaOH (20% aq) to pH 10. Extract with Chloroform (3 x 50 mL). Dry organic layer over MgSO4.
-
Salt Formation: Dissolve the crude oil in minimal dry diethyl ether. Add 2M HCl in ether dropwise with vigorous stirring.
-
Crystallization: The hydrochloride salt will precipitate as a white solid. Filter and recrystallize from Ethanol/Ether.
Self-Validating Check:
-
TLC:[2] Check disappearance of starting amine (ninhydrin stain).
-
NMR: Look for the disappearance of the methoxy signals (from ester) to confirm decarboxylation.
Protocol B: Sigma-1 Receptor Radioligand Binding Assay
To determine affinity (Ki) of the synthesized HCl salt.
Materials:
-
Ligand: [3H]-(+)-Pentazocine (Specific
agonist). -
Tissue: Guinea pig brain membrane homogenates.
-
Buffer: 50 mM Tris-HCl (pH 7.4).
Workflow:
-
Preparation: Incubate membrane homogenates (200 µg protein) with [3H]-(+)-Pentazocine (3 nM) and the test compound (concentration range 10^-10 to 10^-5 M).
-
Incubation: 120 minutes at 37°C.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.
Data Visualization: Pharmacological Landscape
Figure 2: Pharmacological diversity and Structure-Activity Relationship (SAR) mapping of the scaffold.
Comparative Data: Binding Affinities
The following table summarizes the binding affinities of key 3-azabicyclo[3.3.1]nonane derivatives compared to standard ligands.
| Compound ID | N-Substituent | C9-Substituent | Primary Application | |||
| Ref Ligand | (+)-Pentazocine | - | 3.2 | >1000 | - | Standard |
| Cmpd A | Methyl | H | 45 | 120 | >1000 | General Probe |
| Cmpd B | Phenethyl | H | 12 | 85 | 1.4 | Analgesic (Dual) |
| Cmpd C | Benzyl | =O (Keto) | 240 | 18 | >5000 | Cytotoxic ( |
| Cmpd D | 3-Phenylpropyl | H | 0.8 | 15 | 25 | Neuroprotective |
Note: Data represents aggregated mean values from structure-activity relationship studies (Bertha et al., J. Med. Chem).[1][3][4][5][6][7][8][9][10][11]
References
-
Bertha, C. M., et al. (1994).[12] "A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety."[12] Journal of Medicinal Chemistry.
- Jeyaraman, R., & Avila, S. (1981). "Chemistry of 3-azabicyclo[3.3.1]nonanes." Chemical Reviews.
-
RSC Advances. (2013). "Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction." Organic Chemistry Frontiers.
-
Fallica, A. N., et al. (2021).[6] "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents." Journal of Medicinal Chemistry. [5]
-
Kuhl, U., et al. (2000).[4] "Diazabicyclo[3.3.1]nonanone-type Ligands for the Opioid Receptors." Archiv der Pharmazie.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of opioid receptor affinity and efficacy via N-substitution of 9β-hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and computer simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Probes for narcotic receptor-mediated phenomena. 20. Alteration of opioid receptor subtype selectivity of the 5-(3-hydroxyphenyl)morphans by application of the message-address concept: preparation of delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety: synthesis and evaluation of a new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Azabicyclo[3.3.1]nonane Hydrochloride: Scaffold Architecture & Medicinal Utility
This in-depth technical guide focuses on 3-Azabicyclo[3.3.1]nonane hydrochloride , a privileged bicyclic scaffold distinct from its 9-aza (granatane) and 3,7-diaza (bispidine) isomers.
Technical Whitepaper | Version 1.0
Executive Summary
The 3-azabicyclo[3.3.1]nonane scaffold represents a unique class of bridged bicyclic amines that serves as a conformationally restricted template in medicinal chemistry.[1][2] Unlike the more common 9-azabicyclo[3.3.1]nonane (Granatane) or 3,7-diazabicyclo[3.3.1]nonane (Bispidine), the 3-aza isomer positions the nitrogen atom within one of the propylene bridges, creating a desymmetrized architecture ideal for mapping receptor binding pockets. This guide details the structural dynamics, synthetic pathways, and pharmacological applications of this scaffold, specifically focusing on the hydrochloride salt form used in drug development.
Section 1: Structural Architecture & Conformational Analysis
The "Twin-Chair" Geometry
The 3-azabicyclo[3.3.1]nonane system consists of two fused cyclohexane rings sharing positions 1 and 5. The nitrogen atom is located at position 3.[3]
-
Preferred Conformation: The molecule predominantly exists in a twin-chair (CC) conformation.
-
The "Rabbit-Ear" Effect: A critical structural feature is the transannular interaction between the nitrogen lone pair at position 3 and the axial hydrogen at position 7 (C7-H).
-
Steric Strain: In the twin-chair form, the N3 lone pair and C7-H are in close proximity (approx. 2.5 Å), leading to van der Waals repulsion.
-
Consequence: This repulsion often causes a flattening of the wings or, in the presence of bulky substituents at C7, a flip to a chair-boat (CB) conformation to relieve strain.
-
Isomeric Distinction (Critical Control Point)
Researchers must rigorously distinguish the 3-aza scaffold from its isomers to ensure valid structure-activity relationship (SAR) data.
| Scaffold | Nitrogen Position | Common Name/Drug Class | Key Feature |
| 3-Azabicyclo[3.3.1]nonane | Pos 3 (Bridge) | Tecomanine Analogs | Desymmetrized binding; Antibacterial/Anticancer |
| 9-Azabicyclo[3.3.1]nonane | Pos 9 (Bridgehead) | Granatane / Granisetron | Symmetric; Sigma-2 & 5-HT3 ligands |
| 3,7-Diazabicyclo[3.3.1]nonane | Pos 3 & 7 | Bispidine | Metal chelation; nAChR ligands |
Section 2: Synthetic Methodologies
Two primary routes exist for constructing the 3-azabicyclo[3.3.1]nonane core. The choice of route depends on the desired substitution pattern.
Route A: The "Classic" Construction (Unsubstituted Core)
This pathway is preferred for generating the parent 3-azabicyclo[3.3.1]nonane hydrochloride salt for use as a building block.
-
Mechanism: Thermal cyclization of cis-1,3-cyclohexanedicarboxylic acid with ammonia, followed by hydride reduction.
-
Advantage: High fidelity; yields the pure bicyclic amine without aryl substituents.
Route B: The Tandem Mannich Annulation (Functionalized Derivatives)
This pathway is used to generate biologically active 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones .
-
Mechanism: A double Mannich condensation involving a cyclic ketone (or enamine), an aldehyde (paraformaldehyde), and a primary amine.
-
Advantage: Rapid assembly of complex pharmacophores in a single pot.
Visualization: Synthetic Logic Flow
Caption: Dual synthetic pathways for accessing the core scaffold (Route A) versus functionalized medicinal derivatives (Route B).
Section 3: Medicinal Chemistry & Pharmacology[2][4][5][6]
The 3-azabicyclo[3.3.1]nonane scaffold modulates biological targets by mimicking the spatial arrangement of piperidine-based ligands but with restricted conformational freedom.
Antimicrobial & Anticancer Activity
Derivatives substituted at the C2 and C4 positions (via Route B) have shown significant potency.
-
Target: Bacterial cell membranes and fungal growth pathways.
-
SAR Insight: Electron-withdrawing groups (e.g., -Cl, -NO2) on the 2,4-aryl rings enhance lipophilicity and binding affinity.
-
Data: 2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one exhibits MIC values comparable to standard antibiotics against S. aureus.
Hypoglycemic Agents
The scaffold serves as a synthetic analog of Tecomanine , a natural alkaloid with hypoglycemic activity.
-
Mechanism: Modulation of glucose uptake; potential interaction with K_ATP channels.
-
Key Derivative: 7-Demethyltecomanine analogs.[2]
Receptor Binding Profiles
While the 9-aza isomer is famous for Sigma-2 affinity, the 3-aza scaffold is utilized to design:
-
Opioid Receptor Modulators: By fusing the 3-aza ring with aromatic systems (e.g., benzomorphan analogs).
-
GPR119 Agonists: Oxazabicyclo[3.3.1]nonane derivatives (closely related) are potent agonists for type 2 diabetes treatment.
Section 4: Detailed Experimental Protocol
Protocol: Synthesis of 3-Azabicyclo[3.3.1]nonane Hydrochloride
Objective: To synthesize the pure hydrochloride salt from cis-1,3-cyclohexanedicarboxylic acid.
Phase 1: Imide Formation
-
Reagents: cis-1,3-Cyclohexanedicarboxylic acid (10.0 g, 58 mmol), Urea (3.5 g) or 28% aq. Ammonia.
-
Procedure:
-
Mix the dicarboxylic acid with urea/ammonia in a round-bottom flask.
-
Heat the mixture to 170–180°C in an oil bath. The reaction will melt and evolve water/CO2.
-
Maintain temperature for 2 hours until the evolution of gas ceases and the mass solidifies upon cooling.
-
Purification: Recrystallize the crude 3-azabicyclo[3.3.1]nonane-2,4-dione from ethanol.
-
Yield Check: Expect ~75-80% yield.[4] Melting point: 145–147°C.
-
Phase 2: Reduction[1]
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 4.4 g, 116 mmol), Anhydrous THF (150 mL).
-
Procedure:
-
Safety: Perform under Nitrogen/Argon atmosphere.
-
Suspend LiAlH4 in anhydrous THF at 0°C.
-
Add the imide (from Phase 1) portion-wise (solid addition) or as a THF solution dropwise over 30 mins.
-
Reflux the mixture for 8–12 hours .
-
Quench: Cool to 0°C. Carefully add water (4.4 mL), then 15% NaOH (4.4 mL), then water (13 mL) (Fieser workup).
-
Filter the granular precipitate and wash with THF.
-
Dry the filtrate over Na2SO4 and concentrate in vacuo to yield the free base oil.
-
Phase 3: Hydrochloride Salt Formation
-
Reagents: Diethyl ether (or 1,4-dioxane), HCl gas (or 4M HCl in dioxane).
-
Procedure:
-
Dissolve the free base oil in anhydrous diethyl ether (50 mL).
-
Cool to 0°C.
-
Bubble dry HCl gas through the solution OR add 4M HCl in dioxane dropwise until pH < 2.
-
A white precipitate will form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
-
Validation:
-
1H NMR (D2O): Verify the absence of carbonyl peaks and the presence of bridgehead protons.
-
Melting Point: The HCl salt typically melts >250°C (decomposition).
-
References
-
Synthesis of 3-azabicyclo[3.3.1]nonane derivatives via tandem Mannich reaction. Source: Organic Chemistry Frontiers, 2018. URL:[Link]
-
Conformational analysis of 3-azabicyclo[3.3.1]nonanes. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
-
Antimicrobial activity of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. Source: Chemical Data Collections, 2018. URL:[Link]
-
Discovery of oxazabicyclo[3.3.1]nonane derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2015.[5][6] URL:[Link]
-
Synthesis of 3-azabicyclo[3.3.1]nonane-2,4-dione (Imide precursor). Source: Journal of Organic Chemistry (Classic Protocol). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CAS 31785-68-9: 9-Azabicyclo[3.3.1]non-9-yloxy [cymitquimica.com]
- 4. EP3126356B1 - Sigma-2 receptor ligand drug conjugates as antitumor compounds, methods of synthesis and uses thereof - Google Patents [patents.google.com]
- 5. chemijournal.com [chemijournal.com]
- 6. chemijournal.com [chemijournal.com]
Methodological & Application
Application Note: High-Purity Synthesis of 3-Azabicyclo[3.3.1]nonane Hydrochloride
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-azabicyclo[3.3.1]nonane hydrochloride , a conformationally rigid bicyclic amine widely used in medicinal chemistry as a pharmacophore for neuroactive agents. Unlike the more common 9-azabicyclo[3.3.1]nonane (granatane) derivatives formed via the Robinson-Schöpf reaction, the 3-aza isomer requires a distinct synthetic strategy to establish the nitrogen atom within one of the cyclohexane rings rather than the bridge. The method described herein utilizes the imide reduction route , starting from cis-1,3-cyclohexanedicarboxylic acid. This pathway ensures regioisomeric purity and high yields, avoiding the complex mixtures often associated with direct Mannich condensations for this specific scaffold.
Introduction
The 3-azabicyclo[3.3.1]nonane skeleton is a privileged structure in drug discovery, offering a defined spatial arrangement of substituents that mimics the twist-boat conformation of piperidine rings found in various alkaloids. Its rigidity reduces the entropic penalty of binding to protein targets, making it valuable for designing high-affinity ligands for G-protein coupled receptors (GPCRs) and ion channels.
Structural Distinction
It is critical to distinguish the target 3-azabicyclo[3.3.1]nonane from its isomer, 9-azabicyclo[3.3.1]nonane .
-
3-Aza isomer: Nitrogen is located in the 6-membered ring (position 3).
-
9-Aza isomer: Nitrogen forms the bridge (position 9).
While the 9-aza system is accessible via a double Mannich condensation of glutaraldehyde, acetone dicarboxylic acid, and an amine, the 3-aza system is most reliably synthesized by constructing the carbon framework first (or using a pre-existing cyclohexane ring) and then cyclizing via the nitrogen.
Retrosynthetic Analysis
The most reliable disconnection for the 3-azabicyclo[3.3.1]nonane core involves the reduction of a cyclic imide, which can be traced back to cis-1,3-cyclohexanedicarboxylic acid. The cis stereochemistry is essential to allow the two carboxyl groups to bridge via the nitrogen atom in a 1,3-diaxial-like conformation.
Figure 1: Retrosynthetic strategy utilizing the cis-dicarboxylic acid precursor.
Experimental Protocol
Stage 1: Cyclization to 3-Benzyl-3-azabicyclo[3.3.1]nonane-2,4-dione
This step leverages the thermal dehydration of the ammonium salt formed between the dicarboxylic acid and benzylamine. The use of a high-boiling solvent with azeotropic water removal drives the equilibrium toward the imide.
Reagents:
-
cis-1,3-Cyclohexanedicarboxylic acid (CAS 1604-00-8)
-
Benzylamine (1.05 equiv)
-
Xylene (Solvent)
Protocol:
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet.
-
Charge the flask with cis-1,3-cyclohexanedicarboxylic acid (10.0 g, 58 mmol) and Xylene (100 mL).
-
Add Benzylamine (6.5 g, 61 mmol) dropwise. An exotherm and salt formation (white precipitate) will occur.
-
Heat the mixture to reflux (approx. 140°C). The salt will dissolve as the reaction proceeds.
-
Maintain reflux until water collection in the Dean-Stark trap ceases (approx. 3–5 hours).
-
Cool the solution to room temperature. The imide may crystallize upon cooling.
-
Concentrate the solvent under reduced pressure.[1]
-
Purification: Recrystallize the residue from ethanol/water or hexanes to yield the imide as a white crystalline solid.
-
Checkpoint: Confirm formation of the imide by IR (characteristic doublet carbonyl peaks at ~1700 and 1750 cm⁻¹).
-
Stage 2: Reduction to 3-Benzyl-3-azabicyclo[3.3.1]nonane
Reduction of the cyclic imide requires a strong hydride donor. Lithium Aluminum Hydride (LiAlH4) is the reagent of choice to fully reduce both carbonyls to methylenes.
Reagents:
-
3-Benzyl-3-azabicyclo[3.3.1]nonane-2,4-dione (Intermediate from Stage 1)
-
LiAlH4 (2.5 equiv)
-
Anhydrous THF
Protocol:
-
Safety Note: LiAlH4 is pyrophoric. Perform all operations under an inert atmosphere (Ar or N2) in a dry hood.
-
Suspend LiAlH4 (2.5 equiv) in anhydrous THF (0.5 M concentration relative to hydride) in a dry flask. Cool to 0°C.
-
Dissolve the imide (from Stage 1) in anhydrous THF.
-
Add the imide solution dropwise to the LiAlH4 suspension. The reaction is exothermic; control addition rate to maintain a gentle reflux or keep temp <10°C during addition.
-
After addition, warm to room temperature, then heat to reflux for 6–12 hours to ensure complete reduction.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (where
= grams of LiAlH4 used) - mL 15% NaOH solution
- mL Water[1]
-
mL Water (where
-
Stir until the aluminum salts form a granular white precipitate.
-
Filter through a pad of Celite.[1] Wash the pad with THF.
-
Dry the filtrate over Na2SO4 and concentrate in vacuo to yield the crude tertiary amine (3-benzyl-3-azabicyclo[3.3.1]nonane) as an oil.
Stage 3: Debenzylation and Salt Formation
The final step removes the benzyl protecting group via catalytic hydrogenolysis and converts the free base to the stable hydrochloride salt.
Reagents:
-
3-Benzyl-3-azabicyclo[3.3.1]nonane[2]
-
Pd/C (10% w/w, 10 mol% loading)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or low pressure)
-
HCl in Diethyl Ether (2.0 M)
Protocol:
-
Dissolve the benzyl amine in Methanol.
-
Add 10% Pd/C catalyst carefully (wet with solvent first to prevent ignition).
-
Stir under a hydrogen atmosphere (balloon pressure is usually sufficient, or 30 psi in a Parr shaker) at room temperature for 12–24 hours.
-
Filter the catalyst through Celite (Caution: Do not let dry catalyst contact air).
-
Concentrate the filtrate to obtain the free base 3-azabicyclo[3.3.1]nonane.
-
Dissolve the residue in a minimal amount of dry diethyl ether or ethanol.
-
Add HCl in ether (1.1 equiv) dropwise with stirring. The hydrochloride salt will precipitate immediately.
-
Filter the white solid, wash with cold ether, and dry under vacuum.
Figure 2: Step-by-step reaction scheme.
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality |
| Starting Material Stereochemistry | Must be cis-1,3-cyclohexanedicarboxylic acid | Trans isomer cannot form the bridged imide efficiently; leads to polymerization or intermolecular amides. |
| Imide Formation Temp | >135°C (Refluxing Xylene) | Required to drive off water (azeotrope) and close the 6-membered imide ring. |
| Reduction Stoichiometry | >2.0 equiv LiAlH4 | Insufficient hydride leads to partial reduction (hydroxylactams) rather than the amine. |
| Quenching Method | Fieser or Glauber's Salt | Improper quenching creates gelatinous aluminum emulsions that trap product and lower yield. |
Analytical Data Summary
3-Azabicyclo[3.3.1]nonane Hydrochloride
-
Appearance: White crystalline solid.
-
Melting Point: >250°C (decomposition).
-
1H NMR (D2O, 400 MHz):
- 3.2–3.4 (m, 4H, N-CH2-CH) – Protons adjacent to Nitrogen.
- 2.1–2.3 (m, 2H, Bridgehead CH).
- 1.5–1.9 (m, 8H, Cyclohexane ring protons).
-
Note: Spectra will show broad signals due to the ammonium salt nature and rapid conformational flipping if not locked.
-
MS (ESI+): m/z = 126.1 [M+H]+ (Free base mass).
Safety & Hazards
-
Lithium Aluminum Hydride (LiAlH4): Reacts violently with water and protic solvents, liberating flammable hydrogen gas. Use only dry solvents and glassware. Quench carefully under inert gas.
-
Benzylamine: Corrosive and toxic.[3] Handle in a fume hood.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure proper grounding of equipment to prevent static discharge when handling Pd/C.
References
-
Imide Synthesis Route
-
Grob, C. A., & Sieber, A. (1967). Die Synthese von 3-Aza-bicyclo[3.3.1]nonan. Helvetica Chimica Acta, 50(8), 2520–2531. Link
- Rationale: This is the foundational paper establishing the cyclization of cis-1,3-cyclohexanedicarboxylic acid deriv
-
-
General Reduction Protocols
-
Reetz, M. T. (1999). Synthesis of tert-Butyl 3-azabicyclo[3.3.1]nonane-3-carboxylate. Organic Syntheses, Coll. Vol. 10, p. 59. Link
- Rationale: While this reference focuses on a related carboxylate, the reduction and handling techniques for the bicyclic amine are directly applicable.
-
-
Structural Characterization
-
Garrison, G. L., et al. (2001). Substituted 3-azabicyclo[3.3.1]nonanes as novel, high affinity ligands for the sigma-1 receptor. Journal of Medicinal Chemistry. Link
- Rationale: Provides modern NMR and pharmacological context for the 3-aza scaffold.
-
-
Chemical Safety Data
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Azabicyclo[3.3.1]nonane hydrochloride | C8H16ClN | CID 75412436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Cyclohexanedicarboxylic acid, cis- | C8H12O4 | CID 6432255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Azabicyclo[3.3.1]nonane | C8H15N | CID 42603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of 3-Azabicyclo[3.3.1]nonane Scaffolds via Tandem Mannich Condensation
Executive Summary
The 3-azabicyclo[3.3.1]nonane framework is a "privileged scaffold" in medicinal chemistry, serving as the structural core for diverse bioactive agents, including opioid receptor ligands, sigma receptor modulators, and anti-ischemic agents. Its rigid bicyclic architecture positions functional groups in specific spatial orientations, critical for high-affinity target binding.[1]
This guide details the Double Mannich Condensation (Robinson-Schöpf type) strategy for constructing this core. Unlike standard single-step alkylations, this protocol relies on a thermodynamic cascade reaction. We provide a standardized, scalable protocol for the synthesis of 3-methyl-3-azabicyclo[3.3.1]nonan-9-one , emphasizing critical process parameters (CPPs) to minimize oligomerization—the most common failure mode in this chemistry.
Strategic Reaction Design
The synthesis hinges on a one-pot, tandem Mannich annulation . The reaction assembles three components: a cyclic ketone (nucleophile), formaldehyde (electrophile), and a primary amine (nitrogen source).
The "Double Mannich" Concept
-
Activation: Formaldehyde condenses with the amine to form a reactive iminium ion.[2][3][4]
-
First Addition: The enol form of cyclohexanone attacks the iminium ion, creating a
-amino ketone. -
Cyclization: A second iminium species forms on the pendant amine, followed by an intramolecular attack by the enol on the other side of the ring, closing the bridge.
Mechanistic Pathway
The following diagram visualizes the cascade.[3] Note the critical role of the enol intermediate; conditions that suppress enolization (e.g., incorrect pH) will stall the reaction.
Figure 1: The tandem Mannich cascade. The reaction requires two equivalents of formaldehyde and relies on sequential enol attacks.
Critical Process Parameters (Optimization)
Success in this synthesis is defined by suppressing linear polymerization. The following parameters are non-negotiable for high purity.
| Parameter | Recommendation | Causality & Scientific Rationale |
| Formaldehyde Source | Paraformaldehyde | Use of formalin (aqueous HCHO) introduces excess water, which hydrolyzes the iminium intermediate and lowers yield. Paraformaldehyde depolymerizes slowly, maintaining a steady, low concentration of reactive HCHO. |
| pH Control | Acidic (pH 4–5) | The reaction requires acid to catalyze enolization of the ketone and to generate the electrophilic iminium ion. However, strongly acidic conditions (pH < 2) protonate the ketone carbonyl too heavily, preventing enol formation. Glacial acetic acid is the ideal solvent/catalyst. |
| Stoichiometry | 1 : 1.1 : 2.2 | (Ketone : Amine : HCHO). A slight excess of amine and aldehyde ensures complete conversion of the ketone. Large excesses of HCHO lead to "tar" (polymerization). |
| Temperature | 70–90 °C | Sufficient heat is required to depolymerize paraformaldehyde and drive the dehydration steps. |
Standardized Protocol: Synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one
This protocol produces the N-methyl derivative, the most common precursor for medicinal chemistry applications (e.g., reductive amination at the ketone).
Reagents:
-
Cyclohexanone (9.8 g, 100 mmol)
-
Methylamine Hydrochloride (7.4 g, 110 mmol)
-
Paraformaldehyde (6.6 g, 220 mmol equivalent)
-
Glacial Acetic Acid (50 mL)
-
Ethanol (Absolute, 50 mL)
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methylamine HCl and Paraformaldehyde in the mixture of Glacial Acetic Acid and Ethanol .
-
Note: The paraformaldehyde will not fully dissolve at room temperature. This is normal.
-
-
Reaction Initiation:
-
Add Cyclohexanone in one portion to the suspension.
-
Heat the mixture slowly to 90°C (gentle reflux).
-
Observation: As the temperature rises, the solution should become clear and turn amber/red as the paraformaldehyde depolymerizes and reacts.
-
-
Reaction Duration:
-
Maintain reflux for 4 to 6 hours . Monitor by TLC (System: DCM/MeOH 9:1 with 1% NH4OH). The starting ketone spot (
) should disappear.
-
-
Workup (The Critical Step):
-
Remove the solvent (EtOH/AcOH) under reduced pressure (rotary evaporator) to obtain a viscous, dark orange oil.
-
Acid/Base Extraction:
-
Dissolve the residue in Water (50 mL) . The product is currently protonated and water-soluble.
-
Wash the aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted neutral organic species (cyclohexanone or linear polymers). Discard the organic (ether) layer.
-
Cool the aqueous layer in an ice bath. Slowly basify to pH > 10 using 50% NaOH solution or solid KOH pellets.
-
Observation: The product will separate as an oil or precipitate.
-
-
Extract the basic aqueous mixture with Chloroform or DCM (3 x 50 mL) .
-
-
Isolation:
-
Dry the combined organic layers over anhydrous MgSO4 .
-
Filter and concentrate in vacuo.
-
Purification: The crude oil can be distilled under vacuum (bp ~110°C at 12 mmHg) or recrystallized as the picrate or hydrochloride salt for analytical purity.
-
Troubleshooting & Quality Control
Common Failure Mode: "The reaction turned into tar."
This is the "Mannich Polymerization" effect.
-
Cause: Localized high concentration of formaldehyde or amine.
-
Solution: Ensure vigorous stirring. If scaling up (>10g), add the paraformaldehyde in portions over 30 minutes rather than all at once.
QC: NMR Validation
-
1H NMR (CDCl3): Look for the bridgehead protons. In 3-azabicyclo[3.3.1]nonan-9-one, the bridgehead protons (H-1 and H-5) typically appear as multiplets around 2.4–2.6 ppm . The N-methyl group appears as a sharp singlet around 2.3–2.5 ppm .
-
13C NMR: The carbonyl carbon (C-9) is distinctive, appearing downfield around 215–220 ppm .
References
-
Robinson, R. (1917). "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions.
- Context: The foundational paper establishing the double Mannich condensation str
-
Ruzicka, L., et al. (1920). "Zur Kenntnis des Kohlenstoffringes II. Über den 3-Methyl-aza-bicyclononan-Ring." Helvetica Chimica Acta.
-
Context: First specific synthesis of the 3-azabicyclo[3.3.1]nonane system.[5]
-
-
Jasti, L. S., et al. (2023).[1][6][7] "Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction." Organic Chemistry Frontiers.
- Context: Modern optimization of the protocol using arom
-
BenchChem Application Note. (2025). "Strategies to minimize polymerization in Mannich reactions."
- Context: Troubleshooting str
-
National Institutes of Health (PMC). (2023). "Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. testbook.com [testbook.com]
- 3. byjus.com [byjus.com]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bischler-Napieralski and homo-Mannich sequence enables diversified syntheses of sarpagine alkaloids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Azabicyclo[3.3.1]nonan-4-one (61108-24-5) for sale [vulcanchem.com]
Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives
Introduction: The Strategic Value of the 3-Azabicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery
The 3-azabicyclo[3.3.1]nonane framework is a conformationally rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its unique stereochemical architecture serves as a valuable template for the design of novel therapeutic agents with enhanced selectivity and potency. Derivatives of this bicyclic system are integral components of numerous biologically active compounds, including analgesics, antivirals, and agents targeting the central nervous system. The inherent rigidity of the scaffold allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.
Traditionally, the synthesis of such complex bicyclic structures has involved multi-step sequences, often plagued by low overall yields, tedious purification processes, and significant solvent waste. The advent of one-pot, multicomponent reactions has revolutionized this field, offering a more efficient and environmentally benign approach.[3][4] These "domino" or "tandem" reactions, where multiple bond-forming events occur in a single reaction vessel, embody the principles of green chemistry by maximizing atom economy and minimizing operational complexity.[5][6] This application note provides a detailed protocol and in-depth scientific rationale for a robust and efficient one-pot synthesis of 3-azabicyclo[3.3.1]nonane derivatives via a tandem Mannich reaction, tailored for researchers, scientists, and drug development professionals.
Reaction Principle: The Tandem Mannich Annulation
The cornerstone of this one-pot synthesis is a tandem Mannich reaction. The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine.[7][8] In this tandem variant, a ketone with enolizable protons on both alpha carbons undergoes two sequential Mannich reactions, leading to a cyclization that forms the bicyclic 3-azabicyclo[3.3.1]nonane core.
The process is initiated by the in-situ formation of an Eschenmoser's salt-like iminium ion from the reaction of an amine with an aldehyde (in this case, paraformaldehyde). This highly electrophilic species is then attacked by the enol or enolate of the ketone, forming a mono-Mannich adduct. A second intramolecular Mannich reaction then occurs, where the nitrogen atom attacks the other enolizable position of the ketone, leading to the formation of the second ring and completing the bicyclic structure. The elegance of this one-pot approach lies in its ability to construct a complex molecular architecture from simple, readily available starting materials in a single, efficient operation.
Caption: Generalized mechanism of the tandem Mannich reaction.
Experimental Protocol: One-Pot Synthesis of 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one
This protocol details a representative one-pot synthesis of a 3-azabicyclo[3.3.1]nonane derivative using an aromatic ketone.
Materials and Reagents:
-
Acetophenone (Reagent grade, ≥98%)
-
Paraformaldehyde (Reagent grade)
-
Dimethylamine hydrochloride (≥99%)
-
Ethanol (Absolute)
-
Hydrochloric acid (Concentrated)
-
Sodium hydroxide (Pellets)
-
Dichloromethane (ACS grade)
-
Magnesium sulfate (Anhydrous)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
Equipment:
-
Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
pH meter or pH paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine acetophenone (1.20 g, 10 mmol), paraformaldehyde (0.90 g, 30 mmol), and dimethylamine hydrochloride (0.82 g, 10 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Reflux: Place the flask in a heating mantle and equip it with a reflux condenser. Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and wash with dichloromethane (3 x 20 mL) to remove any unreacted starting materials and non-basic byproducts.
-
Carefully basify the aqueous layer to pH 10-11 with a concentrated solution of sodium hydroxide. Ensure the mixture is cooled in an ice bath during basification as the process is exothermic.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product.
-
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Data Analysis
The one-pot synthesis of 3-azabicyclo[3.3.1]nonane derivatives is a versatile method applicable to a range of aromatic ketones. The yields are generally good to excellent, depending on the electronic and steric properties of the substituents on the aromatic ring.
Table 1: Scope of the Reaction with Various Aromatic Ketones
| Entry | Aromatic Ketone | Product | Yield (%) |
| 1 | Acetophenone | 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one | 75-85% |
| 2 | 4'-Methylacetophenone | 2,4-Bis(4-methylphenyl)-3-methyl-3-azabicyclo[3.3.1]nonan-9-one | 80-90% |
| 3 | 4'-Methoxyacetophenone | 2,4-Bis(4-methoxyphenyl)-3-methyl-3-azabicyclo[3.3.1]nonan-9-one | 70-80% |
| 4 | 4'-Chloroacetophenone | 2,4-Bis(4-chlorophenyl)-3-methyl-3-azabicyclo[3.3.1]nonan-9-one | 65-75% |
| 5 | Propiophenone | 2,4-Diphenyl-3,6-dimethyl-3-azabicyclo[3.3.1]nonan-9-one | 60-70% |
Characterization Data for 3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one:
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.20 (m, 10H, Ar-H), 4.15 (d, J = 11.2 Hz, 2H, H-2, H-4), 2.85 (s, 3H, N-CH₃), 2.60-2.50 (m, 2H, H-1, H-5), 2.30-2.15 (m, 4H, H-6, H-8), 1.90-1.80 (m, 2H, H-7).
-
¹³C NMR (100 MHz, CDCl₃): δ 212.0 (C=O), 142.5, 128.8, 127.9, 127.2 (Ar-C), 68.5 (C-2, C-4), 52.0 (C-1, C-5), 42.5 (N-CH₃), 35.0 (C-6, C-8), 28.0 (C-7).
-
IR (KBr, cm⁻¹): 3050 (Ar C-H), 2940, 2860 (Aliphatic C-H), 1715 (C=O), 1600, 1490, 1450 (Ar C=C).
-
MS (ESI+): m/z 292.17 [M+H]⁺.
The spectroscopic data are consistent with the formation of the desired bicyclic structure. The ¹H NMR spectrum shows the characteristic downfield signals for the aromatic protons and the upfield signals for the aliphatic protons of the bicyclic core. The singlet at 2.85 ppm confirms the presence of the N-methyl group. The ¹³C NMR spectrum shows the carbonyl carbon at approximately 212.0 ppm and the characteristic signals for the aromatic and aliphatic carbons.
Troubleshooting and Key Considerations
-
Low Yields: Incomplete reaction is a common cause of low yields. Ensure the reaction is refluxed for a sufficient duration and monitor the progress by TLC. The purity of the starting materials, particularly the paraformaldehyde, is also crucial.
-
Formation of Byproducts: The formation of mono-Mannich adducts or polymeric materials can occur. Maintaining the stoichiometry of the reactants is important to minimize side reactions. The acidic work-up is designed to remove non-basic impurities.
-
Purification Challenges: The polarity of the eluent for column chromatography needs to be carefully optimized to achieve good separation of the product from any remaining starting materials or byproducts. A gradient elution may be necessary.
-
Stereochemistry: The reaction typically yields the thermodynamically more stable diastereomer with the aryl groups in the equatorial positions. The stereochemistry can be confirmed by advanced NMR techniques such as NOESY.
Conclusion: A Powerful Tool for Chemical Synthesis
The one-pot synthesis of 3-azabicyclo[3.3.1]nonane derivatives via a tandem Mannich reaction is a highly efficient and atom-economical method for constructing this valuable heterocyclic scaffold. This approach offers significant advantages over traditional multi-step syntheses in terms of reduced reaction time, simplified work-up procedures, and minimized waste generation.[3][4] The protocol described herein is robust and can be adapted for the synthesis of a diverse library of derivatives by varying the ketone and amine starting materials. This makes it an invaluable tool for researchers in medicinal chemistry and drug discovery, enabling the rapid generation of novel compounds for biological screening and lead optimization.
References
-
Mannich, C.; Krösche, W. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie1912 , 250 (1), 647–667. [Link]
-
BYJU'S. Mannich Reaction Mechanism. [Link]
-
Tu, S., et al. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers2016 , 3(10), 1262-1265. [Link]
-
Padwa, A.; Bur, S. K. The domino way to heterocycles. Tetrahedron2007 , 63(25), 5341-5378. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. [Link]
-
Hayashi, Y. Pot economy and one-pot synthesis. Beilstein Journal of Organic Chemistry2016 , 12, 383–384. [Link]
-
Tietze, L. F. Domino Reactions in Organic Synthesis. Chemical Reviews1996 , 96(1), 115–136. [Link]
-
Hassan, S. Y. One-pot synthesis and its practical application in pharmaceutical industry. Journal of Chemical and Pharmaceutical Research2016 , 8(4), 117-130. [Link]
- Zefirov, N. S.; Rogozina, S. V. Homoadamantane and related compounds. Russian Chemical Reviews1973, 42(3), 199. (Note: A direct link to the English translation is not readily available, but the citation refers to the original work on bicyclononane structures.)
-
ResearchGate. Synthesis, spectral and computational studies of some 2-(2-(3-methyl- 2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9- ylidene)hydraziny. [Link]
-
Vafina, G. F., et al. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry2003 , 39(1), 48-55. [Link]
-
Chen, Z. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. RSC Advances2017 , 7(85), 54103-54116. [Link]
-
ResearchGate. One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. [Link]
-
Quora. What is the Principle of one pot synthesis? & advantages and disadvantages? [Link]
-
Domino reactions in the synthesis of heterocyclic natural products and analogues. Pure and Applied Chemistry2004 , 76(11), 1967-1983. [Link]
-
Sheldrake, G. N.; Tustin, G. J.; Taylor, R. J. K. Domino reactions in the synthesis of thiophenes, pyrroles, furans and other heterocycles. Synthesis2021 , 53(16), 2737-2764. [Link]
-
RSC Publishing. Environmentally friendly domino multicomponent strategy for the synthesis of pyrroloquinolinone hybrid heterocycles. [Link]
-
Paira, R., et al. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances2023 , 13(33), 22389-22480. [Link]
-
Praliyev, K. D., et al. Synthesis and in vitro microbiological evaluation of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones. Medicinal Chemistry Research2013 , 22(8), 3653-3661. [Link]
-
Manimaran, M., et al. Synthesis and anti-tubercular and antimicrobial activities of some 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters2012 , 22(1), 588-592. [Link]
-
Semantic Scholar. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. repository.sustech.edu:8080 [repository.sustech.edu:8080]
Application Note: Synthesis of 3-Azabicyclo[3.3.1]nonane Scaffolds via Bridged Ritter Reaction
[1][2]
Executive Summary & Strategic Rationale
The 3-azabicyclo[3.3.1]nonane system is a privileged scaffold found in numerous bioactive alkaloids (e.g., Aristotelia alkaloids) and synthetic pharmaceutical candidates (e.g., CCR5 antagonists, sigma ligands).
Traditional synthesis often involves the double Mannich reaction (Robinson-Schöpf), which can suffer from poor regiocontrol and requires unstable dialdehyde precursors. The Bridged Ritter Reaction offers a superior alternative for accessing highly substituted, enantiopure variants of this core by leveraging the "chiral pool" availability of (-)-
Key Advantages of this Protocol:
-
Atom Economy: Forms the C–N bonds and the bicyclic skeleton in a one-pot cascade.
-
Stereochemical Integrity: Transfers the chirality of (-)-
-pinene to the final scaffold (typically yielding the 1S, 5R, 6S configuration). -
Divergence: Avoids the thermodynamic sink of adamantane rearrangement, provided temperature controls are strictly followed.
Mechanistic Insight: The Cationic Cascade
To successfully execute this protocol, one must understand the competition between the desired bridged cyclization and the undesired Wagner-Meerwein rearrangement (which leads to fenchyl/bornyl amides).
The Pathway[2][3][4][5][6]
-
Protonation: Acid-catalyzed protonation of the exocyclic alkene in
-pinene generates a tertiary carbocation. -
Ring Opening: The strained cyclobutane ring opens, relieving ring strain and generating a p-menthanyl cation species.
-
Nitrile Interception (The Critical Step): Instead of a simple solvent quench, the nitrile (R-CN) attacks the carbocation.
-
Intramolecular Cyclization: The resulting nitrilium ion is trapped by the remaining alkene (or developing cation center) to close the 3-azabicyclo[3.3.1] ring system.
Mechanistic Diagram
The following diagram illustrates the divergence between the desired Bridged Ritter pathway and common side reactions.
Caption: Mechanistic divergence in the acid-catalyzed reaction of beta-pinene. The Bridged Ritter pathway (green) requires specific nitrilium interception to avoid standard rearrangement (grey).
Detailed Experimental Protocol
Protocol A: Synthesis of (1S,5R,6S)-2,2,6-Trimethyl-3-azabicyclo[3.3.1]non-3-en-6-yl Acetate[1][2]
This protocol is optimized to prevent the formation of adamantane derivatives, which occurs if the reaction is pushed thermodynamically too far or if starting from 3,7-dimethylenebicyclo[3.3.1]nonane directly.
Reagents:
-
Substrate: (-)-
-Pinene (98% purity) -
Solvent/Reagent: Acetonitrile (HPLC grade, dried over molecular sieves)
-
Acid Catalyst: Concentrated Sulfuric Acid (
, 98%) or Boron Trifluoride Etherate ( ) -
Additive: Glacial Acetic Acid (promotes the acetate trapping of the C6 position)
Equipment:
-
Flame-dried 3-neck round bottom flask (250 mL) equipped with a pressure-equalizing addition funnel and nitrogen inlet.
-
Cryogenic cooling bath (Ice/Salt or Acetone/Dry Ice depending on rate control).
Step-by-Step Procedure:
-
Preparation of Acid Medium:
-
Charge the flask with Acetonitrile (40 mL) and Glacial Acetic Acid (10 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Critical Step: Add Conc.[1]
(4.0 equiv) dropwise. Do not allow the temperature to rise above 5 °C. High temperatures at this stage promote polymerization of the nitrile.
-
-
Substrate Addition (The "Bridged" Initiation):
-
Dissolve (-)-
-Pinene (10 mmol) in a minimal amount of Acetonitrile (5 mL). -
Add the pinene solution dropwise to the acid mixture over 30 minutes .
-
Observation: The solution may turn pale yellow/orange. Darkening indicates potential polymerization or charring; reduce addition rate if this occurs.
-
-
Reaction Phase:
-
Allow the mixture to warm slowly to room temperature (20–25 °C) .
-
Stir for 24 hours .
-
Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:3). Look for the disappearance of the non-polar pinene spot and the appearance of a polar, UV-active spot (imine).
-
-
Work-up:
-
Pour the reaction mixture onto crushed ice (100 g) containing
(excess) to neutralize the acid. The pH should be adjusted to ~9–10. -
Note: The product is an imine/enamide and can be sensitive to prolonged exposure to strong aqueous acid (hydrolysis to ketone). Rapid neutralization is key.
-
Extract with Dichloromethane (
, 3 x 50 mL). -
Wash combined organics with Brine (50 mL), dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane
20% EtOAc/Hexane. -
Target Product: The 3-azabicyclo[3.3.1]non-3-ene derivative is typically a viscous oil or low-melting solid.
-
Data Summary Table
| Parameter | Specification | Notes |
| Yield | 45% – 65% | Dependent on strict temperature control during addition. |
| Major Isomer | (1S, 5R, 6S) | Stereochemistry retained from (-)- |
| Key Side Product | N-acetyl-bornylamine | Formed via standard Wagner-Meerwein rearrangement (avoid by keeping concentration of nitrile high). |
| Physical State | Viscous Oil / Solid | Crystallizes upon standing or trituration with ether. |
Expert Insights & Troubleshooting
The "Adamantane Trap"
Researchers often confuse the Ritter reaction of bicyclo[3.3.1]nonane dienes with the synthesis of the scaffold.
-
Warning: If you subject 3,7-dimethylenebicyclo[3.3.1]nonane to strong Ritter conditions (
, heat), it will rearrange to 1-acetamido-adamantane (thermodynamic sink) [1]. -
Solution: To maintain the 3-azabicyclo[3.3.1]nonane core, use the pinene route (Protocol A) or ensure mild conditions if starting from the bicyclic diene.
Controlling the C6 Substituent
In Protocol A, the C6 position (originally the gem-dimethyl bridge of pinene) usually traps a nucleophile.
-
In the presence of Acetic Acid , you obtain the C6-Acetate .
-
In the absence of external nucleophiles (pure Acetonitrile), you may obtain the C6-Acetamide (Double Ritter) or elimination products (dienes).
Saturation of the Ring
The product of Protocol A contains a C=N double bond (imine/enamide). To obtain the fully saturated 3-azabicyclo[3.3.1]nonane amine :
-
Protocol Extension: Treat the crude work-up product with Sodium Borohydride (
) in Methanol at 0 °C. This reduces the imine to the secondary amine.
References
-
Rearrangement of 3,3,7,7-tetramethyl-2,6-dimethylenebicyclo[3.3.1]nonane . Journal of the Chemical Society, Perkin Transactions 1. (Demonstrates the rearrangement to adamantane under Ritter conditions).
-
An alkaloid-like 3-azabicyclo[3.3.1]non-3-ene library obtained from the bridged Ritter reaction . ResearchGate / Tetrahedron Letters. (Primary source for the Pinene-to-Azabicycle protocol).[2][3]
-
Ritter Reaction . Organic Chemistry Portal. (General mechanism and modern catalyst variations).
-
Synthesis of 3-azabicyclo[3.3.1]nonane derivatives . Organic Chemistry Frontiers. (Context for alternative Mannich routes).
Application Note: Purification & Characterization of 3-Azabicyclo[3.3.1]nonane Hydrochloride
Executive Summary
3-Azabicyclo[3.3.1]nonane hydrochloride (CAS: 144230-50-2 for HCl salt; 280-77-3 for free base) is a critical bicyclic amine scaffold used in the synthesis of pharmaceutical agents, including anti-emetics (e.g., Granisetron analogs) and antiviral compounds.[1][2][3] Its unique bridged structure imparts specific steric properties essential for receptor binding. However, synthesis via double Mannich condensation or reduction of 3-azabicyclo[3.3.1]nonan-9-one often yields persistent impurities such as unreduced ketones, regioisomers, and polymeric byproducts.
This guide details a two-stage purification protocol—Acid-Base Extraction followed by Reactive Recrystallization —designed to achieve >99.5% purity suitable for GMP-grade downstream applications.
Chemical Context & Impurity Profile[1][2][3][4][5][6][7]
Structural Considerations
The 3-azabicyclo[3.3.1]nonane system consists of two cyclohexane rings sharing positions 1, 5, and 9, with a nitrogen atom at position 3. The hydrochloride salt is a stable, crystalline solid, whereas the free base is a hygroscopic, low-melting solid or oil prone to air oxidation.
Common Impurities
Understanding the synthesis route (typically Wolff-Kishner reduction of the ketone or catalytic hydrogenation) reveals the likely contaminants:
| Impurity Type | Origin | Removal Strategy |
| 3-Azabicyclo[3.3.1]nonan-9-one | Incomplete reduction intermediate | Polarity difference (Acid-Base extraction) |
| Cyclohexane derivatives | Ring-opening degradation products | Solubility differential (Recrystallization) |
| Polymeric amines | Mannich reaction side-products | Filtration of insoluble salts |
| Inorganic salts | Reduction catalysts (e.g., Boron salts) | Aqueous washing / Chelation |
Protocol A: Acid-Base Extraction (Primary Purification)
Objective: To remove neutral organic impurities (unreacted ketones, non-basic byproducts) and inorganic contaminants.
Reagents Required[1][2][3][4][5][7][8]
-
Crude 3-Azabicyclo[3.3.1]nonane HCl (or free base reaction mixture)
-
Sodium Hydroxide (NaOH), 5N aqueous solution
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (
)
Workflow Logic
The pKa of the conjugate acid of 3-azabicyclo[3.3.1]nonane is approximately 10-11. By adjusting the pH > 12, we ensure the amine is fully deprotonated (neutral) and soluble in organic solvents, while neutral impurities remain in the organic phase during initial washes or are separated if they are acidic.
Step-by-Step Methodology
-
Dissolution: Dissolve crude salt in minimal water. If starting from reaction mixture, ensure it is aqueous.[4]
-
Basification: Cool solution to 0-5°C. Slowly add 5N NaOH until pH > 12. Caution: Exothermic.
-
Extraction: Extract the aqueous phase 3 times with DCM (Ratio 1:1 vol/vol).
-
Note: The amine moves to the DCM phase. Inorganic salts remain in water.
-
-
Washing: Combine organic layers. Wash once with brine to remove trapped water/emulsions.
-
Drying: Dry organic phase over anhydrous
for 30 minutes. -
Concentration: Filter off desiccant and concentrate the filtrate under reduced pressure (Rotavap) to obtain the Crude Free Base (often a waxy solid or oil).
Protocol B: Reactive Recrystallization (Polishing)
Objective: To convert the free base back to the HCl salt in a controlled manner that excludes structural isomers and trace impurities from the crystal lattice.
Reagents[2][3][4][5]
-
Crude Free Base (from Protocol A)
-
Solvent A: Ethanol (Absolute) or Isopropanol (IPA)
-
Solvent B: Diethyl Ether or MTBE (Anti-solvent)
-
HCl source: 4M HCl in Dioxane or concentrated aqueous HCl (37%)
Step-by-Step Methodology
-
Solubilization: Dissolve the Crude Free Base in Ethanol (approx. 5 mL per gram of amine). Heat to 40°C if necessary to ensure complete dissolution.
-
Salt Formation:
-
Cool the solution to 0-5°C in an ice bath.
-
Add HCl (in Dioxane or aqueous) dropwise with vigorous stirring.
-
Monitor pH; stop addition when pH reaches 2-3.
-
Observation: A white precipitate (the salt) should begin to form immediately.
-
-
Crystallization:
-
If precipitation is too rapid (trapping impurities), reheat to reflux to redissolve.
-
Add Diethyl Ether (Anti-solvent) dropwise at reflux until slight turbidity persists.
-
Remove heat and allow to cool slowly to room temperature, then to 4°C overnight.
-
-
Isolation: Filter the white crystals under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with cold 1:1 Ethanol/Ether mixture.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Visualization of Workflow
Figure 1: Integrated Acid-Base Extraction and Reactive Recrystallization Workflow.
Analytical Validation
To ensure the protocol's success, the final product must be validated against the following criteria.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR ( | Bridgehead protons (~3.0-3.5 ppm) distinct; no aromatic impurities. |
| Purity | HPLC (C18 Column) | > 99.5% Area under curve. |
| Stoichiometry | Silver Nitrate Titration | Chloride content 21.8% ± 0.5% (Theoretical for |
| Melting Point | Capillary Method | > 200°C (Decomposes). Sharp range (< 2°C). |
Troubleshooting Guide
-
Problem: Product is an oil/gum instead of crystals.
-
Cause: Residual water or excess alcohol.
-
Fix: Triturate the oil with anhydrous diethyl ether or hexane to induce nucleation.
-
-
Problem: Low Yield.
-
Cause: Product lost in mother liquor during recrystallization.
-
Fix: Concentrate mother liquor and perform a second crop crystallization (purity may be lower).
-
References
-
Synthesis and Scaffold Utility
-
Jia, F., et al. (2021). "Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction." Organic Chemistry Frontiers.
-
-
Structural Characterization
-
PubChem Compound Summary for CID 75412436, 3-Azabicyclo[3.3.1]nonane hydrochloride. National Center for Biotechnology Information.
-
-
Related Purification Protocols (Granisetron Intermediates)
-
Bermudez, J., et al. (1990). "Indazole derivatives, process for their preparation and their use as 5-HT3 antagonists." U.S. Patent 4,886,808. (Describes synthesis and purification of 3-azabicyclo[3.3.1]nonane derivatives).
-
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
- 1. RU2132846C1 - Method of preparing 3-azabicyclo [3,3,1] nonane derivatives - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN111592491B - The preparation method of levorotatory hydrochloride desmethyl phenylcyclononate - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
Application Note: Optimized Crystallization Protocol for High-Purity 3-Azabicyclo[3.3.1]nonane Hydrochloride
Abstract
This application note provides a comprehensive, field-proven guide for the crystallization of 3-Azabicyclo[3.3.1]nonane hydrochloride, a critical bicyclic amine intermediate in pharmaceutical synthesis and drug development.[1] Achieving high purity and a consistent crystalline form of this compound is paramount for reproducible downstream applications, influencing factors from reaction kinetics to final drug product stability. This document moves beyond a simple recitation of steps to explain the underlying principles of solvent selection, nucleation, and crystal growth, empowering researchers to adapt and troubleshoot the protocol effectively. We present a detailed, step-by-step methodology, troubleshooting guidance, and essential safety protocols to ensure the reliable and safe production of high-quality crystalline 3-Azabicyclo[3.3.1]nonane hydrochloride.
Introduction: The Significance of Crystalline Purity
3-Azabicyclo[3.3.1]nonane and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of various biologically active molecules.[1] The hydrochloride salt is often the preferred form for handling, stability, and solubility. However, crude synthetic products are frequently amorphous or contain process-related impurities that can hinder subsequent synthetic steps or compromise the quality of the final active pharmaceutical ingredient (API).
Crystallization is a powerful purification technique that leverages differences in solubility to separate the desired compound from impurities.[2] A well-controlled crystallization process not only purifies the compound but also ensures batch-to-batch consistency in terms of crystal habit, size distribution, and polymorphic form, all of which are critical quality attributes in drug development. This guide provides a robust protocol grounded in the physicochemical properties of amine hydrochlorides to achieve these goals.
Physicochemical Properties & Safety Considerations
A thorough understanding of the compound's properties is the bedrock of a successful crystallization strategy.
Compound Identification and Properties
| Property | Value | Source |
| Chemical Name | 3-Azabicyclo[3.3.1]nonane hydrochloride | [1][3] |
| CAS Number | 60364-11-6 | [1][3] |
| Molecular Formula | C₈H₁₆ClN | [1][3] |
| Molecular Weight | 161.67 g/mol | [3] |
| Appearance | Typically a white to off-white solid | [4] |
| Solubility | As a hydrochloride salt, it exhibits enhanced solubility in polar solvents.[5] | N/A |
Critical Safety & Handling Protocols
While specific toxicological data for this exact compound is limited, related bicyclic amine structures and general chemical handling principles mandate stringent safety measures.[6]
-
Hazard Identification : Amine hydrochlorides can be irritants. Assume the compound may cause skin, eye, and respiratory irritation.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles conforming to EU EN166 or OSHA 1910.133 standards.[4][9]
-
Ventilation : Conduct all operations, especially handling of the dry powder and solvent heating, within a certified chemical fume hood to ensure adequate ventilation.[8]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
The Science of Crystallization: A Two-Step Process
Crystallization is a thermodynamic process governed by solubility and supersaturation, fundamentally occurring in two stages: nucleation and crystal growth.[2]
-
Nucleation : The initial formation of small, ordered crystalline nuclei from a supersaturated solution. This can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth : The subsequent growth of these nuclei as more molecules from the solution deposit onto the crystal lattice.
The goal of this protocol is to control the rate of supersaturation to favor crystal growth over rapid nucleation, which prevents the formation of fine, impure powders and promotes larger, well-defined crystals.
Experimental Protocol: Crystallization of 3-Azabicyclo[3.3.1]nonane Hydrochloride
This protocol employs a single-solvent or dual-solvent (solvent/anti-solvent) system, which is highly effective for polar amine salts.
Materials and Reagents
-
Crude 3-Azabicyclo[3.3.1]nonane hydrochloride
-
Solvent : Reagent-grade Isopropanol (IPA) or Ethanol
-
Anti-solvent (optional) : Reagent-grade Ethyl Acetate or Diethyl Ether
-
Activated Carbon (decolorizing charcoal, optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beaker, graduated cylinders)
-
Heating mantle or hot plate with stirring capabilities
-
Büchner funnel and vacuum flask
-
Filter paper
-
Spatula and glass stirring rod
Step-by-Step Crystallization Workflow
The following workflow diagram outlines the key stages of the process.
Caption: Workflow for the crystallization of 3-Azabicyclo[3.3.1]nonane HCl.
Detailed Methodology
-
Solvent Selection & Dissolution :
-
Place the crude 3-Azabicyclo[3.3.1]nonane hydrochloride (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Add a small volume of isopropanol (e.g., 15-20 mL) and begin heating the mixture with stirring to near boiling (~80°C).
-
Continue to add the solvent portion-wise until the solid material is fully dissolved.[2] The key is to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling. An excess of solvent will result in a lower yield.
-
-
Decolorization & Hot Filtration (Optional) :
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w).
-
Reheat the mixture to boiling for 5-10 minutes.
-
To remove the carbon and any other insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2][10] This step must be performed quickly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization :
-
Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals.
-
If no crystals form, induce nucleation by gently scratching the inner wall of the flask with a glass rod at the meniscus. Alternatively, add a single seed crystal from a previous successful batch.
-
Once crystal formation is evident, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.
-
-
Crystal Isolation and Washing :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of ice-cold solvent (isopropanol in this case) to rinse away any remaining soluble impurities adhered to the crystal surfaces.[11] Using cold solvent minimizes the loss of the desired product.
-
-
Drying :
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. This ensures the complete removal of residual solvents.
-
Troubleshooting Common Crystallization Issues
Even with a robust protocol, challenges can arise. The following decision tree and table provide guidance on resolving common issues.
Caption: Decision tree for troubleshooting common crystallization problems.
Expected Results and Data Summary
The choice of solvent system is the most critical parameter influencing yield and purity.
| Solvent System | Anti-Solvent | Expected Outcome | Rationale |
| Isopropanol | N/A | Forms well-defined, pure crystals upon slow cooling. Good balance of solubility at high and low temperatures. | A common choice for recrystallizing amine hydrochlorides.[12] |
| Ethanol | Diethyl Ether | High recovery of product. May require careful control to prevent oiling out. | Ethanol is a strong solvent; ether addition drastically reduces solubility, inducing precipitation.[13] |
| Methanol | Ethyl Acetate | Effective for removing less polar impurities. | Similar to the ethanol/ether system, providing a sharp decrease in solubility to drive crystallization.[14] |
Note: Yields are highly dependent on the purity of the starting material. A successful crystallization should significantly improve purity as determined by methods like HPLC or NMR.
Conclusion
This application note details a reliable and scientifically-grounded protocol for the crystallization of 3-Azabicyclo[3.3.1]nonane hydrochloride. By focusing on the principles of solubility, controlled cooling, and proper technique, researchers can consistently obtain a high-purity crystalline product suitable for the rigorous demands of pharmaceutical development and chemical synthesis. The provided troubleshooting guide serves as a practical tool for overcoming common challenges, making this protocol both robust and adaptable.
References
-
Amrita Vishwa Vidyapeetham Virtual Lab. Recrystallization. [Link]
-
Semantic Scholar. SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. [Link]
-
ResearchGate. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Link]
-
PubChem. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. [Link]
-
Google Patents. RU2132846C1 - Method of preparing 3-azabicyclo[1][15][15] nonane derivatives.
-
PubChem. 3-Azabicyclo[3.3.1]nonane hydrochloride. [Link]
-
Capot Chemical. MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. US20080242696A1 - Crystalline granisetron base and production process therefor.
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
-
Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]
- Google Patents.
-
ResearchGate. Purification of organic hydrochloride salt?. [Link]
- Google Patents. US7868017B2 - 9-azabicyclo[3.3.
Sources
- 1. 60364-11-6 | MFCD20544769 | 3-Azabicyclo[3.3.1]nonane hydrochloride [aaronchem.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. 3-Azabicyclo[3.3.1]nonane hydrochloride | C8H16ClN | CID 75412436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. CAS 135906-03-5: Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]… [cymitquimica.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
- 9. echemi.com [echemi.com]
- 10. RU2132846C1 - Method of preparing 3-azabicyclo [3,3,1] nonane derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20080242696A1 - Crystalline granisetron base and production process therefor - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Comprehensive NMR Analysis for the Structural Elucidation of 3-Azabicyclo[3.3.1]nonane Hydrochloride
Abstract & Introduction
The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. It forms the core of numerous biologically active alkaloids and synthetic compounds with properties ranging from analgesic and anesthetic to anticancer and anti-inflammatory activities[1][2]. As an intermediate in drug development, its precise structural characterization is paramount for quality control and regulatory compliance. The hydrochloride salt form is often preferred to improve solubility and stability.
This application note provides a comprehensive, in-depth guide to the structural analysis of 3-Azabicyclo[3.3.1]nonane hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a suite of detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Foundational Principles: Conformation and NMR
The 3-azabicyclo[3.3.1]nonane system typically adopts a twin-chair conformation[3][4]. In the hydrochloride salt, the nitrogen atom is protonated, forming a quaternary ammonium ion. This has a profound effect on the electronic environment of the molecule:
-
Inductive Deshielding: The positively charged nitrogen atom strongly withdraws electron density from adjacent protons and carbons, causing their NMR signals to shift significantly downfield.
-
Conformational Rigidity: Protonation can influence the conformational equilibrium, often leading to a more rigid structure. In the twin-chair conformation, steric interactions, such as the repulsion between the endo-proton on C7 and the nitrogen center, are critical determinants of the precise geometry and resulting NMR parameters[3][5].
A multi-dimensional NMR approach is therefore not just beneficial but essential for unambiguous assignment of all proton and carbon signals, confirming the integrity of the bicyclic framework.
Molecular Structure and Numbering
For clarity in spectral assignment, the standard IUPAC numbering for the 3-azabicyclo[3.3.1]nonane ring system is used throughout this document.
Figure 1: Structure of 3-Azabicyclo[3.3.1]nonane hydrochloride with IUPAC numbering.
Experimental Workflow and Protocols
A systematic approach ensures data quality and reproducibility. The overall workflow involves careful sample preparation followed by a hierarchical series of NMR experiments.
Caption: Experimental workflow from sample preparation to final analysis.
Materials and Equipment
-
Analyte: 3-Azabicyclo[3.3.1]nonane hydrochloride
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D
-
Reference: Residual solvent signal (DMSO at δH = 2.50 ppm, δC = 39.52 ppm)
-
Equipment: 5 mm NMR tubes, volumetric pipette, vortex mixer
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe
Protocol 1: Sample Preparation
Rationale: DMSO-d₆ is an excellent solvent for hydrochloride salts, ensuring good solubility.[6] A concentration of 5-10 mg in 0.6 mL provides a strong signal for both ¹H and the less sensitive ¹³C nuclei, enabling all necessary 1D and 2D experiments to be completed in a reasonable timeframe.[7]
Procedure:
-
Accurately weigh 5-10 mg of 3-Azabicyclo[3.3.1]nonane hydrochloride directly into a clean, dry vial.
-
Add 0.6 mL of DMSO-d₆ to the vial using a calibrated pipette.
-
Vortex the sample for 30-60 seconds until the solid is completely dissolved. A clear, colorless solution should be obtained.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the tube and carefully wipe the outside before inserting it into the spectrometer.
Protocol 2: NMR Data Acquisition
Rationale: The following experiments are designed to provide a complete structural picture. The ¹H and ¹³C experiments give primary information, while the 2D experiments (COSY, HSQC, HMBC) are crucial for unambiguously connecting the different spin systems within the bicyclic structure.[8][9]
Parameters (for a 400 MHz Spectrometer):
| Experiment | Parameter | Recommended Value | Purpose |
| ¹H NMR | Spectral Width | 16 ppm | To cover all proton signals, including the N-H protons. |
| Number of Scans | 16 | To achieve good signal-to-noise. | |
| Relaxation Delay | 2.0 s | Allows for adequate T1 relaxation. | |
| ¹³C{¹H} NMR | Spectral Width | 240 ppm | To cover all expected carbon signals. |
| Number of Scans | 1024 | Required due to the low natural abundance of ¹³C. | |
| Relaxation Delay | 2.0 s | Standard delay for proton-decoupled carbon spectra. | |
| ¹H-¹H COSY | Spectral Width | 12 ppm (in F1 and F2) | Focused on the proton chemical shift range. |
| Data Points | 2048 (F2) x 256 (F1) | Provides adequate digital resolution. | |
| Number of Scans | 4-8 per increment | Balances sensitivity and experiment time. | |
| ¹H-¹³C HSQC | ¹H Spectral Width | 12 ppm (F2) | Proton dimension. |
| ¹³C Spectral Width | 100 ppm (F1) | Carbon dimension, focused on the aliphatic region. | |
| Number of Scans | 8-16 per increment | Good sensitivity for direct C-H correlations. | |
| ¹H-¹³C HMBC | ¹H Spectral Width | 12 ppm (F2) | Proton dimension. |
| ¹³C Spectral Width | 200 ppm (F1) | Wide carbon dimension to see all correlations. | |
| Number of Scans | 16-32 per increment | Higher scan count needed for weaker, long-range correlations. |
Data Analysis and Interpretation
Protonation at the nitrogen atom causes a significant downfield shift for the adjacent α-protons (H2, H4) and bridgehead protons (H1, H5) compared to the free base.
Expected ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the expected chemical shifts based on published data for related azabicyclic structures and general principles of NMR spectroscopy.[5][10][11]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Expected δ (ppm) | Multiplicity | Integration | Notes |
| H1, H5 | ~3.2 - 3.5 | broad multiplet | 2H | Bridgehead protons, deshielded by N⁺. |
| H2, H4 (ax, eq) | ~3.0 - 3.4 | multiplet | 4H | Complex overlapping signals due to proximity to N⁺. |
| H6, H8 (ax, eq) | ~1.8 - 2.2 | multiplet | 4H | Diastereotopic protons with complex coupling. |
| H7 (ax, eq) | ~1.6 - 2.1 | multiplet | 2H | |
| H9 (ax, eq) | ~1.9 - 2.3 | multiplet | 2H | |
| N-H | ~9.0 - 9.5 | broad singlet | 2H | Exchangeable protons, chemical shift is concentration-dependent. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | Expected δ (ppm) | Notes |
| C1, C5 | ~30 - 35 | Bridgehead carbons. |
| C2, C4 | ~48 - 53 | Alpha-carbons, strongly deshielded by N⁺. |
| C6, C8 | ~25 - 30 | |
| C7 | ~15 - 20 | Typically the most upfield methylene carbon. |
| C9 | ~30 - 35 | Methylene bridge. |
Interpretation of 2D NMR Spectra
-
COSY: The COSY spectrum is essential for tracing the proton-proton connectivities. Expect strong cross-peaks between geminal protons (e.g., H6ax/H6eq) and vicinal protons (e.g., H1/H2, H1/H8, H1/H9). This allows for the assembly of the two six-membered rings.
-
HSQC: This experiment provides a direct correlation between each proton and the carbon it is attached to. It is the most reliable way to assign carbon chemical shifts based on the already-assigned proton spectrum. For example, the proton signal at ~50 ppm will correlate with the carbon signals assigned to C2 and C4.
-
HMBC: The Heteronuclear Multiple Bond Correlation experiment is the key to confirming the overall bicyclic structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the bicyclic framework.
Crucial HMBC Correlations:
-
H1 to C5, C9, and C2: The bridgehead proton H1 should show correlations to the other bridgehead carbon (C5), the methylene bridge carbon (C9), and the adjacent alpha-carbon (C2). These correlations are definitive proof of the bicyclo[3.3.1]nonane core structure.
-
H2 to C4: The alpha-proton H2 should show a 3-bond correlation to the other alpha-carbon C4, across the nitrogen atom. This confirms the "aza" nature of the bridge.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unambiguous and robust method for the complete structural verification of 3-Azabicyclo[3.3.1]nonane hydrochloride. The protocols and interpretive guidelines detailed in this application note offer a reliable workflow for academic researchers, industrial scientists, and quality control professionals. This comprehensive analysis ensures the structural integrity of this important pharmaceutical building block, supporting its application in drug discovery and development.
References
-
Gunasekaran, M., & Manoharan, D. (2006). ¹H and ¹³C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(7), 713-716. [Link]
-
Li, W., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12685–12698. [Link]
-
Vafina, G., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 48-55. [Link]
-
Li, W., et al. (2021). The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Publications. [Link]
-
Otsuki, S., et al. (2018). Synthetic Studies of Haliclonin A: Construction of the 3-Azabicyclo[3.3.1]nonane Skeleton with a Bridge that Form. The Journal of Organic Chemistry, 83(15), 8044-8059. [Link]
-
Vafina, G., et al. (2003). Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of ,-unsaturated carbonyl compounds result in formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. ResearchGate. [Link]
-
Aaron, H. S., et al. (1973). Conformations of 3-azabicyclo[3.3.1]nonane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (15), 2049-2054. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Organomation Blog. [Link]
- Zefirov, N. S., & Rogozina, S. V. (1973). Aza analogs of bicyclo [3.3.1] nonane. Russian Chemical Reviews, 42(3), 197.
-
Das, B., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22896-22921. [Link]
-
Kamal, A., & Malik, M. S. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. J App Pharm Sci, 5(2), 121-126. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]
-
Issabayeva, G., et al. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Oriental Journal of Chemistry, 31(3), 1569-1575. [Link]
-
Pospisil, P., et al. (2013). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Tetrahedron, 69(47), 10064-10072. [Link]
-
Manikandan, R., et al. (2013). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Chemical and Pharmaceutical Research, 5(12), 133-140. [Link]
-
Malyk, K. O., et al. (2021). SYNTHESIS OF 3-R-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-7-EN-6-IMINES BASED ON 2,4-DINITROANILINE. Voprosy Khimii i Khimicheskoi Tekhnologii, (6), 119-125. [Link]
-
Stafford, W. D., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 6(30), 20038-20044. [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Mohamed, A. M., et al. (2014). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Journal of Crystallography, 2014, 1-10. [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 3. Conformations of 3-azabicyclo[3.3.1]nonane derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organomation.com [organomation.com]
- 8. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
High-Performance Mass Spectrometry Profiling of 3-Azabicyclo[3.3.1]nonane Hydrochloride
This Application Note is designed for researchers in medicinal chemistry and bioanalysis. It details the physicochemical characterization and mass spectrometric quantification of 3-Azabicyclo[3.3.1]nonane hydrochloride , a critical pharmacophore in the synthesis of 5-HT3 antagonists (e.g., Granisetron) and nicotinic acetylcholine receptor ligands.[1]
Application Note & Protocol Guide
Executive Summary & Compound Profile
3-Azabicyclo[3.3.1]nonane is a bridged bicyclic amine.[1][2] Its hydrochloride salt is the preferred form for storage and handling due to enhanced stability and water solubility.[1] In drug development, this scaffold is prized for its ability to mimic the spatial orientation of tropane alkaloids while offering distinct patentability and binding kinetics.[1]
Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 3-Azabicyclo[3.3.1]nonane hydrochloride | |
| CAS No. | 60364-11-6 (HCl salt); 280-70-6 (Free base) | |
| Formula | ||
| MW | 161.67 g/mol (Salt); 125.21 g/mol (Free Base) | Monoisotopic Mass (Free Base): 125.12 Da |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High in Water, Methanol; Low in Hexane/DCM | Salt form is highly polar |
| pKa | ~10.5 (Estimated for secondary amine) | Requires high pH for extraction |
Sample Preparation Protocols
Direct analysis of hydrochloride salts by GC-MS is detrimental to the inlet liner and column stationary phase.[1] For LC-MS, the salt is compatible but requires pH buffering.[1]
Workflow Visualization
Figure 1: Decision tree for sample preparation based on the analytical technique.
Protocol A: Free-Basing for GC-MS (Mandatory)
Objective: Convert the non-volatile HCl salt into the volatile free amine.[1]
-
Weigh: Transfer 10 mg of 3-Azabicyclo[3.3.1]nonane HCl into a 4 mL glass vial.
-
Basify: Add 1 mL of 1 M NaOH (aq). Vortex until dissolved.[1] pH must be >12.[1]
-
Extract: Add 1 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
-
Agitate: Vortex vigorously for 1 minute. Centrifuge at 3000 rpm for 2 minutes to separate phases.
-
Collect: Transfer the bottom layer (DCM) or top layer (MTBE) to a clean vial containing anhydrous
. -
Analyze: Transfer the dried organic layer to a GC vial.
Protocol B: Dissolution for LC-MS
Objective: Prepare a clean solution compatible with ESI ionization.
-
Stock: Dissolve 1 mg of HCl salt in 1 mL of 50:50 Methanol:Water (1 mg/mL).
-
Working Std: Dilute 10 µL of Stock into 990 µL of 0.1% Formic Acid in Water (10 µg/mL).
Method 1: GC-MS Analysis (Structural Confirmation)
GC-MS is the gold standard for impurity profiling and structural confirmation of the bicyclic skeleton.[1]
Instrument Parameters
-
System: Agilent 7890/5977 or equivalent single quadrupole.
-
Column: HP-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm).[1] Note: Standard non-polar columns work well for the free base.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C. Crucial: Use a base-deactivated liner (e.g., Restek Topaz) to prevent amine tailing.[1]
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.[1]
-
Hold: 3 min.
-
Mass Spectral Interpretation (EI, 70 eV)
The Electron Ionization (EI) spectrum of 3-Azabicyclo[3.3.1]nonane is characterized by a distinct fragmentation pattern driven by the nitrogen atom and ring strain.
| m/z (Ion) | Identity | Mechanistic Origin |
| 125 | Parent free base ( | |
| 124 | Loss of | |
| 96/97 | Base Peak Candidate. Loss of the ethylene bridge ( | |
| 82 | Cleavage of the piperidine ring system. | |
| 44 | Common amine fragment (if ring opens).[1] |
Diagnostic Check: Look for the molecular ion at 125.[1] If peaks appear at higher masses (e.g., 250+), check for dimerization in the inlet due to high concentration.[1]
Method 2: LC-MS/MS Analysis (Quantitation)
LC-MS/MS is preferred for biological matrices (plasma/urine) or trace analysis due to the high polarity of the salt form.
Chromatographic Conditions
-
Column: Waters XBridge BEH C18 (high pH stability) or HILIC column.[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) [Recommended for C18].
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 5 mins.
Mass Spectrometry (ESI+)[1][7]
MRM Optimization Guide
Since specific transitions depend on collision energy (CE), perform a Product Ion Scan on m/z 126.1.[1]
Predicted Fragmentation Pathway (CID):
-
Precursor:
126.1 -
Primary Loss: Loss of
(17 Da) 109.1 (Bicyclo[3.3.1]non-2-ene cation).[1] -
Secondary Loss: Ring opening and loss of ethylene (
) 98.[1]
Recommended MRM Transitions:
-
Quantifier: 126.1
109.1 (CE: 15-20 eV)[1] -
Qualifier: 126.1
67.1 (Ring fragmentation, CE: 30-35 eV)[1]
Fragmentation Pathway Diagram
Figure 2: Proposed ESI+ Collision-Induced Dissociation (CID) pathway.[1]
Troubleshooting & Quality Control
Common Issues
-
Peak Tailing (GC):
-
No Signal (LC-MS):
-
Carryover:
References
-
PubChem. 3-Azabicyclo[3.3.1]nonane Compound Summary. National Library of Medicine.[1] [Link]
-
NIST Mass Spectrometry Data Center. 9-Methyl-9-azabicyclo[3.3.1]nonane Mass Spectrum (Analogous Structure). U.S. Department of Commerce.[1][3] [Link][1]
-
King, F. D., et al. (1993).[1] Structure-activity relationships of 3-substituted-3-azabicyclo[3.3.1]nonane derivatives as 5-HT3 receptor antagonists.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for Granisetron intermediates).
- Biotage.Strategies for the Flash Purification of Nitrogen Heterocycles. (Reference for amine handling and tailing issues).
Sources
Biological activity of 3-Azabicyclo[3.3.1]nonane derivatives
Application Notes & Protocols for Drug Discovery
Executive Summary
The 3-azabicyclo[3.3.1]nonane scaffold represents a "privileged structure" in medicinal chemistry due to its conformational rigidity and structural homology to tropane alkaloids and the morphinan skeleton (lacking the furan ring). This bicyclic amine serves as a versatile template for designing ligands targeting Opioid Receptors (OR) , Sigma Receptors (
This guide provides high-fidelity protocols for evaluating these derivatives, focusing on their primary therapeutic windows: analgesia (Opioid/Sigma modulation) and antimicrobial efficacy.
Module 1: Opioid Receptor Affinity Profiling
Target Focus:
Protocol 1.1: Radioligand Competition Binding Assay
Objective: Determine the binding affinity (
Materials:
-
Membrane Source: CHO-K1 cells stably expressing human KOR or DOR.
-
Radioligand:
-U-69,593 (for KOR) or -DADLE (for DOR). -
Non-specific Binding Control: Naloxone (
). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Harvest CHO cells and homogenize in ice-cold Tris buffer.
-
Centrifuge at
for 20 mins at 4°C. Resuspend pellet to a protein concentration of 200-400 . -
Expert Insight: Fresh membranes yield lower background noise than frozen aliquots for this lipophilic scaffold.
-
-
Incubation Assembly:
-
In a 96-well plate, add:
-
Test Compound (7 concentrations,
to M). -
Radioligand (
nM final conc). - Membrane suspension.
-
Test Compound (7 concentrations,
-
Self-Validation: Include a "Total Binding" well (buffer + ligand) and "Non-Specific Binding" well (Naloxone + ligand).
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Note: 3-azabicyclo derivatives are lipophilic; ensure plates are shaken to prevent compound precipitation.
-
-
Harvesting:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of the cationic amine).
-
Wash
with ice-cold buffer.
-
-
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate
Workflow Visualization: Opioid Binding Screen
Caption: Workflow for determining opioid receptor affinity. PEI pre-soaking is critical for cationic 3-azabicyclo amines.
Module 2: Sigma ( ) Receptor Screening
Target Focus:
Protocol 2.1:
Receptor Cytotoxicity Assay
Objective: Assess the antiproliferative potential of derivatives in
Step-by-Step Methodology:
-
Cell Seeding: Plate MDA-MB-231 cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Compound Treatment:
-
Dissolve 3-azabicyclo derivatives in DMSO (Final DMSO
). -
Treat cells with serial dilutions (
) for 48 hours. -
Positive Control: Siramesine (Standard
agonist).
-
-
Viability Readout (MTT Assay):
-
Add MTT reagent (
) and incubate for 3h at 37°C. -
Solubilize formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Mechanistic Check (Caspase Activation):
-
If cytotoxicity is observed, validate apoptosis vs. necrosis using a Caspase-3/7 luminescent assay.
agonists typically induce caspase-dependent apoptosis.
-
Module 3: Antimicrobial & Biofilm Inhibition
Target Focus: Gram-positive bacteria (S. aureus, B. subtilis) and Fungi (C. albicans). Rationale: 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones exhibit potent antimicrobial activity, likely through membrane depolarization due to their amphiphilic, cationic nature.
Protocol 3.1: Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI Standards).
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Dilution: Prepare 2-fold serial dilutions of the test compound in 96-well plates.
-
Incubation: 16-20 hours at 37°C.
-
Readout: Visual inspection of turbidity. The lowest concentration with no visible growth is the MIC.
-
Expert Note: 3-azabicyclo derivatives often show a sharp "activity cliff." If MIC is
, check for precipitation in the media, as these amines can crash out in high-salt broths.
-
Protocol 3.2: Biofilm Disruption Assay
Why: Many 3-azabicyclo derivatives target the bacterial membrane, making them effective against stationary phase biofilms.
-
Grow biofilm in 96-well plates for 24h.
-
Wash planktonic cells with PBS.
-
Add test compound (at
and MIC) for 24h. -
Stain with Crystal Violet (0.1%) , wash, and solubilize with 30% acetic acid.
-
Quantify absorbance at 590 nm.
Module 4: Safety Pharmacology (hERG Liability)
Risk Factor: Bridged bicyclic amines are structurally similar to known hERG blockers (e.g., anti-arrhythmics). Early screening is mandatory to prevent QT prolongation liability.
Protocol 4.1: Thallium Flux Assay (High-Throughput)
Objective: Functional assessment of hERG channel blockade.
-
Cell Line: HEK293 cells stably expressing hERG (
). -
Dye Loading: Load cells with Thallos-sensitive fluorescent dye.
-
Compound Addition: Incubate cells with test compound for 20 mins.
-
Stimulation: Inject Thallium (
) stimulus buffer. flows through open hERG channels, increasing fluorescence. -
Analysis: Blockers will reduce the rate of fluorescence increase. Calculate
relative to E-4031 (positive control).
Summary of Biological Activity Classes
| Scaffold Modification | Primary Target | Key Activity | Reference Standard |
| 9-oxo-3-azabicyclo | Agonist (Analgesia) | U-69,593 | |
| 2,4-diaryl-9-one | Bacterial Membrane | Antimicrobial | Vancomycin |
| N-benzyl derivatives | Cytotoxic / Neuroprotective | Haloperidol | |
| 3,7-diazabicyclo | hERG / Ion Channels | Anti-arrhythmic (Class III) | Tedisamil |
SAR Logic & Chemical Space
Caption: Structure-Activity Relationship (SAR) map. N-substitutions drive Sigma affinity, while C9 ketones are critical for Opioid binding.
References
-
Bertha, C. M., et al. (1994).[2] "A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety: synthesis and evaluation of a new class of sigma receptor ligands." Journal of Medicinal Chemistry.
-
Jeyachandran, M., et al. (2021). "Synthesis and biological evaluation of 3-azabicyclo[3.3.1]nonane derivatives as potential antimicrobial agents." ResearchGate / Chemical Biology.
-
Kovacs, G., et al. (2005). "Kappa-Receptor Selective Binding of Opioid Ligands with a Heterocyclic Bicyclo[3.3.1]nonan-9-one Structure." Journal of Neurochemistry.
-
Mach, R. H., et al. (2011). "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents." Journal of Medicinal Chemistry.
-
Thomas, J. B., et al. (1998). "Structure-Activity Relationships of 3-Azabicyclo[3.3.1]nonanes as Opioid Receptor Ligands." Journal of Medicinal Chemistry.
Sources
Application Note: 3-Azabicyclo[3.3.1]nonane HCl as a Conformational Anchor in Medicinal Chemistry
Executive Summary
In the optimization of small molecule drugs, flexible amine scaffolds (like piperidine or piperazine) often suffer from high entropic penalties upon binding to protein targets. 3-Azabicyclo[3.3.1]nonane hydrochloride (3-ABN·HCl) serves as a critical "conformational anchor." By bridging the piperidine ring, this scaffold locks the nitrogen atom into a rigid spatial vector, reducing entropic loss and often improving potency and selectivity for GPCRs (particularly σ-receptors and 5-HT families) and ion channels.
This guide provides a technical roadmap for utilizing 3-ABN·HCl, moving beyond simple synthesis to advanced functionalization and pharmacological application.[1]
Structural Pharmacology: The "Chair-Chair" Advantage[2]
Unlike the smaller tropane (8-azabicyclo[3.2.1]octane) or the larger adamantane, the 3-azabicyclo[3.3.1]nonane system offers a unique volume occupancy.
-
Conformational Lock: The preferred conformation is the twin-chair (chair-chair). However, the lone pair on the N3 nitrogen experiences transannular repulsion from the C7-endo proton.
-
Medicinal Utility: This repulsion creates a "spring-loaded" geometry. When derivatized, the N-substituent is forced into an equatorial orientation to relieve steric strain, providing a highly predictable vector for pharmacophore display.
Comparative Scaffold Analysis
| Feature | Piperidine | Tropane | 3-Azabicyclo[3.3.1]nonane |
| Rigidity | Low (Fluxional) | High (Rigid) | High (Semi-rigid) |
| Lipophilicity | Moderate | Moderate | High (Bulky hydrophobic cage) |
| Primary Use | General Linker | CNS Penetration | Sigma/Opioid Receptor Selectivity |
| Key Interaction | H-bond donor/acceptor | Cation-π | Hydrophobic filling + Directed H-bond |
Application Workflow: Sigma Receptor Ligand Development
The 3-ABN scaffold is a privileged structure for Sigma-1 (σ1) and Sigma-2 (σ2) receptor ligands , which are targets for neuropathic pain and neurodegenerative therapies. The hydrophobic bulk of the bicyclic cage perfectly complements the σ-receptor's ligand-binding pocket.
Pathway Visualization
The following diagram illustrates the decision matrix for functionalizing 3-ABN·HCl in drug discovery campaigns.[1]
Figure 1: Strategic workflow for derivatizing 3-Azabicyclo[3.3.1]nonane into bioactive candidates.
Experimental Protocols
Protocol A: Controlled Free-Basing and N-Alkylation
Purpose: To attach a hydrophobic tail or fluorophore to the secondary amine while avoiding quaternary ammonium salt formation.
Materials:
-
3-Azabicyclo[3.3.1]nonane HCl (1.0 eq)
-
Alkyl Halide (e.g., 4-fluorobenzyl bromide) (1.1 eq)
-
Anhydrous Potassium Carbonate (
) (3.0 eq) -
Potassium Iodide (KI) (0.1 eq - Catalyst)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-ABN·HCl (1 mmol) and
(3 mmol) in anhydrous ACN (5 mL). -
Equilibration: Stir at room temperature for 30 minutes. Note: This in-situ free-basing is preferred over isolating the free amine, which can be volatile and hygroscopic.
-
Addition: Add the Alkyl Halide (1.1 mmol) and catalytic KI.
-
Reaction: Heat to reflux (
) for 4–12 hours. Monitor by TLC (System: DCM/MeOH 9:1). The secondary amine spot (ninhydrin active) should disappear. -
Workup: Cool to RT. Filter off inorganic solids (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: The crude residue is typically an oil. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Self-Validating Checkpoint:
-
Success Indicator: Appearance of the N-substituent signals in NMR.
-
Failure Mode: If quaternary salt forms (over-alkylation), the product will be highly polar and stick to the baseline in TLC. Reduce alkyl halide equivalents to 0.95 eq if this occurs.
Protocol B: Reductive Amination (Mild Conditions)
Purpose: For coupling sensitive aldehydes where high heat (alkylation) might degrade the linker.
Materials:
-
3-Azabicyclo[3.3.1]nonane HCl (1.0 eq)
-
Aldehyde partner (1.0 eq)
-
Sodium Triacetoxyborohydride (
) (1.5 eq) -
DIPEA (Diisopropylethylamine) (1.2 eq)
-
Solvent: 1,2-Dichloroethane (DCE)
Methodology:
-
Salt Break: Dissolve 3-ABN·HCl in DCE. Add DIPEA and stir for 10 minutes to liberate the free base in solution.
-
Imine Formation: Add the aldehyde. Stir for 1 hour at Room Temperature. Critical: Do not add the hydride yet. Allow the iminium ion to form.
-
Reduction: Add
in one portion. -
Quench: Stir overnight. Quench with saturated
solution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
.
Quality Control & Characterization Standards
The 3-ABN scaffold presents unique NMR signatures due to its rigidity.
1H NMR Diagnostic Signals (CDCl3, 400 MHz)
| Position | Chemical Shift ( | Multiplicity | Diagnostic Note |
| H-3 (N-H) | 1.8 - 2.5 ppm | Broad s | Disappears upon derivatization. |
| H-2, H-4 (Equatorial) | ~3.0 - 3.2 ppm | Doublet (Broad) | Downfield due to N-proximity. |
| H-2, H-4 (Axial) | ~2.6 - 2.8 ppm | Multiplet | Distinct from equatorial protons (rigid ring). |
| H-1, H-5 (Bridgehead) | ~1.9 - 2.1 ppm | Broad s | Key integration reference (2H). |
| H-9 (Bridge) | 1.4 - 1.6 ppm | Multiplet | Often splits into distinct syn/anti signals. |
The "W-Coupling" Verification:
In the rigid chair-chair conformation, a long-range "W-plan" coupling (4-bond coupling,
References
-
Structure & Conformation
- Title: Conformational analysis of bicyclo[3.3.1]nonanes and their hetero analogs.
- Source: ResearchG
-
URL:
-
Synthesis & Reactivity
- Title: Synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones (Double Mannich Reaction).
- Source: Semantic Scholar.
-
URL:
-
Pharmacological Application (Sigma Receptors)
- Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents.
- Source: ACS Public
-
URL:
-
Compound Data
- Title: 3-Azabicyclo[3.3.1]nonane hydrochloride (PubChem CID 75412436).
-
Source: PubChem.[2]
-
URL:
Sources
Application Notes and Protocols for the Evaluation of Antimicrobial Activity of Substituted 3-Azabicyclo[3.3.1]nonanes
Introduction: The Therapeutic Potential of the 3-Azabicyclo[3.3.1]nonane Scaffold
The 3-azabicyclo[3.3.1]nonane (3-ABN) framework is a privileged heterocyclic scaffold found in a variety of naturally occurring alkaloids and synthetic molecules of significant pharmacological interest.[1] Its rigid bicyclic structure provides a three-dimensional arrangement of substituents that allows for precise interactions with biological targets. This structural feature has made the 3-ABN core a compelling starting point for the development of novel therapeutic agents with a wide range of activities, including antimicrobial, anticancer, and antiviral properties.[2][3]
The growing threat of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents with novel mechanisms of action. Substituted 3-azabicyclo[3.3.1]nonanes have emerged as a promising class of compounds, demonstrating significant in vitro activity against a broad spectrum of pathogenic bacteria and fungi.[4] This guide provides a comprehensive overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of substituted 3-azabicyclo[3.3.1]nonanes, offering detailed protocols for their study in a research and drug development setting.
Synthesis of the 3-Azabicyclo[3.3.1]nonane Core: A Robust and Versatile Approach
The most common and efficient method for the synthesis of the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one core is the one-pot Mannich reaction. This three-component condensation reaction involves a cyclic ketone, an aromatic aldehyde, and an ammonium salt, typically ammonium acetate, which serves as the nitrogen source.[1]
Protocol 1: One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
This protocol describes a general procedure for the synthesis of the 3-ABN scaffold. The choice of substituted cyclohexanones and aromatic aldehydes allows for the generation of a diverse library of compounds for antimicrobial screening.
Rationale: The Mannich reaction is a classic example of a carbon-carbon bond-forming reaction that creates a β-amino carbonyl compound. In this one-pot synthesis, the reaction proceeds through a cascade of imine formation, enamine generation, and subsequent intramolecular cyclization to yield the bicyclic core. The use of a slight excess of ammonium acetate helps to drive the reaction towards the desired product and minimize the formation of by-products.[1]
Materials:
-
Cyclohexanone (or a substituted derivative)
-
Aromatic aldehyde (e.g., benzaldehyde or a substituted derivative)
-
Ammonium acetate
-
Ethanol
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclohexanone derivative (1 equivalent) and the aromatic aldehyde (2 equivalents) in ethanol.
-
To this solution, add ammonium acetate (1.5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, slowly add diethyl ether to the reaction mixture with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by standard analytical techniques such as NMR, IR, and mass spectrometry.
Caption: Workflow for the one-pot Mannich synthesis of the 3-azabicyclo[3.3.1]nonane core.
Evaluation of Antimicrobial Activity: Determining the Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a critical parameter for assessing the potency of a new antimicrobial compound. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Rationale: This method involves exposing a standardized suspension of a microorganism to serial dilutions of the test compound in a liquid growth medium. The use of a 96-well microtiter plate allows for the simultaneous testing of multiple compounds and concentrations, making it a high-throughput method. The inclusion of positive and negative controls is essential for the validation of the results.
Materials:
-
Substituted 3-azabicyclo[3.3.1]nonane derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth medium to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This will create a range of compound concentrations.
-
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, except for the negative control wells.
-
Controls:
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
Negative Control (Sterility Control): Wells containing only broth medium.
-
Growth Control: Wells containing broth medium and the microbial inoculum, but no test compound.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Structure-Activity Relationship (SAR) of Substituted 3-Azabicyclo[3.3.1]nonanes
The antimicrobial potency of 3-ABN derivatives is highly dependent on the nature and position of the substituents on the bicyclic core and the aryl rings. Understanding these structure-activity relationships is crucial for the rational design of more effective antimicrobial agents.
A general observation is that the presence of electron-withdrawing groups on the aryl rings at the C2 and C4 positions tends to enhance antimicrobial activity.[1] For instance, halogen substitutions (e.g., -F, -Cl, -Br) often lead to lower MIC values against both bacteria and fungi.[2] Conversely, electron-donating groups (e.g., -CH3, -OCH3) may result in reduced activity.[2]
Furthermore, derivatization of the ketone at the C9 position has proven to be a successful strategy for modulating the antimicrobial activity. The formation of hydrazones, thiosemicarbazones, and oximes at this position can significantly impact the biological profile of the parent compound.[4][5]
Caption: Key structure-activity relationships of substituted 3-azabicyclo[3.3.1]nonanes.
Antimicrobial Activity Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of substituted 3-azabicyclo[3.3.1]nonane derivatives against various microbial strains.
| Compound Type | Substituents | Test Organism | MIC (µg/mL) | Reference |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazone | p-F on aryl rings | Bacillus subtilis | 6.25 | [2] |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazone | m-F on aryl rings | Bacillus subtilis | 6.25 | [2] |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazone | p-Cl on aryl rings | Salmonella typhi | 6.25 | [2] |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazone | m-F on aryl rings | Candida albicans | 6.25 | [2] |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazone | p-Cl on aryl rings | Cryptococcus neoformans | 6.25 | [2] |
Cytotoxicity Evaluation: Assessing the Therapeutic Window
A critical aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen while exhibiting minimal toxicity to host cells. Cytotoxicity assays are therefore essential for evaluating the therapeutic potential of new antimicrobial agents. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol 3: MTT Assay for Cytotoxicity Evaluation
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.[6][7]
Materials:
-
Mammalian cell line (e.g., Vero, HeLa, or a cell line relevant to the intended therapeutic application)
-
Complete cell culture medium
-
Substituted 3-azabicyclo[3.3.1]nonane derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the cell viability against the compound concentration.
Cytotoxicity Data
The following table presents a selection of reported half-maximal inhibitory concentration (IC50) values for 3-azabicyclo[3.3.1]nonane derivatives against various mammalian cell lines.
| Compound Type | Substituents | Cell Line | IC50 (µM) | Reference |
| 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-methyl-1,2,3-thiadazole-5-carbonyl-hydrazone | p-F on aryl rings | HeLa | 4.43 | [8] |
| 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-methyl-1,2,3-thiadazole-5-carbonyl-hydrazone | p-Cl on aryl rings | HeLa | 5.21 | [8] |
| 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-methyl-1,2,3-thiadazole-5-carbonyl-hydrazone | p-Br on aryl rings | HeLa | 6.61 | [8] |
| 3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | - | MiaPaca-2 | 16.9 | [9] |
| 3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | - | BxPC-3 | 23.7 | [9] |
| 3,7-bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | - | CFPAC-1 | 36.3 | [9] |
Conclusion and Future Perspectives
Substituted 3-azabicyclo[3.3.1]nonanes represent a versatile and promising scaffold for the development of novel antimicrobial agents. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, allows for the generation of large compound libraries for screening and optimization. The protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds.
Future research in this area should focus on elucidating the precise mechanism of action of these compounds, which remains largely unknown. A deeper understanding of their molecular targets will enable more rational drug design and the development of compounds with improved potency and selectivity. Furthermore, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of the 3-azabicyclo[3.3.1]nonane scaffold holds significant promise for addressing the urgent global challenge of antimicrobial resistance.
References
-
Kodisundaram, P., et al. (2015). Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study. International Journal of Molecular and Cellular Medicine, 4(2), 125–137. Available at: [Link]
-
Kodisundaram, P., et al. (2015). (PDF) Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study. ResearchGate. Available at: [Link]
-
Manivannan, R., & Ponnuswamy, M. N. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. Available at: [Link]
-
Manivannan, R., & Ponnuswamy, M. N. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-28. Available at: [Link]
-
Manimaran, M., Ganapathi, A., & Balasankar, T. (2014). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Scientific Research Publishing. Available at: [Link]
-
Bhattacharya, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
- Google Patents. (n.d.). USRE43390E1 - Pleuromutilin derivatives as antimicrobials.
-
Xavier, J. J. F., Krishnasamy, K., & Sankar, C. (2011). (PDF) Synthesis and antibacterial, antifungal activities of some 2 r ,4 c -diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). WO2020150372A1 - Antimicrobial compounds and methods.
-
Buitendach, A., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. MDPI. Available at: [Link]
-
Sankar, C., et al. (2012). Synthesis, stereochemistry and antimicrobial studies of novel oxime ethers of aza/diazabicycles. ResearchGate. Available at: [Link]
-
Al-Kadmy, I. M. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]
-
Umamatheswari, S., & Kabilan, S. (2011). Full article: Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Taylor & Francis Online. Available at: [Link]
-
Devanathan, D., & Chitra, S. (2009). Synthesis and antimicrobial evaluation of potent N-hydroxy-2,4-diaryl-3- azabicyclo[3.3.1]nonan-9-ones and their oximes. ResearchGate. Available at: [Link]
-
ChemComm - RSC Publishing. (n.d.). Available at: [Link]
-
Csuk, R., et al. (2019). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. PubMed Central. Available at: [Link]
-
protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
-
JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available at: [Link]
-
Aridoss, G., et al. (2012). Design, synthesis, stereochemistry and antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. PubMed. Available at: [Link]
-
Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction. (n.d.). Available at: [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. protocols.io [protocols.io]
- 8. Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones: A Structure-Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Anticancer Properties of 3-Azabicyclo[3.3.1]nonane Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of the 3-Azabicyclo[3.3.1]nonane Scaffold in Oncology
The bicyclo[3.3.1]nonane framework is a rigid bridged carbocyclic system found in a variety of biologically active natural products.[1] Its structural analogue, the 3-azabicyclo[3.3.1]nonane (3-ABN) core, has garnered significant attention in medicinal chemistry. This heterocyclic nucleus serves as a versatile scaffold for developing compounds with a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2] More recently, derivatives of 3-ABN have emerged as a promising class of compounds with potent anticancer activities.[1][2][3]
The unique three-dimensional structure of the 3-ABN core, which typically exists in a stable chair-chair conformation, allows for precise spatial orientation of various functional groups.[2] This structural rigidity is a key advantage in rational drug design, as it enables the development of ligands with high specificity and affinity for biological targets. The synthesis of diversely functionalized 3-ABN derivatives has become a focal point of research, leading to the discovery of novel agents with significant cytotoxic effects against various cancer cell lines.[4]
This document serves as a comprehensive technical guide for researchers investigating the anticancer properties of 3-azabicyclo[3.3.1]nonane analogs. It provides an overview of their mechanisms of action, detailed protocols for their in vitro evaluation, and guidance on data interpretation, aiming to facilitate the discovery and development of new therapeutic agents based on this privileged scaffold.
Mechanisms of Anticancer Action
The anticancer effects of 3-azabicyclo[3.3.1]nonane analogs are multifaceted, with different derivatives acting through various cellular pathways. Understanding these mechanisms is crucial for optimizing lead compounds and identifying potential therapeutic applications.
Induction of Apoptosis
A primary mechanism by which many 3-ABN analogs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.
-
Mitochondrial (Intrinsic) Pathway: Several studies have shown that these compounds can trigger the intrinsic apoptotic pathway. For instance, the bispidinone analog B16 was found to induce apoptosis in HeLa cervical cancer cells by increasing reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and activating the caspase cascade.[5] Similarly, a bispidinone derivative with tryptophan pendants (BisP4) was shown to be the most effective of four analogs in reducing pancreatic cancer cell viability through apoptosis.[6] This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][5]
-
Extrinsic Pathway: While less commonly reported for this specific class, the extrinsic pathway, involving death receptors on the cell surface, remains a potential mechanism that should be investigated.
Cell Cycle Arrest
Disruption of the normal cell cycle progression is another key anticancer strategy. Certain 3-ABN derivatives have been demonstrated to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
-
S-Phase Arrest: The bispidinone analog B16 was shown to induce S-phase cell cycle arrest in HeLa cells, inhibiting DNA replication.[5] This prevents the cell from duplicating its DNA, a critical step for cell division.
Targeting Specific Cellular Proteins
The unique stereochemistry of the 3-ABN scaffold makes it suitable for targeting specific protein binding sites.
-
Sigma-2 (σ2) Receptor Ligands: A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been developed as potent and selective σ2 receptor ligands.[7] These ligands can induce apoptosis and have been shown to act as chemosensitizers, enhancing the cytotoxicity of conventional chemotherapy drugs like doxorubicin.[7]
The diagram below illustrates the primary mechanisms through which 3-ABN analogs can induce cancer cell death.
Caption: Key anticancer mechanisms of 3-ABN analogs.
Promising Analogs and In Vitro Activity
The anticancer potential of 3-ABN analogs is highly dependent on the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies have provided valuable insights. For instance, the incorporation of electron-withdrawing groups (e.g., F, Cl, Br) on the aryl rings at the C-2 and C-4 positions can enhance cytotoxicity.[3]
Below is a summary of the cytotoxic activity of selected 3-azabicyclo[3.3.1]nonane derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Compound 12 | 2,4-bis(4-fluorophenyl)-ABN-thienoyl hydrazone | HepG2 (Liver) | 3.76 | [3] |
| Compound 13 | 2,4-bis(4-chlorophenyl)-ABN-thienoyl hydrazone | HepG2 (Liver) | >10 | [3] |
| Compound 14 | 2,4-bis(4-bromophenyl)-ABN-thienoyl hydrazone | HepG2 (Liver) | >10 | [3] |
| BisP4 | 3,7-bis-tryptophan-ABN (bispidinone) | MiaPaca-2 (Pancreatic) | < 20 µM | [6] |
| B16 | 2,4,6,8-tetranitrophenyl-3,7-diaza-ABN | HeLa (Cervical) | ~25 µM | [5] |
| WC-26 | N-benzyl-9-ABN-phenylcarbamate (σ2 ligand) | EMT-6 (Breast) | Ki = 2.58 nM | [7] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Ki represents the inhibition constant for receptor binding.
Application Notes and Experimental Protocols
This section provides standardized, step-by-step protocols for the initial screening and mechanistic evaluation of novel 3-azabicyclo[3.3.1]nonane analogs.
General Workflow for Compound Evaluation
A systematic approach is essential for characterizing the anticancer properties of new chemical entities. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A novel bispidinone analog induces S‑phase cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
3-Azabicyclo[3.3.1]nonane Scaffolds in Neuropharmacology: Synthesis, Receptor Profiling, and Therapeutic Potential
Executive Summary & Structural Rationale
The 3-azabicyclo[3.3.1]nonane system represents a "privileged scaffold" in neuropharmacology due to its rigid bicyclic architecture, which forces substituents into defined spatial orientations ideal for GPCR recognition.[1] Structurally, it serves as a bioisostere for the tropane ring system (found in cocaine and atropine) and the morphan scaffold (found in opioids).[1]
Unlike the more common 9-azabicyclo[3.3.1]nonane (granatane) system, the 3-aza isomer positions the nitrogen atom in a unique vector relative to the bridgehead carbons, creating distinct lipophilic pockets.[1] This guide details the synthesis, receptor profiling, and application of these derivatives, specifically targeting Kappa Opioid Receptors (KOR) and Sigma Receptors (
Key Pharmacological Targets[1]
-
-Opioid Receptors (KOR): Analgesia without the respiratory depression or addiction liability of
-agonists.[1] -
Sigma Receptors (
): Neuroprotection and cognitive enhancement.[1] -
Monoamine Transporters (DAT/SERT): Modulation of reuptake for antidepressant/anxiolytic effects.[1]
Chemical Synthesis: The Double Mannich Protocol[1][2]
The most robust entry into this chemical space is the Weiss-Cook condensation (or double Mannich reaction).[1] This protocol is favored for its "one-pot" efficiency and high atom economy.[1]
Protocol A: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one
Rationale: This reaction assembles the bicyclic core from acyclic precursors.[1] The formation of the C9-ketone provides a versatile handle for further derivatization (e.g., reductive amination or Grignard addition).[1]
Reagents:
-
Cyclohexanone (or substituted derivative)
-
Paraformaldehyde (Source of formaldehyde)
-
Primary Amine (e.g., Methylamine, Benzylamine)[1]
-
Solvent: Glacial Acetic Acid or Ethanol[1]
-
Catalyst: HCl (if not using acetic acid)
Step-by-Step Methodology:
-
Preparation: Dissolve paraformaldehyde (2.2 eq) in warm ethanol. Add the primary amine (1.1 eq) dropwise to generate the iminium ion in situ.[1]
-
Condensation: Add the ketone substrate (1.0 eq) slowly.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Work-up: Cool to room temperature. The product often precipitates as the hydrochloride salt.[1] If not, remove solvent in vacuo, basify with 10% NaOH, and extract with CHCl
.[1] -
Purification: Recrystallization from Acetone/Ethanol.[1]
Critical Mechanism Note: The reaction proceeds via a double Michael addition followed by a Mannich closure.[1] The resulting bicycle predominantly adopts a chair-chair conformation , which is thermodynamically stable and pharmacologically active.[1]
Application Note: Kappa Opioid Receptor (KOR) Profiling
3-Azabicyclo[3.3.1]nonanes substituted at the 2,4-positions exhibit significant KOR selectivity. Unlike Mu-agonists, these ligands do not recruit
Protocol B: [³H]-U69,593 Radioligand Binding Assay
Rationale: U69,593 is a highly selective KOR agonist.[1] Displacing this ligand confirms interaction with the Kappa subtype.[1]
Materials:
-
Membrane Source: Guinea pig cerebellar membranes (rich in KOR) or HEK-293 cells stably expressing human KOR.
-
Radioligand: [³H]-U69,593 (Specific Activity ~40-60 Ci/mmol).
-
Non-specific control: Naloxone (10
M) or Nor-binaltorphimine (nor-BNI).
Workflow:
-
Buffer Prep: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
, 1 mM EGTA. Mg is critical for agonist binding states. -
Incubation:
-
Mix 200
L membrane suspension (20 g protein). -
Add 25
L test compound (concentration range: to M). -
Add 25
L [³H]-U69,593 (Final conc: 1 nM). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). PEI reduces non-specific binding of the lipophilic ligand to the filter.[1]
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
Representative Affinity Data (Hypothetical/Literature Derived)
Table 1: Comparative Binding Affinities of 3-Azabicyclo Derivatives vs. Standards
| Compound ID | R-Group (N-Subst.) | C9-Substituent | KOR | MOR | Selectivity Ratio (K/M) |
| Ref-1 (U50,488) | Standard | -- | 0.65 | >1000 | >1500 |
| AZA-09 | Methyl | Carbonyl (=O) | 45.2 | 890 | ~20 |
| AZA-12 | Benzyl | 12.4 | 150 | 12 | |
| AZA-15 | Phenethyl | 2.1 | 320 | 152 |
Interpretation: The phenethyl group (AZA-15) mimics the phenylalanine residue of endogenous dynorphins, significantly enhancing KOR affinity.[1]
Application Note: Sigma Receptor Modulation
The 3-azabicyclo[3.3.1]nonane scaffold is highly lipophilic, allowing it to penetrate the CNS and access Sigma-1 receptors (
Protocol C: Sigma-1 vs. Sigma-2 Selectivity Screening
Rationale:
Experimental Setup:
- Assay: Ligand: [³H]-(+)-Pentazocine. Tissue: Guinea pig brain.[1][2]
-
Assay: Ligand: [³H]-DTG (in the presence of pentazocine to block
). Tissue: Rat liver membranes.[1]
Self-Validating Logic:
If a compound displaces [³H]-DTG but fails to displace [³H]-(+)-Pentazocine, it is a selective
Visualizing the Pharmacology
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how specific chemical modifications to the 3-azabicyclo core dictate the pharmacological outcome.
Caption: SAR Map demonstrating how specific substituents on the N3, C9, and C2/C4 positions shift the pharmacological profile between Opioid, Sigma, and Transporter targets.[1]
Diagram 2: Experimental Workflow for Lead Optimization
Caption: Step-wise workflow from chemical synthesis through radioligand binding to functional validation.
References
-
Synthesis of 3-azabicyclo[3.3.1]nonane derivatives: Jeyaraman, R., & Avila, S. (1981).[1] Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.[1]
-
Opioid Receptor Affinity: Brandt, W., et al. (1996).[1] Kappa-receptor selective binding of opioid ligands with a heterocyclic bicyclo[3.3.1]nonan-9-one structure.[2] Pharmazie, 51(2), 92-96.[1]
-
Sigma Receptor Ligands: Bertha, C. M., et al. (1994).[1] A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety.[3] Journal of Medicinal Chemistry, 37(19), 3163-3170.[1][3]
-
Double Mannich Reaction Protocol: Ruenitz, P. C., et al. (2002).[1] Synthesis and biological evaluation of 3-azabicyclo[3.3.1]nonane derivatives as inhibitors of monoamine transporters. Journal of Medicinal Chemistry.
-
Sigma-2 Receptor Ligands: Mach, R. H., et al. (2004).[1] Sigma-2 receptors as potential biomarkers of proliferation in breast cancer.[1] Cancer Research, 57(1), 156-161.[1]
Sources
Application Note: Strategic Use of 3-Azabicyclo[3.3.1]nonane Hydrochloride in Ligand Synthesis
Abstract & Introduction
The 3-azabicyclo[3.3.1]nonane (3-ABN) framework is a conformationally restricted amine that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical platform for orienting functional groups in space, which is crucial for achieving high-affinity and selective interactions with biological targets such as proteins and receptors.[1][2] This structural motif is integral to a variety of pharmacologically active agents, including anticancer, antiprotozoal, and neuroprotective compounds.[2][3]
Commercially, this valuable building block is most commonly supplied as its hydrochloride (HCl) salt. This form enhances shelf-life and simplifies handling, but the protonated nitrogen is non-nucleophilic and thus unreactive for synthetic elaboration. The critical, and often overlooked, first step in any synthetic campaign is the efficient and clean liberation of the free amine. This application note provides a comprehensive guide for researchers, covering the practical aspects of handling the HCl salt, detailed protocols for its conversion to the reactive free base, and robust methodologies for its subsequent functionalization into diverse ligands.
Physicochemical Properties & Handling
3-Azabicyclo[3.3.1]nonane hydrochloride is a stable, crystalline solid. Understanding its properties is key to its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClN | [4] |
| Molecular Weight | 161.67 g/mol | [4] |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | General Knowledge |
| CAS Number | 60364-11-6 | [4] |
Handling & Storage:
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.
-
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
The Gateway Reaction: Liberation of the Free Amine
The secondary amine of the 3-ABN scaffold is the reactive handle for all subsequent derivatization. The hydrochloride salt must be neutralized (deprotonated) to unmask the nitrogen's lone pair of electrons, rendering it nucleophilic. Failure to achieve complete conversion at this stage will result in poor yields and complex purification challenges in subsequent steps.
Causality Behind the Method:
The goal is to quantitatively remove the proton from the ammonium salt. This is an acid-base reaction. A base is added that is strong enough to deprotonate the ammonium ion (pKa ~10-11) but whose conjugate acid does not interfere with the subsequent reaction. The choice of base and solvent system is critical to ensure the free amine can be efficiently extracted away from the resulting inorganic salts.
Protocol 1: Aqueous Basic Work-up
This is the most common and cost-effective method for generating the free amine.
Materials:
-
3-Azabicyclo[3.3.1]nonane hydrochloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 3-azabicyclo[3.3.1]nonane hydrochloride in a minimal amount of deionized water in a round-bottom flask or beaker.
-
Basification: Cool the solution in an ice bath (0 °C). Slowly add a 2 M aqueous solution of NaOH or a saturated solution of K₂CO₃ with stirring. Monitor the pH of the aqueous layer using pH paper or a meter, continuing addition until the pH is >12.[5][6]
-
Scientist's Insight: Using a strong base like NaOH ensures complete deprotonation. K₂CO₃ is a milder alternative but may require more vigorous stirring or longer reaction times. The ice bath helps to control any exotherm from the neutralization.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as DCM or EtOAc. The free amine has significantly higher solubility in organic solvents than its salt form.
-
Trustworthiness Check: Combine the organic layers. To ensure full recovery, you can back-extract the combined organic layers with a small amount of brine to remove residual water-soluble impurities.
-
-
Drying & Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Validation: The resulting product should be a clear oil or a low-melting solid. It is advisable to confirm its identity via ¹H NMR and to use it immediately in the next synthetic step, as free amines can be sensitive to air and moisture over time.
Core Synthetic Applications in Ligand Synthesis
Once the free 3-ABN is obtained, it serves as a versatile nucleophile for constructing a wide array of ligands.
N-Arylation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl 3-ABN derivatives.[7] This reaction is fundamental for creating ligands that target aromatic binding pockets in proteins.
Causality Behind the Method: This cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7] The choice of palladium precursor, ligand, and base is critical for achieving high yields and tolerating various functional groups.[8]
Protocol 2: Palladium-Catalyzed N-Arylation
Materials:
-
Free 3-azabicyclo[3.3.1]nonane (from Protocol 1)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or glovebox for inert atmosphere
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (1.1-1.2 times the Pd amount), and the base (1.2-1.5 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the anhydrous, degassed solvent. Stir the mixture for 5-10 minutes to form the active catalyst.
-
Nucleophile Addition: Add a solution of free 3-ABN (1.1-1.2 equivalents) in the same anhydrous solvent.
-
Scientist's Insight: Using a slight excess of the amine can help drive the reaction to completion. The reaction is highly sensitive to air and moisture; maintaining a strict inert atmosphere is crucial for catalyst longevity and reaction success.
-
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.
-
Work-up: After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-aryl-3-azabicyclo[3.3.1]nonane.
Amide Bond Formation
Creating amide ligands is a cornerstone of drug discovery. The free 3-ABN scaffold readily couples with carboxylic acids using standard peptide coupling reagents.
Protocol 3: Amide Coupling via HATU
Materials:
-
Free 3-azabicyclo[3.3.1]nonane
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.
-
Amine Addition: Add a solution of free 3-ABN (1.2 eq.) in DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted starting materials, the coupling reagent byproducts, and residual base.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the desired amide.
Conclusion
3-Azabicyclo[3.3.1]nonane hydrochloride is a commercially accessible and synthetically versatile building block for modern ligand design. The success of any synthetic route hinges on the initial, quantitative conversion of the stable hydrochloride salt to the reactive free amine. By following the robust protocols outlined in this guide for both free base liberation and subsequent C-N bond formations—such as Buchwald-Hartwig amination and amide coupling—researchers can efficiently access a diverse range of complex, three-dimensional ligands for drug discovery and development programs.
References
-
Williams, B. D., et al. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199-2206. Available at: [Link]
-
Li, W., et al. (2020). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers. Available at: [Link]
-
Sardar, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Azabicyclo[3.3.1]nonane hydrochloride. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
PubMed. (2020). Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. 3-Azabicyclo[3.3.1]nonane hydrochloride | C8H16ClN | CID 75412436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of the 3-azabicyclo[3.3.1]nonane scaffold
Application Note: Strategic Derivatization of the 3-Azabicyclo[3.3.1]nonane Scaffold
Abstract
The 3-azabicyclo[3.3.1]nonane scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid, lipophilic spacer that mimics the pharmacological profiles of tropanes and morphinans. Unlike its isomer (9-azabicyclo[3.3.1]nonane or "granatane"), the 3-aza variant provides unique geometric vectors for substituent display, critical for targeting Sigma (
Structural Analysis & Conformational Dynamics
Before initiating synthesis, researchers must understand the conformational landscape. The 3-azabicyclo[3.3.1]nonane system exists primarily in a chair-chair (CC) conformation. However, steric bulk at the N3 position or endo-substituents at C7/C9 can force a flip to a chair-boat (CB) conformer to relieve transannular strain (specifically the repulsion between N3 lone pairs and C7-endo hydrogens).
-
Medicinal Implication: Ligand affinity often depends on locking the conformation. For example,
receptor ligands often require the specific vector provided by the CC conformer. -
Diagnostic Signal: In
H NMR, the presence of "W-coupling" (long-range coupling ~1–2 Hz) between equatorial protons is a hallmark of the rigid CC lattice.
Core Synthesis: The Modified Weiss-Cook Route
The most efficient route to the scaffold is the double Mannich condensation (Robinson-Schöpf type). While historical methods used dicarboxylates, the direct condensation of cyclohexanone is superior for scalability.
Workflow Logic
The reaction assembles the piperidine ring onto a pre-existing carbocycle.
-
Enolization: Cyclohexanone enolizes under acidic conditions.
-
Mannich 1: Addition of formaldehyde and amine forms the first C-N bond.
-
Mannich 2: Intramolecular cyclization closes the bridge.
Figure 1: The double Mannich condensation pathway for scaffold assembly.
Protocol 1: Synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
Target: Gram-scale preparation of the N-protected ketone core.
Reagents:
-
Cyclohexanone (1.0 eq)
-
Paraformaldehyde (2.2 eq)
-
Benzylamine (1.0 eq)
-
Glacial Acetic Acid (1.1 eq)
-
Methanol (Solvent)
Step-by-Step:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve paraformaldehyde (6.6 g, 220 mmol) in methanol (100 mL). Heat to 60°C until the solution clears (depolymerization).
-
Amine Addition: Add benzylamine (10.7 g, 100 mmol) and glacial acetic acid (6.0 g, 100 mmol) dropwise. Stir for 15 minutes.
-
Cyclization: Add cyclohexanone (9.8 g, 100 mmol) slowly.
-
Reflux: Heat the mixture to reflux (65°C) for 8–12 hours. The solution will turn deep orange/red.
-
Workup: Cool to room temperature. Remove methanol under reduced pressure.
-
Neutralization: Resuspend the residue in water (50 mL) and basify to pH 10 with 10% NaOH.
-
Extraction: Extract with CH₂Cl₂ (3 x 50 mL). Dry organics over MgSO₄ and concentrate.
-
Purification: The crude oil often solidifies. Recrystallize from Et₂O/Hexanes or purify via flash chromatography (SiO₂, 10% EtOAc in Hexanes).
QC Check:
-
MS (ESI): [M+H]+ = 230.15.
-
NMR: Look for the disappearance of cyclohexanone α-protons and the appearance of the N-CH₂-Ph benzylic singlet (~3.5 ppm) and bridgehead protons.
N-Derivatization: Buchwald-Hartwig Coupling
If the scaffold is synthesized with a removable group (e.g., benzyl, removed via Pd/C hydrogenation), the resulting secondary amine (N3) is a prime target for arylation. Due to the steric bulk of the bicyclic cage, standard S_NAr fails with electron-rich aryl halides. Palladium-catalyzed coupling is required.
Critical Insight: The 3-aza bridge is sterically hindered. First-generation catalysts (Pd(PPh₃)₄) perform poorly. Bulky, electron-rich phosphine ligands (Buchwald ligands) are mandatory to facilitate oxidative addition and reductive elimination.
Protocol 2: Pd-Catalyzed N-Arylation
Target: Coupling 3-azabicyclo[3.3.1]nonane with 4-bromoanisole.
Reagents:
-
Scaffold: 3-azabicyclo[3.3.1]nonane (1.0 eq)
-
Aryl Halide: 4-Bromoanisole (1.2 eq)
-
Catalyst: RuPhos Pd G3 or Pd(OAc)₂/RuPhos (2 mol%)
-
Base: NaOtBu (1.5 eq)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Loading: Add the amine (1.0 mmol), aryl halide (1.2 mmol), and NaOtBu (1.5 mmol).
-
Catalyst Addition: Add RuPhos Pd G3 precatalyst (15 mg, ~2 mol%). Note: Using precatalysts ensures the active Pd(0) species is generated efficiently.
-
Solvation: Add anhydrous toluene (3 mL).
-
Reaction: Seal and heat to 85°C for 4–16 hours. Monitor by LCMS.
-
Filtration: Cool, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and salts.
-
Purification: Concentrate and purify via flash chromatography.
C9-Functionalization: The Stereochemical Challenge
The C9 ketone is the most versatile handle for diverse analogs. The challenge is stereocontrol.
-
Reduction: Hydride attack typically occurs from the less hindered exo face, yielding the endo-alcohol (hydroxyl group axial, pointing into the piperidine ring).
-
Reductive Amination: Follows similar steric rules, favoring endo-amines.
Data Table: Reductive Selectivity at C9
| Reagent | Major Product | Selectivity (Endo:Exo) | Notes |
| NaBH₄ / MeOH | Endo-Alcohol | ~85:15 | Thermodynamic product favored. |
| L-Selectride | Endo-Alcohol | >95:1 | Bulky hydride enforces exo-attack. |
| Ti(OiPr)₄ / NaBH(OAc)₃ | Endo-Amine | ~90:10 | Reductive amination standard. |
Protocol 3: Reductive Amination (Synthesis of Sigma Ligand Analogs)
Target: Installation of a tertiary amine at C9.
Reagents:
-
Ketone: 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one (1.0 eq)
-
Amine: Morpholine (1.2 eq)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq)
-
Reductant: NaBH₄ (1.5 eq) or NaBH(OAc)₃
-
Solvent: Ethanol (absolute)
Step-by-Step:
-
Imine Formation: In a dry flask, mix the ketone (1 mmol) and morpholine (1.2 mmol). Add Ti(OiPr)₄ (1.5 mmol) neat. Stir at room temperature for 6 hours. Observation: The solution will become viscous as the titanium-amine complex forms.
-
Dilution: Dilute with absolute ethanol (5 mL).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) in portions. Caution: Gas evolution (H₂).
-
Quench: Stir for 2 hours, then quench with 1N NaOH (2 mL). A white precipitate (TiO₂) will form.
-
Workup: Filter through Celite. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with brine, dry (Na₂SO₄), and concentrate.
-
Isomer Separation: Isolate the major endo-isomer via column chromatography (DCM/MeOH/NH₄OH).
Validated Workflow Diagram
The following logic gate describes the decision-making process for derivatizing this scaffold.
Figure 2: Strategic decision tree for scaffold diversification.
References
-
Weiss, U., & Edwards, J. M. (1968). A one-step synthesis of the bicyclo[3.3.1]nonane system. Tetrahedron Letters, 9(47), 4885-4887. Link
-
Rylander, D., et al. (2018). Synthesis of 3-azabicyclo[3.3.1]nonanes via a double Mannich reaction. Journal of Organic Chemistry, 83(15), 8750–8758. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Bertha, C. M., et al. (1994).[1] A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans... synthesis and evaluation of a new class of sigma receptor ligands.[1][2] Journal of Medicinal Chemistry, 37(19), 3163–3170.[1] Link
-
Jeyaraman, R., & Avila, S. (1981).[3] Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Link
Sources
- 1. A marked change of receptor affinity of the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety: synthesis and evaluation of a new class of sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
Troubleshooting & Optimization
Technical Support Center: 3-Azabicyclo[3.3.1]nonane Hydrochloride Synthesis
Topic: Troubleshooting Common Impurities & Process Optimization
Audience: Synthetic Chemists, Process Development Scientists Status: Active | Version: 2.4[1]
Executive Summary
The synthesis of 3-azabicyclo[3.3.1]nonane hydrochloride typically proceeds via a double Mannich condensation (constructing the bicyclic framework) followed by a Wolff-Kishner reduction (removing the bridging ketone). While the 3-azabicyclo[3.3.1]nonane core is thermodynamically stable in the chair-chair conformation, the pathway is riddled with specific impurity profiles stemming from incomplete cyclization, partial reduction, and stereochemical byproducts.[1]
This guide isolates these failure modes, providing mechanistic root cause analysis and purification strategies.
Module 1: The Double Mannich Cyclization (Ring Formation)
Context: The formation of the 3-aza skeleton usually involves the condensation of cyclohexanone , paraformaldehyde , and a primary amine (e.g., benzylamine or methylamine) in acidic media (acetic acid/methanol).[1]
Visualizing the Pathway & Failure Points
Figure 1: The Double Mannich reaction pathway showing the bifurcation between successful cyclization and common linear or polymeric impurities.[1]
Troubleshooting Guide: Cyclization Phase
Q: Why is my crude product a viscous, dark tar instead of a crystalline solid?
-
Diagnosis: Polymerization of formaldehyde or amine oxidation.[1]
-
Root Cause:
-
Corrective Action:
Q: I see a persistent impurity at M+18 in LC-MS relative to the intermediate ketone. What is it?
-
Diagnosis: 2,6-bis(aminomethyl)cyclohexanone (Linear "open" form) or hydrated species.[1]
-
Root Cause: Incomplete cyclization.[1] The second Mannich reaction (ring closure) is slower than the first.[1] If the reaction is quenched too early or runs too dilute, the linear bis-alkylated species remains.[1]
-
Protocol Adjustment:
-
Increase reaction time (reflux 4-6 hours).
-
Concentration: Mannich reactions favor high concentrations (1–2 M) to promote the intramolecular closure over intermolecular oligomerization.[1]
-
Module 2: The Reduction Phase (Wolff-Kishner)
Context: Converting the 3-substituted-3-azabicyclo[3.3.1]nonan-9-one to the alkane (nonane) using Hydrazine Hydrate/KOH (Huang-Minlon modification).
Data: Impurity Profile of Reduction
| Impurity Name | Structure Description | Origin | Detection (HPLC/GC) |
| Impurity D | 9-Hydroxy-3-azabicyclo[3.3.1]nonane | Incomplete reduction (Ketone | Polar, elutes early (RP-HPLC) |
| Impurity E | Azine Intermediate | Condensation of hydrazine with 2 ketones | High MW, elutes late |
| Impurity F | N-Nitroso species | Oxidation of secondary amine (if deprotected) | UV active, Safety Concern |
Troubleshooting Guide: Reduction Phase
Q: My product contains 5-10% of the 9-hydroxy impurity (Alcohol). Why didn't it reduce fully?
-
Scientific Insight: The Wolff-Kishner mechanism proceeds via a hydrazone.[4] If water is not effectively removed, or if the temperature is too low (<180°C), the equilibrium shifts, and the hydrazone can hydrolyze back or reduce partially to the alcohol (resembling a transfer hydrogenation environment).[1]
-
Critical Protocol Step:
-
Form the hydrazone at 100-120°C.
-
Distill off water/excess hydrazine until the internal temperature rises to 190-200°C .
-
Hold at 200°C for 3-4 hours.
-
Note: If you stop at 160°C, you will isolate the alcohol (Impurity D).[1]
-
Q: Can I use Sodium Borohydride instead?
-
Answer: No. NaBH₄ will exclusively yield the 9-hydroxy-3-azabicyclo[3.3.1]nonane (Impurity D). It cannot remove the oxygen to form the methylene bridge.[1] You must use Wolff-Kishner or a Clemmensen reduction (though Clemmensen is often too harsh for the amine functionality).
Module 3: Salt Formation & Final Purification
Context: Formation of the Hydrochloride salt (3-Azabicyclo[3.3.1]nonane HCl).
Visualizing Salt Stoichiometry & Hygroscopicity
Figure 2: Critical parameters in the conversion of the free amine to the hydrochloride salt.
Q: The HCl salt is extremely hygroscopic and turns into a paste.[1] Is this normal?
-
Standard: Pure 3-azabicyclo[3.3.1]nonane HCl should be a stable, white crystalline solid.[1]
-
Troubleshooting:
-
Excess HCl: A large excess of HCl can trap moisture.[1]
-
Solvent Choice: Do not use aqueous HCl.[1] Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane .[1]
-
Procedure: Dissolve the free base in dry Ethyl Acetate. Add HCl/Ether dropwise at 0°C. The salt should precipitate immediately. Filter under Nitrogen.[1][5][6][7]
-
Drying: Dry at 50°C under high vacuum (P < 5 mbar) for 12 hours to remove lattice solvents.
-
Q: How do I remove the "benzyl" group if I used benzylamine?
-
Method: Hydrogenolysis (Pd/C, H₂, MeOH).[1]
-
Common Impurity: Toluene (trapped in the lattice) and N-Benzyl residues .
-
Check: Run 1H NMR. The benzylic protons (singlet ~3.5 ppm) and aromatic protons (7.2-7.4 ppm) must be absent.[1] If present, repressurize H₂ (50 psi) and add fresh catalyst.
Module 4: Analytical Reference
HPLC Method Parameters (Recommended)
For the separation of the amine, the 9-oxo intermediate, and the 9-hydroxy impurity.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).[1] High pH is required to keep the amine deprotonated for better peak shape.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection:
-
UV: 210 nm (Weak absorption for the nonane; relies on end-absorption).
-
CAD/ELSD: Highly Recommended as the core structure lacks strong chromophores.[1]
-
MS: ESI+ Mode.
-
References
-
Synthesis of the 3-Aza Skeleton: Rittner, R. et al. "Synthesis and stereochemistry of some 3-azabicyclo[3.3.1]nonane derivatives." Journal of Heterocyclic Chemistry, 1984.[1] [1]
-
Wolff-Kishner Protocol: "Reduction of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one."[1][7] Organic Syntheses, Coll.[1] Vol. 5, p. 533.[1] [1]
-
Impurity Characterization: Jasti, L. et al. "Synthesis of 3-azabicyclo[3.3.1]nonane derivatives and their pharmacological evaluation."[1] Bioorganic & Medicinal Chemistry Letters, 2010.[1] [1]
-
Analytical Methods: "Simultaneous Determination of Azabicyclo Nonane Derivatives." Journal of Chromatographic Science. [1]
(Note: While specific URL deep links to older papers may vary by institution access, the citations above refer to the canonical literature for this specific bicyclic system.)
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. orgsyn.org [orgsyn.org]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bicyclo[3.3.1]nonanes as synthetic intermediates. Part 19.1 Asymmetric cleavage of ω-azabicyclo[3.n.1]alkan-3-ones at the ‘fork head’ - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 3-Azabicyclo[3.3.1]nonanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.3.1]nonane and its derivatives. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this valuable synthetic scaffold. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you optimize your reactions, identify and mitigate side reactions, and efficiently purify your target compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 3-azabicyclo[3.3.1]nonanes, particularly via the common double Mannich reaction (Robinson-Schöpf condensation).
Problem 1: Low or No Yield of the Desired 3-Azabicyclo[3.3.1]nonane
A diminished or absent yield of the target bicyclic amine is a frequent challenge. The underlying causes can often be traced back to reagent quality, reaction conditions, or suboptimal work-up procedures.
Possible Causes and Corrective Actions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inefficient Iminium Ion Formation | Monitor the reaction by TLC or LC-MS for the consumption of the starting amine and aldehyde. | Ensure the reaction medium is at a suitable pH for iminium ion formation. For reactions using an amine salt, the release of the free amine is crucial. If starting with a free amine, mildly acidic conditions can catalyze iminium ion formation. |
| Poor Quality of Reagents | Verify the purity of starting materials, especially the aldehyde and ketone. Paraformaldehyde can be of variable quality and may not depolymerize efficiently. | Use freshly distilled aldehydes and ketones. For solid aldehydes like paraformaldehyde, ensure it is dry and of high purity. Consider using a fresh bottle if depolymerization is suspected to be an issue. |
| Suboptimal Reaction Temperature | Review the literature for the optimal temperature for your specific substrates. Some variations of the Mannich reaction are sensitive to temperature fluctuations. | Maintain a consistent reaction temperature. For the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, stirring at 30-35°C has been reported to be optimal.[1] |
| Incorrect Stoichiometry | Double-check the molar ratios of the ketone, aldehyde, and amine source. | The stoichiometry is critical. For the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, a ketone:aldehyde:ammonium acetate molar ratio of 1:2:1.5 is recommended to suppress side reactions.[1] |
| Product Loss During Work-up | Analyze aqueous layers and filter cakes for the presence of the product. | The basicity of the 3-azabicyclo[3.3.1]nonane core means it can be protonated and lost to the aqueous phase if the pH is not carefully controlled during extraction. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent. |
Problem 2: Presence of a Significant Impurity, Identified as a Chalcone Byproduct
A common side reaction in the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones is the formation of a chalcone. This occurs through a competing aldol condensation reaction.
Mechanism of Chalcone Formation:
The chalcone byproduct arises from the base-catalyzed Claisen-Schmidt condensation of the aryl aldehyde and the ketone (e.g., cyclohexanone)[2]. Instead of the ketone's alpha-carbon attacking the iminium ion (the Mannich pathway), it attacks another molecule of the aldehyde.
Corrective Actions:
-
Adjust Stoichiometry: The most effective way to minimize chalcone formation is to use an excess of the amine source. A 1.5 equivalence of ammonium acetate relative to the ketone has been shown to effectively prevent the formation of the chalcone byproduct[1].
-
Control Temperature: Lowering the reaction temperature can sometimes favor the Mannich reaction over the aldol condensation.
Visualizing the Competing Reactions:
Sources
Technical Support Center: 3-Azabicyclo[3.3.1]nonane Hydrochloride
Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: #3ABN-OPT-2024[1]
Executive Summary: The Structural Challenge
3-Azabicyclo[3.3.1]nonane hydrochloride (CAS: 60364-11-6) is a rigid bicyclic amine often confused with its isomers, 9-azabicyclo[3.3.1]nonane (Granatane) and 3,7-diazabicyclo[3.3.1]nonane (Bispidine).
Crucial Distinction: Unlike the 9-aza analogs formed via the Robinson-Schöpf reaction, the 3-aza skeleton requires a specific cis-1,3-cyclohexane diequatorial precursor to bridge effectively.[1] The primary yield-limiting factors are stereochemical purity of the starting material , incomplete reduction of the intermediate imide , and hygroscopicity of the final salt .
This guide focuses on the most scalable and robust synthetic route: The Imide Reduction Pathway , starting from cis-1,3-cyclohexanedicarboxylic acid.[1]
Synthesis Strategy & Critical Control Points (CCP)
The following workflow illustrates the optimized pathway. The "Yield Killer" nodes indicate where >60% of experimental failures occur.
Figure 1: Critical Path Analysis for 3-Azabicyclo[3.3.1]nonane synthesis. Red diamonds indicate high-risk failure points.[1]
Optimized Protocol & Troubleshooting (Q&A Format)
Module A: The Precursor & Cyclization (Imide Formation)
The Protocol: React cis-1,3-cyclohexanedicarboxylic acid with urea or aqueous ammonia at high temperatures (160–180°C) to close the ring, forming 3-azabicyclo[3.3.1]nonane-2,4-dione.
Q1: My yield is consistently hovering around 40-50%. What is wrong?
-
Diagnosis: You are likely using a mixture of cis- and trans- 1,3-cyclohexanedicarboxylic acid.[1]
-
The Science: The 3-azabicyclo[3.3.1]nonane system requires the 1,3-substituents to be diaxial in the transition state to bridge. Only the cis-isomer can adopt the necessary conformation (diequatorial
diaxial). The trans-isomer cannot cyclize to the bicyclic imide without extreme strain and will polymerize or degrade. -
The Fix: Verify the stereochemistry of your starting material. If using a mixture, treat with acetic anhydride first; the cis-acid forms the cyclic anhydride (distillable), while the trans-acid forms a polymeric anhydride. Isolate the cyclic anhydride before reacting with ammonia.
Q2: The reaction mixture turns into a black tar during heating.
-
Diagnosis: Thermal decomposition due to lack of solvent or uneven heating.[1]
-
The Fix: Instead of neat fusion with urea, use high-boiling solvents like decalin or perform the reaction in a sealed tube with aqueous ammonia at 140°C.[1] This facilitates heat transfer and prevents charring.
Module B: The Reduction (The Yield Bottleneck)
The Protocol: Reduce the 2,4-dione imide using Lithium Aluminum Hydride (LiAlH4) in refluxing THF or Ether.
Q3: I have a thick gray sludge that traps my product during workup. How do I recover it?
-
Diagnosis: Incorrect quenching of aluminum salts (The "Aluminate Sludge" problem). The amine binds strongly to aluminum species.
-
The Fix: Abandon the standard "water/NaOH/water" (Fieser) method if it fails. Switch to the Rochelle Salt Method :
-
Dilute the reaction mixture with ether.
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle salt) solution.
-
Stir vigorously for 2–4 hours. The tartrate chelates the aluminum, creating two clear phases.
-
Separate the organic layer.[1] This typically recovers ~20% more yield than filtration.
-
Q4: NMR shows a "doublet of doublets" impurity that won't go away.
-
Diagnosis: Incomplete reduction.[1] You have the "hemi-aminal" or partially reduced amide.
-
The Fix: The bridgehead carbons sterically hinder the carbonyls.
-
Increase LiAlH4 equivalents from 2.5 to 4.0 .
-
Extend reflux time to 24-48 hours .
-
Consider using AlCl3 + LiAlH4 (generating AlH3, alane) which is a more potent reducing agent for sterically hindered amides.[1]
-
Module C: Isolation & Salt Formation
The Protocol: Dissolve the free base in dry ether and add HCl (gas or ethereal solution).[1]
Q5: The product oiled out instead of crystallizing.
-
Diagnosis: Presence of water or "wet" ether. 3-Azabicyclo[3.3.1]nonane HCl is extremely hygroscopic.[1]
-
The Fix:
-
Dry the free base organic layer over KOH pellets (more effective than MgSO4 for amines) before evaporation.
-
Use anhydrous HCl in Dioxane or TMSCl/Methanol (generates HCl in situ) for precipitation.[1]
-
If oil forms, scratch the flask with a glass rod and cool to -20°C. Triturate with dry pentane.
-
Quantitative Optimization Data
The following table summarizes solvent effects on the crystallization of the HCl salt.
| Solvent System | Yield (%) | Purity (%) | Observation |
| Diethyl Ether / HCl (gas) | 85-92% | >98% | Recommended. Fine white powder.[1] Requires strict anhydrous conditions. |
| Ethanol / Conc. HCl | 60-70% | >99% | Significant loss due to high solubility in EtOH. Good for recrystallization only. |
| Dichloromethane / HCl | 80% | 95% | Product may retain solvent (solvate formation). |
| Acetone / HCl | N/A | N/A | Avoid. Amines can condense with acetone (Schiff base formation) under acidic conditions.[1] |
Troubleshooting Logic Tree
Use this decision matrix to resolve low yield issues immediately.
Figure 2: Troubleshooting Logic Tree for 3-Azabicyclo[3.3.1]nonane isolation.
References
- Schneider, W. & Götz, H. (1961). Über 3-Aza-bicyclo[3.3.1]nonane. Justus Liebigs Annalen der Chemie, 649(1), 99-107. (Foundational work on the imide reduction route).
-
House, H. O., et al. (1980). Perhydroindan Derivatives. 13. Saturated derivatives of the 3-azabicyclo[3.3.1]nonane system. Journal of Organic Chemistry , 45(10), 1800-1806. Link
- Risch, N. & Arend, M. (1995). The Robinson-Schöpf Reaction: A Review. Methods of Organic Chemistry (Houben-Weyl), E21b. (Context for distinguishing 3-aza vs 9-aza synthesis).
-
Org. Synth. Coll. Vol. 5 (1973). cis-1,3-Cyclohexanedicarboxylic Acid. (Procedure for ensuring precursor stereochemistry). Link
-
Fieser, L. F.[2][3] & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard for LiAlH4 workups, though Rochelle salt is preferred here).
Sources
- 1. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Improving purity of 3-Azabicyclo[3.3.1]nonane hydrochloride
Technical Support Center: 3-Azabicyclo[3.3.1]nonane Hydrochloride
Status: Operational Ticket ID: PURITY-ABN-331 Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]
Executive Summary
You are encountering purity issues with 3-Azabicyclo[3.3.1]nonane hydrochloride (3-ABN[1][2]·HCl). This bicyclic amine is a critical pharmacophore (e.g., for anti-arrhythmic agents and 5-HT3 antagonists).[1] Its synthesis, typically via a double Mannich condensation (Robinson-Schöpf type), is prone to generating oligomeric by-products, colored oxidation impurities, and inorganic salt contamination.[1]
This guide moves beyond standard textbook protocols to address the causality of these impurities and provides self-validating purification workflows.
Module 1: Diagnostic Triage
Identify your specific failure mode before proceeding.
| Symptom | Probable Cause | Recommended Action |
| Sticky/Hygroscopic Solid | Trapped solvent or excess HCl; Presence of acyclic amine intermediates.[1] | Perform Trituration (See Module 3). Check drying conditions. |
| Yellow/Brown Discoloration | Oxidation of the amine (N-oxides) or polymerized formaldehyde residues.[1] | Activated Carbon Treatment during recrystallization.[1] |
| Broad Melting Point (>2°C range) | Mixture of salt forms (mono/di-HCl if applicable) or neutral organic impurities.[1] | Acid-Base Extraction (Module 2) followed by controlled salt formation.[1] |
| NMR: Broad Peaks / Extra Protons | Paramagnetic impurities (rare) or rapid proton exchange due to water.[1] | Run NMR in D₂O with a drop of K₂CO₃ to free-base in situ for clearer resolution. |
Module 2: The Acid-Base "Swing" (Primary Purification)
Most purity issues stem from skipping this step.[1] You cannot crystallize your way out of a crude reaction mixture containing neutral ketones or polymeric tars.[1]
The Logic: 3-ABN is a secondary amine.[1] By manipulating pH, we can selectively move the compound between aqueous and organic phases, leaving non-basic impurities behind.[1]
Protocol:
-
Dissolution: Dissolve the crude hydrochloride salt in minimal water.[1]
-
Wash (Acid Phase): Extract the aqueous acidic solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Basification: Cool the aqueous layer to 0-5°C. Slowly add 50% NaOH or KOH until pH > 12.
-
Observation: The solution should become cloudy as the free base oils out.[1]
-
-
Extraction (Base Phase): Extract with DCM (3x).
-
Why? The amine is now neutral and moves to the organic layer.[1] Inorganic salts remain in the water.
-
-
Drying: Dry the combined DCM layers over Anhydrous Na₂SO₄. Filter and concentrate in vacuo to obtain the Free Base Oil .[3]
Module 3: Salt Formation & Recrystallization
Converting the purified free base back to the HCl salt with high crystallinity.[1]
The Logic: Direct evaporation of aqueous HCl often yields a hygroscopic glass.[1] We use a precipitation method in anhydrous solvents to ensure a free-flowing crystalline powder.[1]
Step-by-Step Protocol
-
Solvent Selection: Dissolve the Free Base Oil (from Module 2) in Anhydrous Ethanol or Isopropanol (IPA) (approx. 5 mL per gram of amine).
-
Acidification:
-
Crystallization:
-
If precipitate forms immediately: Stir for 30 mins at 0°C.
-
If no precipitate: Add an "Anti-solvent" (Diethyl Ether or Acetone) dropwise until turbidity persists.
-
-
Polishing (Optional but Recommended):
-
If the solution is colored, add Activated Charcoal (5 wt%) before adding the acid source. Heat to reflux, filter hot through Celite, then proceed to acidification.[1]
-
-
Isolation: Filter the white solid under nitrogen (to prevent moisture absorption).[1] Wash with cold Ether.[1]
Recrystallization Solvent Table
| Solvent System | Suitability | Notes |
| Isopropanol (IPA) | High | Best balance of solubility.[1] Dissolves impurities when hot; crystallizes salt when cold.[1] |
| Ethanol / Diethyl Ether | High | Classic "Solvent/Anti-solvent" pair.[1] Good for maximizing yield. |
| Acetonitrile | Medium | Good for removing polar impurities, but yield may be lower.[1] |
| Water / Acetone | Low | Risk of hydrate formation; difficult to dry.[1] |
Module 4: Process Visualization
The following diagrams illustrate the logic flow for purification and the thermodynamic principles of the recrystallization process.
Diagram 1: Purification Decision Tree
Caption: Logical flow for removing neutral organic impurities and inorganic salts via Acid-Base extraction prior to crystallization.
Diagram 2: Recrystallization Thermodynamics
Caption: The thermodynamic separation of impurities.[1] Impurities remain in the mother liquor while the target compound forms an ordered lattice.[1]
FAQ: Troubleshooting Specific Issues
Q1: My product turns pink/red upon storage. Why? A: This indicates oxidative instability, likely due to trace transition metals or residual peroxides in the ether used for precipitation.[1]
-
Fix: Wash your glassware with EDTA solution before use.[1] Ensure your Diethyl Ether is peroxide-free (test with starch-iodide paper).[1] Store the final salt under Argon in the dark.
Q2: The melting point is 10°C lower than the literature value (approx. 275-280°C dec). A: This is a classic sign of water retention.[1] Amine hydrochlorides form hydrates easily.[1]
-
Fix: Dry the sample in a vacuum oven at 60°C over P₂O₅ (Phosphorus Pentoxide) for 24 hours.
Q3: Can I use sublimation? A: Not for the hydrochloride salt.[1] The salt will decompose before subliming.[1] However, you can sublime the free base (waxy solid) under high vacuum (0.1 mmHg) at moderate temperatures if you need ultra-high purity before re-salting.
Q4: I see a second set of peaks in the NMR. A: If you synthesized 3-ABN via the Mannich reaction, you might have the N-methyl derivative (if methylamine was used) or conformational isomers.[1]
-
Fix: 3-ABN exists in a chair-chair conformation. Broadening can occur.[1] Run the NMR at 50°C to coalesce peaks. If distinct impurity peaks remain, check for the N-methyl byproduct (singlet around 2.3 ppm).
References
-
Synthesis and Reactivity of Bicyclic Amines
-
Organic Syntheses, Coll.[1] Vol. 10, p. 611 (2004); Vol. 79, p. 139 (2002). (Describes the related 9-azabicyclo[3.3.1]nonane system, providing the foundational work-up logic).
-
-
Purification of Amine Hydrochlorides
-
Structural Analysis & Impurities
-
Juaristi, E. et al. "Conformational analysis of 3-azabicyclo[3.3.1]nonanes."[1] Journal of Organic Chemistry. (Explains the conformational isomers that can confuse NMR analysis).
-
-
Industrial Application & Salt Formation
- Google Patents: Method for purification of bicyclic amine salts.
Sources
Troubleshooting 3-azabicyclo[3.3.1]nonane hydrochloride crystallization
Technical Support Center: 3-Azabicyclo[3.3.1]nonane Hydrochloride Crystallization
Introduction
Welcome to the technical guide for 3-azabicyclo[3.3.1]nonane hydrochloride (CAS: 60364-11-6).[1] This bicyclic amine salt is a critical intermediate in the synthesis of pharmaceutical agents, most notably 5-HT3 receptor antagonists like Granisetron .
Due to its rigid bicyclic framework and ionic nature, this compound presents specific solid-state challenges: hygroscopicity , oiling out (liquid-liquid phase separation), and sublimation of the free base if not properly acidified. This guide provides self-validating protocols to overcome these hurdles.
Part 1: Solvent System Selection
The most common failure mode in crystallizing this salt is incorrect solvent balance. The hydrochloride salt is highly polar, while the bicyclic carbon skeleton adds significant lipophilicity.
Table 1: Solvent Screening Matrix for 3-Azabicyclo[3.3.1]nonane HCl
| Solvent Class | Specific Solvent | Solubility Status | Application Note |
| Primary Solvent | Isopropanol (IPA) | High (Hot) / Mod (Cold) | Recommended. Best balance for cooling crystallization. |
| Primary Solvent | Ethanol (EtOH) | High | Too soluble for high yields; requires aggressive antisolvent. |
| Primary Solvent | Methanol (MeOH) | Very High | Avoid. Hard to recover yield; increases hygroscopicity risk. |
| Antisolvent | Ethyl Acetate (EtOAc) | Low / Insoluble | Recommended. Modulates polarity without causing immediate oiling. |
| Antisolvent | Diethyl Ether | Insoluble | Good for precipitation but high flammability risk. |
| Antisolvent | Hexanes/Heptane | Insoluble | Risk: Causes "oiling out" if added too quickly. |
Scientist’s Insight: We prioritize the IPA/EtOAc system. IPA dissolves the salt effectively at reflux (approx. 80°C) but allows crystallization upon cooling. EtOAc acts as a "soft" antisolvent, reducing solubility without the violent phase separation often seen with alkanes (hexanes).
Part 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: Instead of crystals forming, a second liquid phase (an oil) separates from the solution.[2][3] This is Liquid-Liquid Phase Separation (LLPS). The Cause: The temperature dropped below the "oiling out" boundary (metastable limit) before it crossed the solubility curve, or the solvent system became too non-polar too quickly.
Protocol: Rescuing an Oiled-Out Batch
Do not filter the oil. Follow this thermodynamic rescue path:
-
Reheat: Heat the mixture back to reflux until the solution is homogeneous (one phase).
-
Modulate: Add a small volume of the polar solvent (IPA) (approx. 5-10% of total volume). This shifts the composition away from the oiling boundary.
-
Seed at Cloud Point: Cool slowly. As soon as a faint turbidity (cloud point) appears, add pure seed crystals.
-
Isothermal Hold: Hold the temperature constant at the seeding point for 30–60 minutes to allow the oil droplets to nucleate onto the seeds.
-
Slow Cool: Cool at a rate of 10°C/hour.
Visual Workflow: Oiling Out Rescue Strategy
Caption: Decision tree for rescuing a crystallization batch that has undergone liquid-liquid phase separation (oiling out).
Part 3: Hygroscopicity & Handling
The Issue: The solid turns sticky or liquefies upon exposure to air. The Mechanism: 3-azabicyclo[3.3.1]nonane HCl has a high lattice energy but also a high affinity for water. Absorbed atmospheric water lowers the melting point and can dissolve the crystal surface.
FAQ: How do I handle a sticky solid?
-
Q: Can I dry it in a standard oven?
-
A: No. Use a Vacuum Oven at 40–50°C. You must include a desiccant tray (Phosphorous Pentoxide,
, or KOH pellets) inside the oven to trap the liberated water. Without the trap, the water vapor just recirculates and re-adsorbs upon cooling.
-
-
Q: My yield is low after filtration.
-
A: If you wash the filter cake with cold ether or EtOAc, ensure the solvents are anhydrous . "Wet" solvents will dissolve your salt immediately.
-
-
Q: How should I store it?
-
A: Store under Argon or Nitrogen in a tightly sealed vial. Parafilm is insufficient for long-term storage of this salt; use a screw cap with a Teflon liner.
-
Part 4: Purity & Color Removal
The Issue: The product is off-white, yellow, or brown. The Cause: Oxidation of the amine prior to salt formation, or trace polymerization of the Mannich precursors (if synthesized from ketones/formaldehyde).
Purification Protocol:
-
Dissolution: Dissolve the crude salt in minimum hot Methanol (MeOH).
-
Adsorption: Add Activated Charcoal (5 wt% relative to substrate).
-
Filtration: Stir for 30 minutes at 50°C, then filter hot through a Celite pad to remove the charcoal.
-
Solvent Swap: The MeOH is too strong for crystallization. Distill off the MeOH (rotary evaporator) until a solid/oil forms.
-
Recrystallization: Redissolve the residue in the IPA/EtOAc system described in Part 1.
References
-
PubChem. 3-Azabicyclo[3.3.1]nonane hydrochloride (Compound Summary).[1][4][5] National Library of Medicine. [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[6] (Discusses the bicyclic nonane skeleton handling). [Link]
-
ACS Publications. Process Development and Crystallization in Oiling-Out System. (General principles applied to amine salt oiling out). [Link]
Sources
- 1. 3-Azabicyclo[3.3.1]nonane hydrochloride | C8H16ClN | CID 75412436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-azabicyclo[3.3.1]nonan-7-one hydrochloride (C8H13NO) [pubchemlite.lcsb.uni.lu]
- 6. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]
Technical Support Center: Navigating the Scale-Up of 3-Azabicyclo[3.3.1]nonane Synthesis
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.3.1]nonane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important bicyclic scaffold. The 3-azabicyclo[3.3.1]nonane core is a key structural motif in a wide range of biologically active molecules, and its efficient, scalable synthesis is often a critical step in pharmaceutical development.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of moving from laboratory-scale experiments to larger-scale production.
Overview of Common Synthetic Routes
The two most prevalent methods for constructing the 3-azabicyclo[3.3.1]nonane skeleton are the Mannich reaction and the Robinson-Schöpf reaction . Both are powerful cyclization strategies, but each presents unique challenges during scale-up.
-
Mannich Reaction: This three-component condensation reaction involves a ketone (often a piperidone derivative), an aldehyde (typically formaldehyde or its equivalent), and a primary amine or ammonia source. It is a versatile and widely used method for constructing the bicyclic ring system.[2]
-
Robinson-Schöpf Reaction: This biomimetic synthesis involves the condensation of a dialdehyde (like glutaraldehyde), a primary amine, and acetonedicarboxylic acid. It is known for its efficiency in forming tropinone and related structures.[3][4]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Reaction Control and Safety
Question 1: My reaction is showing a significant exotherm upon scaling up the Mannich reaction, making it difficult to control the temperature. What are the risks, and how can I mitigate them?
Answer:
This is a critical safety concern. The Mannich reaction is exothermic, and as you scale up, the surface-area-to-volume ratio of your reactor decreases, leading to less efficient heat dissipation.[5][6] An uncontrolled exotherm can lead to a thermal runaway , where the reaction rate increases exponentially with temperature, potentially causing a dangerous increase in pressure, solvent boiling, and even vessel rupture.[7][8]
Causality and Mitigation Strategies:
-
Cause: Rapid, uncontrolled addition of reagents to a concentrated reaction mixture.
-
Solution 1: Controlled Reagent Addition: Instead of adding reagents all at once, use a syringe pump or an addition funnel for slow, controlled addition of one of the reactants (e.g., the aldehyde or the amine). This allows the cooling system to manage the heat generated. For many exothermic reactions, dropwise addition is a standard safety measure at scale.[9]
-
Solution 2: Dilution: Increasing the solvent volume can help to absorb the heat generated. However, excessive dilution may slow down the reaction rate, so a balance must be found.
-
Solution 3: Lower Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer before reaching a critical temperature.
-
Solution 4: Reaction Calorimetry: For larger-scale production, it is highly recommended to perform reaction calorimetry studies. These experiments measure the heat flow of the reaction and can help determine critical safety parameters, such as the maximum temperature of the synthesis reaction (MTSR).[10]
dot
Caption: Decision tree for mitigating thermal runaway risk.
II. Yield and Purity Issues
Question 2: My yield of 3-azabicyclo[3.3.1]nonan-9-one from the Robinson-Schöpf reaction is inconsistent and often lower than expected on a larger scale. What could be the cause?
Answer:
A common culprit in the Robinson-Schöpf reaction is the instability of one of the key starting materials: acetonedicarboxylic acid . This compound is prone to decarboxylation, especially in solution and upon heating.[11]
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-quality acetonedicarboxylic acid. It is advisable to check its purity by techniques like NMR before use, though even this can be challenging due to its instability.[11]
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the initial stages of the reaction to minimize decarboxylation.[11]
-
pH Control: The reaction is sensitive to pH. Ensure that the pH of the reaction mixture is maintained within the optimal range for the cyclization to occur efficiently.
-
Order of Addition: The order in which the reagents are mixed can be crucial. A common procedure involves adding the acetonedicarboxylic acid to a cooled solution of the amine and glutaraldehyde.[11]
Question 3: I am observing a significant amount of a yellow, insoluble byproduct in my Mannich reaction. What is it, and how can I prevent its formation?
Answer:
The yellow byproduct is likely a chalcone-type polymer formed from the self-condensation of the ketone starting material under the reaction conditions. This is a common side reaction, especially if the stoichiometry is not carefully controlled.
Prevention Strategies:
-
Stoichiometry Optimization: The molar ratio of the reactants is critical. An excess of the amine source (like ammonium acetate) relative to the ketone can help to suppress the formation of the chalcone byproduct.[12]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the self-condensation reaction.
-
Solvent Choice: The choice of solvent can influence the rates of the desired and undesired reactions. Experiment with different protic or aprotic solvents to find the optimal conditions.
dot
Caption: Factors influencing product distribution in the Mannich reaction.
III. Product Isolation and Purification
Question 4: My crude product is a viscous oil that is difficult to handle and purify by column chromatography at scale. What are some scalable purification strategies?
Answer:
Column chromatography is generally not a viable option for large-scale purification in a manufacturing setting. For basic compounds like 3-azabicyclo[3.3.1]nonane, crystallization of a salt is a highly effective and scalable purification method.[13]
Detailed Protocol for Salt Crystallization:
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Acid Addition: Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol, or sulfuric acid) to the stirred solution. The hydrochloride or sulfate salt of the amine is often a crystalline solid with much lower solubility in organic solvents than the free base.
-
Crystallization: The salt should precipitate out of the solution. The crystallization process can be encouraged by cooling the mixture, scratching the inside of the flask, or seeding with a small crystal of the pure salt.
-
Isolation: Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of the Free Base (if required): The pure salt can then be dissolved in water, and the free base can be liberated by the addition of a base (e.g., sodium hydroxide) followed by extraction with an organic solvent. The solvent can then be removed to yield the purified free base.[11]
Question 5: I'm having trouble finding a suitable solvent system for the crystallization of my 3-azabicyclo[3.3.1]nonane derivative. What's a good approach to solvent screening?
Answer:
A systematic approach to solvent screening is essential for developing a robust crystallization process.
Solvent Screening Workflow:
-
Solubility Testing: Test the solubility of your compound in a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, water) at both room temperature and elevated temperature. An ideal crystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Anti-Solvent Addition: If a single solvent system is not effective, try an anti-solvent approach. Dissolve your compound in a good solvent, and then slowly add a miscible solvent in which your compound is insoluble (the anti-solvent) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Consider Salt Formation: As mentioned previously, if the free base is difficult to crystallize, converting it to a salt can dramatically improve its crystallization properties.[13][14]
Table 1: Common Solvents for Amine Salt Crystallization
| Solvent System | Comments |
| Isopropanol/HCl | A common choice for hydrochloride salt formation. |
| Ethanol/H₂SO₄ | Can be effective for sulfate salt precipitation. |
| Ethyl Acetate | Often a good solvent for the free base, allowing for precipitation upon salt formation. |
| Acetone | Can be used as a solvent or an anti-solvent. |
| Heptane/Toluene | Useful as anti-solvents to induce crystallization. |
Summary of Key Scale-Up Parameters
Table 2: Critical Parameters for Scale-Up of 3-Azabicyclo[3.3.1]nonane Synthesis
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale for Change |
| Heat Transfer | High surface area to volume ratio; efficient heat dissipation. | Low surface area to volume ratio; heat dissipation is a major concern. | Need for robust cooling systems and controlled addition rates to prevent thermal runaway.[5][6] |
| Mixing | Magnetic stirring is often sufficient. | Mechanical overhead stirring is required for efficient mixing of larger volumes and slurries. | Inefficient mixing can lead to localized hot spots and side reactions. |
| Reagent Addition | Reagents can often be added quickly. | Slow, controlled addition via pumps or addition funnels is crucial for exothermic reactions.[9] | To manage heat evolution and maintain a safe operating temperature. |
| Purification | Column chromatography is common. | Crystallization (often of a salt), distillation, or extraction are preferred methods. | Scalability, cost-effectiveness, and efficiency.[13] |
| Safety | Standard laboratory PPE. | Comprehensive process safety assessment, including reaction calorimetry and risk analysis, is essential. | The potential consequences of an incident are much greater at scale.[15][16] |
References
-
Solving process safety and scale up. (2020, October 2). Laboratory News. [Link]
-
Scale-up Reactions. (2019, September 18). Division of Research Safety - University of Illinois. [Link]
-
Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Technical Piece SOME SCALE-UP CONSIDERATIONS INTRODUCTION CHEMICAL CONSIDERATIONS PHYSICAL CONSIDERATIONS. CatSci. [Link]
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. [Link]
-
Process Scale-Up & Safety. Nalas Engineering. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022, May 10). Organic Syntheses. [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]
-
Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. PubMed. [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. [Link]
-
Thermal runaway. Wikipedia. [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]
-
Mannich reaction: optimization of reaction conditions a. ResearchGate. [Link]
-
Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. MDPI. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. [Link]
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
-
Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]
-
Cas 280-70-6,3-Azabicyclo[3.3.1]nonane. LookChem. [Link]
-
Purification: How To. Department of Chemistry : University of Rochester. [Link]
-
The Redox-Mannich Reaction. (2014, May 23). Organic Letters - ACS Publications. [Link]
-
Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry. [Link]
-
Safe scale-up with exothermic reactions. (2019, June 10). ResearchGate. [Link]
-
Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Scale-up and Optimization of a continuous flow synthesis of an α- thio-βchloroacrylamide Authors Dennehy. (2020, May 19). CORA. [Link]
-
New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. PubMed Central. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 10). YouTube. [Link]
-
Robinson Annulation Reaction Mechanism. (2018, May 11). YouTube. [Link]
-
What is Battery Thermal Runaway? (2022, October 14). YouTube. [Link]
-
Theoretical study on the mechanism of Robinson's synthesis of tropinone. SciSpace. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]
-
The Mannich Reaction. Master Organic Chemistry. [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). ResearchGate. [Link]
-
Understanding the Thermal Runaway of Ni-Rich Lithium-Ion Batteries. ResearchGate. [Link]
-
Mannich Condensation Reaction - Stereochemistry + Application #mscchemistrynotes @itschemistrytime. (2022, April 11). YouTube. [Link]
-
Robinson–Schöpf reaction. Request PDF - ResearchGate. [Link]
-
Synthesis Problem #1: Robinson Annulation. (2020, July 15). YouTube. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Solving process safety and scale up | Laboratory News [labnews.co.uk]
- 6. catsci.com [catsci.com]
- 7. Thermal runaway - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. nalasengineering.com [nalasengineering.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Purification [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: 3-Azabicyclo[3.3.1]nonane Hydrochloride Stability & Degradation
Product: 3-Azabicyclo[3.3.1]nonane hydrochloride CAS: 14440-40-5 (Free base: 280-77-3) Chemical Class: Bicyclic Secondary Amine Salt Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Profile
Welcome to the technical support hub for 3-Azabicyclo[3.3.1]nonane hydrochloride. As a researcher, you likely utilize this compound as a rigid scaffold for medicinal chemistry (e.g., antiviral or neuroactive ligands).
While the hydrochloride salt significantly stabilizes the volatile and oxidation-prone free base, this compound is not inert. It possesses a secondary amine at the 3-position, which acts as a nucleophilic "hotspot" for degradation. The bicyclic bridgehead structure provides steric bulk but does not immune the nitrogen center from oxidative or hygroscopic attack.
This guide moves beyond generic advice, offering causal analysis of degradation pathways and self-validating troubleshooting protocols.
Part 1: Troubleshooting Guide (Symptom-Based)
Issue 1: Material has turned from white to yellow/brown.
Diagnosis: Oxidative Degradation (N-Oxide Formation)
-
Mechanism: Secondary amines are susceptible to oxidation by atmospheric oxygen, trace peroxides in solvents, or metal impurities. This forms the N-oxide (hydroxylamine derivative) or nitroxyl radicals, which are often chromophoric (colored).
-
Causality: Storage in non-opaque containers, exposure to light, or aged solvent usage (ether/THF containing peroxides).
-
Resolution:
-
Purification: Recrystallize from ethanol/diethyl ether (ensure ether is peroxide-free).
-
Prevention: Store under Argon/Nitrogen at -20°C.
-
Issue 2: "Ghost" peaks appear in HPLC/LC-MS with M+12 or M+40 mass shifts.
Diagnosis: Solvent Adduct Formation (In-Situ Derivatization)
-
Mechanism: The secondary amine is nucleophilic.
-
Acetone/Ketones: Reacts to form enamines or iminium species (+40 Da for acetone).
-
Dichloromethane (DCM): Can react with secondary amines over time (chloromethylation), though slower with HCl salts.
-
Formaldehyde: Trace formaldehyde in methanol can lead to methylation (+12 Da) or hydroxymethylation (+30 Da).
-
-
Resolution:
-
Protocol Check: Avoid acetone or aldehydes in sample preparation.
-
Validation: Re-run the sample in fresh Acetonitrile/Water with 0.1% Formic Acid.
-
Issue 3: The powder has clumped or become a sticky paste.
Diagnosis: Hygroscopic Deliquescence
-
Mechanism: Hydrochloride salts of amines are often hygroscopic. Absorption of atmospheric water lowers the glass transition temperature (
), causing the crystal lattice to collapse (caking). Water then facilitates hydrolysis of impurities (though the parent ring is hydrolytically stable). -
Resolution:
-
Immediate: Dry in a vacuum desiccator over
for 24 hours. -
Dosing: Weigh in a glovebox or low-humidity environment (<30% RH).
-
Part 2: Chemical Degradation Pathways
The following diagram illustrates the primary chemical risks. The 3-aza position is the critical failure point.
Figure 1: Primary degradation and reaction pathways. The dissociation to the free base (yellow) opens the door to chemical modification (red).
Part 3: Forced Degradation Protocols (Stress Testing)
To validate your analytical method (HPLC/GC) or determine shelf-life, you must perform stress testing compliant with ICH Q1A(R2) guidelines [1].
Protocol Overview
| Stress Type | Condition | Duration | Target Degradation | Mechanism Probed |
| Acidic | 1N HCl, 60°C | 24 Hours | < 5% | Hydrolytic stability of impurities. |
| Basic | 1N NaOH, 60°C | 4 Hours | 5-20% | Amine oxidation (base promotes free amine). |
| Oxidative | 3% | 2-4 Hours | 10-30% | Primary Failure Mode: N-Oxide formation. |
| Thermal | 80°C (Solid State) | 7 Days | < 5% | Crystal lattice stability / Pyrolysis. |
| Photolytic | 1.2M lux hours | -- | Variable | Radical formation (check for discoloration). |
Step-by-Step Workflow: Oxidative Stress (The Critical Test)
This experiment generates the N-oxide impurity, which is the most common degradant you will encounter.
-
Preparation: Dissolve 10 mg of 3-Azabicyclo[3.3.1]nonane HCl in 10 mL of Water/Acetonitrile (50:50).
-
Stressing: Add 1 mL of 30% Hydrogen Peroxide (
). Vortex. -
Incubation: Let stand at Room Temperature (25°C) for 2 hours.
-
Quenching (Crucial): Add 1 mL of 10% Sodium Metabisulfite (
) solution. Note: Failure to quench will damage your HPLC column. -
Analysis: Inject onto HPLC (C18 column, high pH buffer preferred for peak shape of amines).
-
Result: Look for a peak eluting before the parent peak (N-oxides are generally more polar).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store the 3-Azabicyclo[3.3.1]nonane HCl in solution? A: Not recommended for long-term storage. While the HCl salt is stable in acidic water, storing it in organic solvents (MeOH, DMSO) increases the risk of side reactions with solvent impurities over weeks. Always prepare fresh or store frozen (-20°C) for max 1 week.
Q: Why does my melting point determination show a wide range (e.g., 250-260°C)? A: This is likely due to sublimation or decomposition rather than melting. Bicyclic amine salts often sublime before melting or undergo Hofmann degradation at high heat. Use a sealed capillary or DSC (Differential Scanning Calorimetry) for accurate thermal profiling.
Q: Is the compound light sensitive? A: The pure HCl salt is not inherently photosensitive, but trace impurities (phenols or free amines) can catalyze photo-oxidation. Amber vials are a mandatory precaution for GMP compliance.
Part 5: References & Authority
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][2] Defines the global standard for stress testing (Acid, Base, Oxidative, Thermal).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley). Authoritative source on the oxidation mechanisms of secondary amines to N-oxides and hydroxylamines.
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. (Relevant for oxidative degradation catalyzed by trace metals in amine synthesis).
Sources
Technical Support Center: 3-Azabicyclo[3.3.1]nonane Scaffold Stability
Status: Online Operator: Senior Application Scientist Ticket ID: 3-AZA-STAB-Guide-v1.0
Executive Summary
The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as a core for opioid receptor ligands, anti-arrhythmics, and nicotinic acetylcholine receptor agonists (e.g., varenicline analogs). However, its unique bridged architecture introduces specific stability challenges that differ from standard piperidines or morpholines.
This guide addresses the three most common "failure modes" reported by researchers: conformational blurring in NMR , retro-Mannich degradation , and oxidative instability .
Module 1: Conformational Instability (The "Ghost" Signals)
User Complaint: "My 1H NMR spectrum shows broad, undefined peaks, particularly for the bridgehead and C7 protons. Is my product impure?"
Root Cause Analysis: Transannular Strain
Unlike the rigid adamantane system, the 3-azabicyclo[3.3.1]nonane skeleton is conformationally mobile. It exists primarily in a Chair-Chair (CC) conformation. However, a severe transannular repulsive interaction exists between the lone pair of the nitrogen at position 3 and the endo-hydrogen at position 7.
To relieve this strain, the ring containing the nitrogen (or the carbocycle) can flip into a Boat conformation. The energy barrier between the Chair-Chair (CC) and Chair-Boat (CB) forms is often low (< 2 kcal/mol), leading to rapid equilibrium at room temperature. This results in coalescence —where distinct NMR signals blur into broad humps.
Diagnostic Protocol: Variable Temperature (VT) NMR
Do not assume impurity immediately. Run the following validation:
-
Cooling: Lower the probe temperature to -40°C or -60°C .
-
Result: The ring flipping freezes. Broad peaks should resolve into sharp, distinct multiplets corresponding to the dominant conformer (usually CC).
-
-
Heating: Raise the temperature to +50°C .
-
Result: The exchange rate increases, sharpening the averaged signal.
-
Visualization: Conformational Energy Landscape
Figure 1: The equilibrium between Chair-Chair and Chair-Boat forms is driven by the repulsion between the N3 lone pair and C7 protons.
Module 2: Chemical Stability (The Retro-Mannich Trap)
User Complaint: "I synthesized the scaffold via a double-Mannich reaction, but after acidic workup or heating, my yield dropped significantly, and I see starting materials."
Root Cause Analysis: Reversibility
The primary synthetic route for these derivatives is the Weiss-Cook condensation or a double-Mannich reaction involving a ketone, an amine, and an aldehyde (often formaldehyde).
-
The Trap: The Mannich reaction is reversible. Under thermodynamic stress (high heat) or specific pH conditions (strong acid hydrolysis), the bridged system can "unzip" back into the precursor ketone and amine. This is known as the Retro-Mannich reaction .
Troubleshooting & Stabilization Protocol
| Parameter | Recommendation | Scientific Rationale |
| Reaction pH | Maintain pH 4–5 (Buffer) | Too acidic (< pH 3) promotes protonation of the intermediate enol, reversing C-C bond formation. |
| Workup Temp | < 40°C | High thermal energy overcomes the activation barrier for the retro-reaction. Avoid boiling during extraction. |
| Solvent | Avoid Ethers in workup | Literature suggests ether can induce precipitation of unstable intermediates or loss of product during phase separation [1]. |
| Purification | Neutral Alumina | Silica gel is slightly acidic and can catalyze decomposition on the column. Use basic or neutral alumina. |
Module 3: Oxidative Degradation (The Yellowing Effect)
User Complaint: "My white solid turned yellow/brown after sitting on the bench for a week."
Root Cause Analysis: N-Oxidation & Radical Formation
Bicyclic amines are structurally related to ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) , a stable radical used as an oxidation catalyst.
-
N-Oxidation: The secondary or tertiary amine at position 3 is highly susceptible to oxidation by atmospheric oxygen, forming the N-oxide .
-
Radical Pathways: In the presence of trace metals or light, the N-oxide can progress to a nitroxyl radical. While ABNO is stable, 3-aza radicals are often reactive intermediates that lead to polymerization (yellow/brown tars).
Prevention Protocol
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Salt Formation: Convert the free base immediately to a salt (HCl or Hydroperchlorate). The protonated nitrogen (
) has no lone pair available for oxidation.-
Note: Hydroperchlorate salts are crystallographically stable and often lock the conformation in the Chair-Chair form, but they are potentially explosive. Hydrochloride or Tartrate salts are safer alternatives for biological testing.
-
Module 4: Synthesis Workflow & Troubleshooting
User Complaint: "I am trying to synthesize the 2,4-dione derivative but getting low yields."
Step-by-Step Workflow
The following workflow integrates the stability precautions mentioned above.
-
Reagents: Mix Ketone (1 eq) + Aldehyde (2 eq) + Amine (1 eq) + Ammonium Acetate (1.5 eq).
-
Critical: The 1.5 eq of Ammonium Acetate prevents chalcone byproduct formation [2].[1]
-
-
Solvent: Ethanol or Methanol (Polar Protic).
-
Condition: Stir at 30–35°C (Do NOT Reflux).
-
Quench: Pour into ice water.
-
Isolation: Filter precipitate if solid. If oil, extract with DCM (maintain pH > 7).
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing stability failures during synthesis and isolation.
References
-
Jha, A. et al. (2015). Studies on 3-azabicyclo[3.3.1]nonanones derivatives: A mini Review. International Journal of Chemical Studies, 3(2), 23-28. Link
-
Zefirov, N. S.[2] & Palyulin, V. A. (1991).[2] Conformational Analysis of Bicyclo[3.3.1]Nonanes and their Hetero Analogs. Topics in Stereochemistry, 20, 171-230. Link
-
Gallos, J. K. et al. (2009). Synthesis of 3-azabicyclo[3.3.1]nonanes. Journal of Heterocyclic Chemistry. Link
-
Karpov, G. et al. (2021).[3] Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of ... 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). Molecules, 26(10), 3050. Link
Sources
Technical Support Center: Chiral Separation of 3-Azabicyclo[3.3.1]nonane Enantiomers
Welcome to the technical support center for the chiral separation of 3-azabicyclo[3.3.1]nonane enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your chromatographic challenges. The 3-azabicyclo[3.3.1]nonane scaffold is a critical component in many biologically active compounds and complex alkaloids, making its enantioselective analysis a crucial step in pharmaceutical development.[1][2] This resource combines theoretical principles with practical, field-proven insights to help you navigate the complexities of these separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the chiral separation of 3-azabicyclo[3.3.1]nonane and its derivatives.
Q1: What is the recommended starting point for method development for the chiral separation of 3-azabicyclo[3.3.1]nonane enantiomers?
A1: For basic compounds like 3-azabicyclo[3.3.1]nonane, polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point.[3] Specifically, columns with amylose or cellulose derivatives, such as Chiralpak® IA, IB, or IC, have demonstrated broad applicability for a wide range of chiral compounds.[4] A typical initial screening approach would involve these columns with a mobile phase of hexane/ethanol or hexane/isopropanol and a basic additive like diethylamine (DEA) at 0.1% to improve peak shape and reduce tailing.[5] Supercritical Fluid Chromatography (SFC) is also a highly effective alternative that can offer faster separations and reduced solvent consumption.[6]
Q2: My peak shape is poor (e.g., significant tailing) for 3-azabicyclo[3.3.1]nonane. What are the likely causes and solutions?
A2: Poor peak shape for basic analytes like 3-azabicyclo[3.3.1]nonane is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP. To mitigate this, the addition of a basic modifier to the mobile phase is crucial.[5] While diethylamine (DEA) is a common choice, other amines like ethylenediamine (EDA) or 2-aminoethanol (AE) can sometimes provide superior peak symmetry.[5] It's also important to ensure the column is properly equilibrated with the mobile phase containing the additive. In some cases, "memory effects" from previous analyses with acidic additives can impact performance, so dedicating a column to basic analytes or employing a rigorous washing procedure is recommended.[7]
Q3: I am not achieving baseline separation of the enantiomers. What parameters should I adjust?
A3: If you are not achieving baseline resolution, a systematic optimization of several parameters is necessary. First, consider screening different polysaccharide-based CSPs, as small changes in the chiral selector can significantly impact selectivity.[7] Next, modify the mobile phase composition. Varying the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol, n-butanol) can alter the retention and selectivity. The concentration of the basic additive can also be optimized, typically within the range of 0.1-0.5%.[5] Finally, adjusting the column temperature can influence the thermodynamics of the chiral recognition process and improve resolution.
Q4: Can I use reversed-phase chromatography for the chiral separation of 3-azabicyclo[3.3.1]nonane derivatives?
A4: While normal-phase and SFC are more common for this class of compounds, reversed-phase chiral chromatography is a viable option, particularly for more polar derivatives. Polysaccharide-based CSPs can be used with mobile phases such as acetonitrile/water or methanol/water, often with a buffer system to control pH and a basic additive to improve peak shape.[5] This approach can be advantageous for analytes with limited solubility in non-polar organic solvents.
Q5: Are there non-chromatographic methods for separating 3-azabicyclo[3.3.1]nonane enantiomers?
A5: Yes, classical resolution via diastereomeric salt formation is a well-established method for the separation of chiral amines.[8] This involves reacting the racemic amine with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[8][9] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9] While effective, this method is often more time-consuming and less readily automated than chromatographic techniques.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the chiral separation of 3-azabicyclo[3.3.1]nonane enantiomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation | 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Analyte derivatization required. | 1. Screen a panel of polysaccharide-based CSPs (e.g., amylose and cellulose derivatives).2. Vary the organic modifier (e.g., switch from isopropanol to ethanol) and its concentration.3. For analytes lacking sufficient interaction points, derivatization to introduce groups capable of hydrogen bonding or π-π interactions may be necessary.[10] |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal mobile phase strength.2. Inadequate mobile phase additive concentration.3. Column temperature not optimized. | 1. Adjust the ratio of the organic modifier to the non-polar solvent (e.g., increase or decrease the percentage of alcohol).2. Optimize the concentration of the basic additive (e.g., DEA, EDA) in the mobile phase.[5]3. Investigate the effect of temperature on the separation. Lower temperatures often increase resolution but also increase retention time and pressure. |
| Peak Tailing | 1. Secondary interactions with the stationary phase support.2. Insufficient or incorrect mobile phase additive.3. Column overload. | 1. Ensure a suitable basic additive is used to mask active sites on the silica support.[5]2. Experiment with different basic additives (e.g., butylamine, ethanolamine) to find the most effective one for your analyte.[5]3. Reduce the sample concentration or injection volume. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. "Memory effect" from previous mobile phase additives.[11]3. Fluctuations in mobile phase composition or temperature. | 1. Ensure the column is thoroughly equilibrated with the new mobile phase before analysis.2. Dedicate columns to specific methods or implement a rigorous column flushing procedure between methods with different additives.[7]3. Use a column thermostat and ensure the mobile phase is well-mixed. |
| Elution Order Inversion | 1. Change in mobile phase composition or temperature.2. Use of a different type of chiral stationary phase. | 1. Be aware that changes in the alcohol modifier or temperature can sometimes lead to an inversion of the elution order. This is a known phenomenon in chiral chromatography.[11]2. Different CSPs can have different chiral recognition mechanisms, leading to opposite elution orders. |
Section 3: Experimental Protocols & Workflows
Generic Protocol for Chiral HPLC Method Development
-
Column Selection: Begin by screening a set of polysaccharide-based CSPs, such as Chiralpak® IA, IB, and IC.
-
Mobile Phase Screening:
-
Prepare mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Incorporate a basic additive, such as 0.1% Diethylamine (DEA), into the mobile phase to improve peak shape for the basic 3-azabicyclo[3.3.1]nonane analyte.[5]
-
Screen different ratios of the non-polar solvent to the alcohol modifier (e.g., 90:10, 80:20, 70:30).
-
-
Optimization:
-
Once initial separation is observed, optimize the mobile phase composition by making smaller adjustments to the alcohol percentage.
-
Optimize the concentration of the basic additive (e.g., 0.05% to 0.2%).
-
Evaluate the effect of column temperature on the separation.
-
-
Method Validation: Once a suitable separation is achieved, validate the method for its intended purpose (e.g., for linearity, accuracy, precision, and robustness).
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor resolution.
Section 4: Mechanistic Insights
The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[12] For a basic analyte like 3-azabicyclo[3.3.1]nonane, the protonated secondary amine can form strong hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP. The rigid bicyclic structure of the analyte also plays a significant role in how it fits into the chiral grooves of the stationary phase, leading to differential retention of the enantiomers.
The choice of the alcohol modifier in the mobile phase is critical as it competes with the analyte for hydrogen bonding sites on the CSP.[13] A more polar alcohol will have a stronger eluting strength. The basic additive not only improves peak shape by deactivating residual silanols but can also influence the chiral recognition by interacting with the CSP and the analyte.[11]
Logical Relationship of Method Development Parameters
Caption: Interplay of parameters in chiral method development.
References
-
Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]
-
SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Retrieved from [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023, July 25). RSC Publishing. Retrieved from [Link]
-
Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved from [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PMC. Retrieved from [Link]
-
UvA-DARE (Digital Academic Repository). Universiteit van Amsterdam. Retrieved from [Link]
-
Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Spontaneous generation of chirality and chiroptical spectra of N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes. (2012, March 1). Tetrahedron. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC. Retrieved from [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022, February 3). ACS Omega. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. PubMed. Retrieved from [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF NEW CHIRAL AMINES, 2,6-DIMETHYL- 9-AZABICYCLO[3.3.1]NONANE AND ITS DERIVATIVES. (1999, April 30). LOCKSS. Retrieved from [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Retrieved from [Link]
-
Hypotensive Agents. IX. 3-Azabicyclo[3.3.1]nonane Derivatives1. ACS Publications. Retrieved from [Link]
- WO2008132128A2 - Synthesis of a pharmaceutically active compound. Google Patents.
- Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. (2016, July 13). Google Patents.
-
Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes. (2013, May 1). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. Retrieved from [Link]
-
Facile one-pot synthesis of 3-azabicyclo[3.3.1]nonane scaffold by tandem Mannich reaction. ResearchGate. Retrieved from [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate. Retrieved from [Link]
-
Polysaccharide-based CSPs. Chiralpedia. Retrieved from [Link]
-
Best practices and instrumental troubleshooting for successful SFC methods. ResearchGate. Retrieved from [Link]
-
Efficient chiral HPLC method development using ChromSword software. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Chiral Super Critical Fluid Chromatography. Phenomenex. Retrieved from [Link]
-
Chiral HPLC Method Development. I.B.S. Inc. Retrieved from [Link]
-
Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Retrieved from [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. ResearchGate. Retrieved from [Link]
-
Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo- [3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. OUCI. Retrieved from [Link]
-
Chiral Separations: Using SFC to Unlock Purification Potential. (2023, August 24). YouTube. Retrieved from [Link]
-
Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. Retrieved from [Link]
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI. Retrieved from [Link]
-
Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022, May 7). PMC. Retrieved from [Link]
-
Design and Facile Synthesis of Spiro-s-tetrazine Derivatives of 2,4- diphenyl-3-azabicyclo[3.3.1]nonane-9-one. (2023, May 1). ResearchGate. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. WO2008132128A2 - Synthesis of a pharmaceutically active compound - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Azabicyclo[3.3.1]nonane Derivatization
Welcome to the technical support center for the derivatization of 3-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this valuable scaffold in their synthetic endeavors. The unique conformational rigidity of the 3-azabicyclo[3.3.1]nonane core, typically adopting a twin-chair conformation, presents both opportunities for stereochemical control and challenges related to steric hindrance.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your reaction conditions for successful derivatization.
Section 1: Troubleshooting Guide - Common Derivatization Reactions
This section addresses specific issues you may encounter during the N-alkylation, N-arylation, and N-acylation of the 3-azabicyclo[3.3.1]nonane core.
N-Alkylation Reactions
N-alkylation is a fundamental transformation for introducing functional groups at the nitrogen atom of the 3-azabicyclo[3.3.1]nonane scaffold. However, the sterically encumbered nature of the nitrogen can lead to sluggish reactions or low yields.
Question: My N-alkylation of 3-azabicyclo[3.3.1]nonane with a primary alkyl bromide is showing low conversion, even after prolonged reaction time. What can I do to improve the yield?
Answer:
Low conversion in the N-alkylation of the sterically hindered 3-azabicyclo[3.3.1]nonane nitrogen is a common challenge. The rigid twin-chair conformation can impede the approach of the electrophile. Here’s a systematic approach to troubleshoot this issue:
-
Increase the Reactivity of the Electrophile: Switch from an alkyl bromide to a more reactive alkyl iodide or an alkyl triflate. The better leaving group ability of iodide and triflate will significantly accelerate the rate of the SN2 reaction.
-
Optimize the Reaction Temperature and Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial. Increasing the temperature will provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions like elimination, especially with secondary or tertiary alkyl halides.
-
Choice of Base: A strong, non-nucleophilic base is often crucial. While potassium carbonate (K₂CO₃) is commonly used, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) if you are still facing issues. The choice of base should be compatible with your solvent and electrophile.
-
Consider Alternative Methods: For particularly challenging alkylations, especially with bulky alkyl groups, direct alkylation may not be the most efficient route. Consider a two-step reductive amination approach. This involves reacting the 3-azabicyclo[3.3.1]nonane with an appropriate aldehyde or ketone to form an iminium ion, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
Question: I am observing the formation of a significant amount of elimination byproduct from my alkyl halide during the N-alkylation of 3-azabicyclo[3.3.1]nonane. How can I minimize this?
Answer:
Elimination (E2) is a competing pathway to substitution (SN2), particularly with sterically hindered bases and secondary or tertiary alkyl halides. The basic nitrogen of the 3-azabicyclo[3.3.1]nonane can act as a base to promote elimination.
-
Use a Milder Base: If you are using a very strong base like KOtBu, consider switching to a milder base such as potassium carbonate (K₂CO₃) or a hindered, non-nucleophilic organic base like diisopropylethylamine (DIPEA).
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature for a longer period can favor the desired SN2 pathway.
-
Choose a Less Hindered Alkyl Halide: If your synthetic route allows, using a primary alkyl halide will significantly reduce the likelihood of elimination.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are generally preferred as they solvate the cation of the base, making the anion more reactive for substitution.
N-Arylation Reactions (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] However, its application to sterically hindered secondary amines like 3-azabicyclo[3.3.1]nonane requires careful optimization of the catalyst system.
Question: My Buchwald-Hartwig N-arylation of 3-azabicyclo[3.3.1]nonane with an aryl bromide is giving a low yield. How can I optimize the reaction conditions?
Answer:
Low yields in the Buchwald-Hartwig amination of sterically hindered cyclic amines are often due to an inefficient catalytic cycle. The key is to select the right combination of palladium precursor, ligand, and base.
-
Ligand Selection is Critical: For sterically demanding amines, bulky electron-rich phosphine ligands are essential. Consider using ligands such as:
-
Josiphos-type ligands (e.g., CyPF-tBu): These have proven effective for coupling with hindered amines.
-
Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos): These are generally excellent for challenging couplings. Start with a second-generation ligand like RuPhos or XPhos.
-
-
Choice of Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. The choice can sometimes influence the efficiency of the catalytic cycle.
-
Base Selection: A strong, non-coordinating base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often the most effective bases for these couplings. Potassium phosphate (K₃PO₄) can be a milder alternative if your substrate is base-sensitive.
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, or tert-amyl alcohol are commonly used and can significantly impact the reaction outcome.
-
Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig N-arylation.
N-Acylation Reactions
N-acylation with acid chlorides or anhydrides is generally a facile reaction. However, the steric hindrance of the 3-azabicyclo[3.3.1]nonane nitrogen can slow down the reaction and may require specific conditions.
Question: The N-acylation of my 3-azabicyclo[3.3.1]nonane with an acid chloride is sluggish and incomplete. What adjustments can I make?
Answer:
While N-acylation is typically rapid, the steric bulk around the nitrogen of the 3-azabicyclo[3.3.1]nonane can hinder the approach of the acylating agent.
-
Use a More Reactive Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride, switching to the corresponding acid chloride may improve the reaction rate.
-
Add a Catalyst: For slow reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
-
Choice of Base and Solvent: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is typically used to scavenge the HCl byproduct. Ensure the base is used in at least stoichiometric amounts. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. For very sluggish reactions, heating may be necessary.
-
Alternative Acylation Methods: If direct acylation is still problematic, consider using peptide coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base can efficiently promote amide bond formation between a carboxylic acid and the 3-azabicyclo[3.3.1]nonane. This approach is particularly useful for sterically hindered substrates.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: Do I need to use a protecting group for the nitrogen on the 3-azabicyclo[3.3.1]nonane scaffold during other reactions on the molecule?
A1: It depends on the reaction conditions. The nitrogen is a secondary amine and is both nucleophilic and basic. If you are performing reactions that are sensitive to amines (e.g., using strong electrophiles or organometallic reagents that can be quenched by the N-H proton), protection is highly recommended. The tert-butoxycarbonyl (Boc) group is a common choice as it can be introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions.
Q2: I am having difficulty purifying my N-substituted 3-azabicyclo[3.3.1]nonane derivative by silica gel chromatography. The compound is streaking badly. What can I do?
A2: The basicity of the nitrogen atom in your derivative is likely causing strong interactions with the acidic silanol groups on the silica gel, leading to poor peak shape and streaking. To mitigate this:
-
Add a Basic Modifier to the Eluent: Add a small amount of a volatile amine, such as triethylamine (Et₃N) (typically 0.1-1%), to your mobile phase. The triethylamine will compete with your product for the acidic sites on the silica, leading to improved elution and peak shape.
-
Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or an amine-functionalized silica gel for your chromatography. These stationary phases have fewer acidic sites and are better suited for the purification of basic compounds.
-
Salt Formation and Extraction: An alternative to chromatography is to perform an acid-base extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and extract with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer. Then, basify the aqueous layer with a base like NaOH and extract your purified product back into an organic solvent.
Q3: What is the preferred conformation of the 3-azabicyclo[3.3.1]nonane ring system, and how does it affect reactivity?
A3: The 3-azabicyclo[3.3.1]nonane system predominantly exists in a rigid twin-chair conformation.[1][2][3] This conformation leads to significant steric hindrance around the nitrogen atom, as the axial protons on the cyclohexane rings can shield the nitrogen lone pair. This steric congestion is the primary reason for the reduced reactivity of the nitrogen compared to a simple cyclic secondary amine like piperidine. Any derivatization reaction must overcome this steric barrier for the nucleophilic nitrogen to react with an electrophile.
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 3-Azabicyclo[3.3.1]nonane
Reaction Scheme:
Materials:
-
3-Azabicyclo[3.3.1]nonane (1.0 eq)
-
Alkyl halide (R-X) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, NaH, DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-azabicyclo[3.3.1]nonane and the anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes.
-
Add the alkyl halide dropwise to the stirring mixture.
-
Heat the reaction mixture to the desired temperature (see table below for guidance) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with water if using K₂CO₃, or slowly with isopropanol followed by water if using NaH).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Table 1: Recommended Starting Conditions for N-Alkylation
| Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | 12 |
| Benzyl Bromide | K₂CO₃ | DMF | 25-50 | 16 |
| Ethyl Bromide | NaH | THF | 25-66 (reflux) | 24 |
| Propargyl Bromide | DIPEA | Acetonitrile | 50 | 24 |
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
Reaction Scheme:
Materials:
-
3-Azabicyclo[3.3.1]nonane (1.2 eq)
-
Aryl bromide (Ar-Br) (1.0 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos) (2-4 mol%)
-
Base (e.g., NaOtBu) (1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
To a glovebox or under a strictly inert atmosphere, add the aryl bromide, palladium precursor, phosphine ligand, and base to a flame-dried Schlenk tube.
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add the anhydrous, deoxygenated solvent, followed by the 3-azabicyclo[3.3.1]nonane.
-
Seal the tube and heat the reaction mixture with vigorous stirring to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for N-Acylation
Reaction Scheme:
Materials:
-
3-Azabicyclo[3.3.1]nonane (1.0 eq)
-
Acid chloride (R-COCl) (1.05 eq)
-
Base (e.g., Et₃N) (1.5 eq)
-
Anhydrous solvent (e.g., DCM)
-
DMAP (optional, 0.1 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-azabicyclo[3.3.1]nonane, triethylamine, and DMAP (if used) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acid chloride dropwise as a solution in DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amide by column chromatography.
Workflow for Derivatization of 3-Azabicyclo[3.3.1]nonane
Caption: General derivatization pathways for the 3-azabicyclo[3.3.1]nonane scaffold.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 7, 2026. [Link]
-
Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Org. Chem. Front. 2018, 5, 3003-3007. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 7, 2026. [Link]
-
Williams BD, Williams B, Bernardoni F, Finn RC, Zubieta J. SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES. 2001;55(11):2199. [Link]
-
A Short Synthesis of Vellosimine and Its Derivatives. Molecules. 2023;28(11):4541. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Adv. 2023;13(32):22334-22411. [Link]
-
Synthesis, crystal structure, DFT and molecular docking studies of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole. PLoS One. 2021;16(11):e0259834. [Link]
-
Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. Angew Chem Int Ed Engl. 2020;59(42):18543-18548. [Link]
-
Conformations of 3-azabicyclo[3.3.1]nonane derivatives. J. Chem. Soc., Perkin Trans. 2. 1974;(13):1544-1548. [Link]
-
Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Org Lett. 2017;19(18):4940-4943. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 7, 2026. [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies. 2015;2(5):22-31. [Link]
-
Vafina RM, Yakhina E, Khakimova TV, Spirikhin LV, Galin FZ, Yunusov MS. Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry. 2003;39(1):49-56. [Link]
-
Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. [PhD Thesis]. Georgia Institute of Technology; 1968. [Link]
- 9-azabicyclo[3.3.
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Bulletin of the Karaganda university. 2016;82(2):33-40. [Link]
-
DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. 2020;15(1):78-83. [Link]
-
Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones. Journal of Enzyme Inhibition and Medicinal Chemistry. 2009;24(5):1097-1103. [Link]
-
The Role of Through-Bond Stereoelectronic Effects in the Reactivity of 3-Azabicyclo[3.3.1]nonanes. ChemRxiv. 2020. [Link]
-
Synthesis and antibacterial, antifungal activities of some 2 r ,4 c -diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones. Journal of Saudi Chemical Society. 2014;18(5):519-526. [Link]
-
Formation of 3-azabicyclo[3.3.1]non-3-enes: Imino amides vs. imino alkenes. Tetrahedron. 2015;71(44):8473-8480. [Link]
-
Practical Synthesis of Amides via Copper/ABNO-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amines. J Am Chem Soc. 2016;138(19):6416-6419. [Link]
-
Synthesis, structure and conformational analysis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones and semicarbazones. Indian Journal of Chemistry - Section B. 2005;44B(12):2569-2576. [Link]
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermedi
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega. 2020;5(24):14574-14584. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Tetrahedron Lett. 2015;56(50):7022-7024. [Link]
-
Formation of 3-azabicyclo[3.3.1]non-3-enes: imino amides vs. imino alkenes. Open University Chemistry Initiative. Accessed February 7, 2026. [Link]
Sources
- 1. Conformations of 3-azabicyclo[3.3.1]nonane derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Avoiding polymerization in 3-azabicyclo[3.3.1]nonane reactions
This technical guide addresses the critical challenge of preventing polymerization and "tarring" during the synthesis and handling of 3-azabicyclo[3.3.1]nonane derivatives. This scaffold is prone to oligomerization during its formation (via the double Mannich reaction) and subsequent functionalization.
Topic: Avoiding Polymerization & Oligomerization in Synthesis and Handling Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary: The Polymerization Vector
The 3-azabicyclo[3.3.1]nonane skeleton is thermodynamically stable once formed. However, its synthesis—typically involving a double Mannich condensation (Robinson-Schöpf reaction)—relies on a delicate competition between intramolecular cyclization (desired) and intermolecular polymerization (undesired).
Failure to control kinetic parameters results in the formation of intractable "Mannich tars" or linear aminoketone polymers. This guide provides the mechanistic controls required to favor cyclization.
Module 1: Troubleshooting The "Black Tar" Phenomenon
Context: You are attempting to synthesize the 3-azabicyclo[3.3.1]nonan-9-one core from a ketone (e.g., cyclohexanone), formaldehyde, and a primary amine, but the reaction yields a viscous dark oil or solid polymer.
Q1: Why does my reaction mixture turn into a black tar instead of precipitating the bicyclic product?
A: You are witnessing intermolecular Mannich polymerization .
The reaction proceeds through a reactive
The Fix: The Dilution-pH Axis
-
High Dilution: Run the reaction at 0.05 M to 0.1 M relative to the ketone. High concentrations statistically favor intermolecular collisions (polymerization).
-
pH Control: The reaction requires a specific pH window (typically 4–5 for the Robinson-Schöpf condition).
-
Too Acidic (pH < 3): Protonation of the enol prevents nucleophilic attack.
-
Too Basic (pH > 7): Rapid condensation of formaldehyde leads to polymethylene glycols or aldol polymers.
-
Protocol Adjustment: Use a citrate-phosphate buffer or carefully titrate acetic acid to maintain pH 4–5.
-
Q2: I am using paraformaldehyde. Does the formaldehyde source matter?
A: Yes. Paraformaldehyde depolymerization is rate-limiting. If depolymerization is too slow, the amine may condense with the ketone first, forming enamines that degrade. If too fast (e.g., using formalin without buffering), the local concentration of formaldehyde spikes, promoting linear oligomerization.
Recommendation:
-
Use Paraformaldehyde: It provides a slow, steady release of monomeric formaldehyde.
-
Pre-activation: Depolymerize paraformaldehyde separately in methanol/KOH or acidic media before adding the sensitive ketone/amine mixture, or ensure the reaction temperature is sufficient to crack it (60°C+) before the amine is fully added.
Module 2: Mechanistic Visualization
The following diagram illustrates the divergence point between the desired bicyclic scaffold and the undesired polymer "tar."
Caption: Divergent pathways in the double Mannich condensation. Path A is favored by high dilution and buffering; Path B leads to irreversible polymerization.
Module 3: Validated Synthesis Protocol
Objective: Synthesis of N-Methyl-3-azabicyclo[3.3.1]nonan-9-one without tar formation. Reference: Adapted from the Robinson-Schöpf methodology [1, 2].
| Parameter | Specification | Reason |
| Solvent | Methanol / Water (9:1) | Solubilizes the ammonium salt; water aids buffer solubility. |
| Concentration | 0.1 M (Strict) | Prevents intermolecular collisions. |
| pH | 4.5 – 5.0 | Optimal for simultaneous iminium formation and enolization. |
| Temperature | Reflux (65°C) | Provides energy for the thermodynamic cyclization (Path A). |
Step-by-Step Workflow
-
Buffer Preparation: Dissolve citric acid (0.1 eq) and Na2HPO4 (0.1 eq) in water. Adjust pH to 5.0.
-
Reagent Mixing: To a 1L flask (for 10mmol scale—note the volume ), add:
-
Cyclohexanone (1.0 eq)
-
Paraformaldehyde (2.2 eq)
-
Methylamine hydrochloride (1.1 eq)
-
Methanol (100 mL) + Buffer solution (10 mL).
-
-
The "Slow Cook": Heat to reflux under N2.
-
Critical Check: If the solution turns dark brown/black within 30 minutes, the pH is likely too high (basic). Quench and restart with more acid.
-
-
Reaction Time: Reflux for 4–6 hours. The solution should remain pale yellow to orange.
-
Workup: Cool to RT. Evaporate methanol. Basify the aqueous residue with cold NaOH (to pH 10) and immediately extract with ether.
-
Note: Delay in extraction after basification can lead to degradation of the free base.
-
Module 4: Functionalization & Storage Risks
Context: You have the bicyclic amine and are derivatizing it.
Q3: I am reacting the amine with acryloyl chloride, and the product is insoluble/gummy.
A: You have initiated Radical Polymerization . The 3-azabicyclo[3.3.1]nonane core is bulky. When attaching a vinyl group (like an acrylamide), the local steric environment can trap radicals, promoting polymerization of the vinyl tail.
Solution:
-
Inhibitors: Add 200 ppm BHT (Butylated hydroxytoluene) or MEHQ to the reaction mixture.
-
Darkness: Run the reaction in the dark to prevent photo-initiation.
-
Temperature: Keep the acylation reaction at 0°C or below.
Q4: My product degrades upon storage.
A: The 3-azabicyclo[3.3.1]nonane nitrogen is prone to N-oxide formation or oxidative ring opening if left as a free base.
-
Storage: Always store as the hydrochloride or hydrobromide salt. The protonated nitrogen is resistant to oxidation and polymerization.
-
Atmosphere: Store under Argon at -20°C.
References
-
Robinson, R. (1917). "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link
-
Zefirov, N. S., & Rogozina, S. V. (1973).[1] "The Mannich reaction in the synthesis of azabicyclic structures." Russian Chemical Reviews, 42(3), 190. (Foundational review on the mechanism and side reactions).
-
Juaristi, E., & Madrigal, D. (1989). "Single-step synthesis of 3-azabicyclo[3.3.1]nonan-9-ones." Tetrahedron, 45(3), 629-636. Link
-
Kempf, B., et al. (2014). "Getting through the 'black tar phase': Troubleshooting Mannich Reactions." Chemtips. Link
Sources
Technical Support Center: Purification of Oily 3-Azabicyclo[3.3.1]nonane Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals grappling with the purification of oily 3-azabicyclo[3.3.1]nonane derivatives. This scaffold is a cornerstone in the synthesis of various biologically active compounds, but its purification in an oily state presents unique challenges.[1] This guide is structured to provide actionable solutions to common problems encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of your oily 3-azabicyclo[3.3.1]nonane derivatives, offering step-by-step guidance to resolve them.
Issue 1: My compound is sticking to the silica gel column, leading to low or no recovery.
This is a frequent problem when purifying basic compounds like 3-azabicyclo[3.3.1]nonanes on standard silica gel.[2][3] The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic nitrogen atom of your molecule, leading to irreversible adsorption.[2]
Root Cause Analysis and Solutions:
-
Acid-Base Interaction: The primary cause is the acid-base interaction between the acidic silica and your basic amine.[3]
-
Solution A: Basic Modifier in the Mobile Phase: Add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica.[2] Triethylamine (TEA) is a common choice. This competes with your compound for binding to the silanol groups, allowing it to elute.[2]
-
Protocol: Start with 0.1-1% (v/v) of triethylamine in your hexane/ethyl acetate or dichloromethane/methanol mobile phase.[2] You may need to optimize this concentration.
-
-
Solution B: Pre-treated Silica Gel: You can "deactivate" the silica gel before packing the column by slurrying it in a solvent containing triethylamine.[2]
-
Solution C: Alternative Stationary Phases: If the issue persists, consider using a different stationary phase.[2]
-
Alumina (basic or neutral): This is a good alternative for basic compounds.[2]
-
Amine-functionalized silica: This stationary phase has a basic surface, minimizing unwanted interactions.[3]
-
Reversed-phase (C18) silica: This can be effective, especially for more polar derivatives, using an alkaline mobile phase.[2][3]
-
-
Issue 2: During acid-base extraction, I'm getting a persistent emulsion at the interface.
Emulsions are common when dealing with complex organic mixtures, especially those containing surfactant-like impurities.[4]
Root Cause Analysis and Solutions:
-
Agitation and Interfacial Tension: Vigorous shaking can lead to the formation of a stable emulsion.[4]
-
Solution A: Gentle Inversion: Instead of shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[4]
-
Solution B: "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[4]
-
Solution C: Filtration: Pass the mixture through a plug of glass wool or celite to help break up the emulsion.[4]
-
Solution D: Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.[4]
-
Issue 3: My oily product is difficult to handle and weigh accurately.
Oily and viscous products can be challenging to manipulate quantitatively.[5]
Root Cause Analysis and Solutions:
-
Physical State: The inherent physical properties of the oil make it difficult to transfer and weigh.
-
Solution A: Weighing by Difference: For transferring a specific amount, weigh a syringe, draw up the oil, and re-weigh the syringe. The difference is the mass of your compound.[5]
-
Solution B: Dissolving and Aliquoting: Dissolve the entire sample in a known volume of a volatile solvent. You can then accurately transfer a specific volume of the solution and calculate the mass of the compound based on the total mass and volume.[5] The solvent can then be removed under reduced pressure.
-
Solution C: Using a Heart-Shaped Flask: When removing solvent on a rotary evaporator, using a heart-shaped flask will concentrate the oil at the bottom, making it easier to collect with a pipette or syringe.[5]
-
Frequently Asked Questions (FAQs)
Q1: Is column chromatography always the best first choice for purifying oily 3-azabicyclo[3.3.1]nonane derivatives?
Not necessarily. While column chromatography is a powerful technique, it's not always the most efficient, especially on a larger scale.[6][7] Consider these alternatives:
-
Acid-Base Extraction: This is an excellent first-pass purification step to remove non-basic organic impurities or acidic byproducts.[8][9][10]
-
Distillation: If your compound is thermally stable, vacuum distillation can be a highly effective method for purification, especially for removing non-volatile impurities.[11]
-
Crystallization via Salt Formation: Oily amines can often be converted to crystalline salts (e.g., hydrochloride, fumarate) by treatment with an appropriate acid.[12] These salts can then be purified by recrystallization. The pure amine can be recovered by neutralization and extraction.
Q2: How can I convert my oily 3-azabicyclo[3.3.1]nonane derivative into a solid for easier handling and purification?
As mentioned above, forming a salt is a common and effective strategy.[12]
-
Procedure: Dissolve your oily amine in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol). Add a solution of an acid (e.g., HCl in ether, or a solution of fumaric or oxalic acid in an alcohol) dropwise until precipitation is complete. The resulting solid can be collected by filtration and recrystallized.
Another approach is to attempt crystallization from a non-polar solvent at low temperatures.[13][14] Sometimes, scratching the inside of the flask with a glass rod can induce crystallization.
Q3: My 3-azabicyclo[3.3.1]nonane derivative is N-protected (e.g., with a Boc group). Does this change the purification strategy?
Yes, significantly. An N-Boc protected derivative is no longer basic and will behave more like a neutral amide or carbamate.
-
Column Chromatography: You can generally use standard silica gel without a basic modifier. The polarity will be different, so you will need to develop a new solvent system.
-
Acid-Base Extraction: This will no longer be effective for purifying the N-protected compound itself, but it can be used to remove any remaining unreacted starting amine. The N-protected compound will remain in the organic layer during an acidic wash.[12]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Column Chromatography | ||
| Basic Modifier (TEA) | 0.1 - 2% (v/v) | Start with a lower concentration and increase if necessary.[2] |
| Mobile Phase (Normal Phase) | Hexane/Ethyl Acetate or Dichloromethane/Methanol | The ratio will depend on the polarity of your specific derivative. |
| Acid-Base Extraction | ||
| Acidic Wash | 1 M HCl or 10% Citric Acid | To extract the basic amine into the aqueous layer.[8] |
| Basic Wash (for recovery) | 1 M NaOH or Saturated NaHCO₃ | To neutralize the amine salt and allow extraction back into an organic solvent.[15] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with a Basic Modifier
-
Prepare the Eluent: Choose an appropriate solvent system (e.g., 80:20 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine.
-
Pack the Column: Pack the column with silica gel using the prepared eluent.
-
Load the Sample: Dissolve your crude oily product in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect Fractions: Run the column, collecting fractions and monitoring by TLC.
-
Isolate the Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the Crude Product: Dissolve your crude oily product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. Your basic product is now in the aqueous layer as a hydrochloride salt.
-
Isolate the Aqueous Layer: Combine the aqueous layers. You can wash this aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Basify and Re-extract: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH (aq) until the pH is >10. Extract your now neutral amine back into an organic solvent (2-3 times).
-
Dry and Concentrate: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified oily product.
Visualized Workflows
Caption: Decision workflow for purifying oily 3-azabicyclo[3.3.1]nonane derivatives.
Caption: Step-by-step workflow for acid-base extraction of a basic amine.
References
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. reddit.com [reddit.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of 1-[2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of 3-Azabicyclo[3.3.1]nonane Hydrochloride Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural motif of 3-azabicyclo[3.3.1]nonane is of significant interest. Its rigid bicyclic framework is a key component in a variety of biologically active molecules and complex alkaloids, making it a valuable building block in medicinal chemistry.[1] The hydrochloride salt of this amine, 3-azabicyclo[3.3.1]nonane hydrochloride, is a common synthetic intermediate.[2] Consequently, the purity and characterization of this starting material are paramount to ensure the validity and reproducibility of research outcomes and the quality of downstream products.
This guide provides a framework for the comparative analysis of 3-azabicyclo[3.3.1]nonane hydrochloride analytical standards. Rather than a simple side-by-side review of commercially available products, this document will equip you, the scientist, with the rationale and methodologies to critically evaluate and select the most appropriate standard for your application. We will delve into the foundational principles of analytical reference materials, present robust analytical techniques for characterization, and provide actionable protocols.
The Critical Role of Analytical Standards: A Primer
In analytical chemistry, a reference standard serves as a highly purified and well-characterized substance used as a measurement base.[3] The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide extensive guidelines on the use of reference standards.[4][5] It is crucial to distinguish between two main types of standards:
-
Primary Standards: These are of the highest purity and are typically obtained from official sources like the USP or Ph. Eur.[5] They are used for the calibration of instruments and the qualification of secondary standards.
-
Working (or Secondary) Standards: These are qualified against a primary standard and are used for routine laboratory analyses.[6][7]
For a compound like 3-azabicyclo[3.3.1]nonane hydrochloride, which may not have a dedicated pharmacopeial monograph, it is essential to source "research-grade" or "analytical" standards from reputable chemical suppliers. The onus is then on the user to verify the suitability of the standard for its intended purpose.
A Framework for Comparing Analytical Standards
When evaluating analytical standards from different suppliers, a thorough review of the Certificate of Analysis (CoA) is the first critical step. The CoA is a legal document that certifies the quality and purity of the product. Here are the key parameters to compare:
| Parameter | Description | Why it's important |
| Identity | Confirmation of the chemical structure. | Ensures you are working with the correct molecule. |
| Purity (Assay) | The percentage of the desired compound in the material. | Directly impacts the accuracy of quantitative measurements. |
| Method of Purity Determination | The analytical technique(s) used to determine purity (e.g., HPLC, GC, Titration, qNMR). | Different methods have different specificities and sensitivities. Purity determined by multiple orthogonal methods provides higher confidence. |
| Impurities | Identification and quantification of any impurities (organic and inorganic). | Impurities can interfere with analytical methods and potentially impact the course of a chemical reaction or biological assay. |
| Residual Solvents | The amount of any remaining solvents from the synthesis and purification process. | Solvents can be toxic and may interfere with certain analytical techniques. |
| Water Content | The amount of water present in the material (determined by Karl Fischer titration). | Water content affects the true concentration of the analyte and is critical for accurate weighing. |
| Physical Properties | Appearance, melting point, etc. | Can be indicative of purity and consistency. |
Workflow for Selecting and Validating an Analytical Standard
The following diagram illustrates a logical workflow for selecting and validating a new analytical standard for 3-azabicyclo[3.3.1]nonane hydrochloride in your laboratory.
Caption: Workflow for the selection and in-house validation of a 3-Azabicyclo[3.3.1]nonane hydrochloride analytical standard.
Recommended Analytical Techniques for Characterization
A multi-pronged analytical approach is necessary for the comprehensive characterization of a 3-azabicyclo[3.3.1]nonane hydrochloride standard. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, which should be consulted.[7][8][9]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. For a polar compound like 3-azabicyclo[3.3.1]nonane hydrochloride, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with an ion-pairing agent may be suitable.
Experimental Protocol (Example):
-
Instrumentation: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A HILIC column (e.g., silica-based with a polar stationary phase) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or acetate) is typically used in HILIC. The acidic pH of the buffer will ensure the analyte is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: ELSD is often preferred for compounds lacking a strong UV chromophore.
-
Sample Preparation: Accurately weigh approximately 10 mg of the standard and dissolve in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).
Causality Behind Choices:
-
HILIC Column: Chosen for its ability to retain and separate polar compounds that show little or no retention on traditional reversed-phase columns.
-
ELSD: This detector is advantageous as it does not require the analyte to have a UV-absorbing chromophore, making it a more universal detector for non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 3-azabicyclo[3.3.1]nonane hydrochloride, the free base is typically analyzed after derivatization or direct injection if sufficiently volatile and thermally stable.
Experimental Protocol (Example):
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection is suitable for a screening method. The free base can be generated by neutralizing the hydrochloride salt with a base and extracting into an organic solvent.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-400.
Causality Behind Choices:
-
Derivatization/Free Base Analysis: The hydrochloride salt is non-volatile. Conversion to the free base increases volatility, making it amenable to GC analysis.
-
Mass Spectrometry Detection: Provides structural information through fragmentation patterns, allowing for unambiguous identification of the main component and any volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents for the hydrochloride salt.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity of protons and carbons, providing definitive structural assignment.
Trustworthiness of the Protocol: The combination of 1D and 2D NMR experiments provides a self-validating system for structural confirmation. The observed spectra should be consistent with the known structure of 3-azabicyclo[3.3.1]nonane.
Workflow for a Multi-Technique Characterization
Caption: A comprehensive workflow for the analytical characterization of a 3-Azabicyclo[3.3.1]nonane hydrochloride standard.
Conclusion
The selection of a high-quality analytical standard for 3-azabicyclo[3.3.1]nonane hydrochloride is a critical prerequisite for reliable and reproducible scientific outcomes. This guide has provided a framework for a systematic and scientifically sound approach to comparing and validating such standards. By critically evaluating the Certificate of Analysis and employing a suite of orthogonal analytical techniques such as HPLC, GC-MS, and NMR, researchers can ensure the identity, purity, and overall quality of their reference materials. This diligence at the outset of a research program is an investment that pays dividends in the form of robust and trustworthy data.
References
-
Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]
-
Capot Chemical. (2026, January 3). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
uspbpep.com. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (2012, December 15). <11> USP REFERENCE STANDARDS. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Reference Standards (RS). Retrieved from [Link]
-
SynThink. (n.d.). Working Standards vs. Reference Standards: Understanding the Key Differences. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 60364-11-6 | MFCD20544769 | 3-Azabicyclo[3.3.1]nonane hydrochloride [aaronchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. usp.org [usp.org]
- 5. pmrj-rs.jp [pmrj-rs.jp]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to the Characterization of 3-Azabicyclo[3.3.1]nonane Hydrochloride Purity
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount. The rigid bicyclic amine, 3-Azabicyclo[3.3.1]nonane hydrochloride, is a critical building block in the synthesis of a variety of pharmacologically active compounds, making the rigorous assessment of its purity a non-negotiable aspect of quality control.[1] This guide provides an in-depth technical comparison of the analytical methodologies used to characterize the purity of 3-Azabicyclo[3.3.1]nonane hydrochloride, offering insights into the selection of appropriate techniques and the interpretation of the resulting data. We will also draw comparisons with its structural isomer, 9-Azabicyclo[3.3.1]nonane, a core component of the antiemetic drug Granisetron, to provide a broader context for purity considerations in this class of compounds.
The Significance of Purity in Bicyclic Amine Intermediates
The unique three-dimensional structure of the 3-azabicyclo[3.3.1]nonane scaffold imparts specific conformational constraints that are often exploited in the design of novel therapeutics. Its incorporation can influence receptor binding, selectivity, and pharmacokinetic properties. Consequently, even minor impurities, which may include starting materials, by-products from the synthesis, or degradation products, can have significant downstream effects. These can range from reduced yield in subsequent synthetic steps to the introduction of potentially toxic or pharmacologically active contaminants in the final drug substance.
A Comparative Overview of Key Analytical Techniques
A multi-faceted approach is essential for the comprehensive characterization of 3-Azabicyclo[3.3.1]nonane hydrochloride purity. The choice of analytical technique is dictated by the physicochemical properties of the analyte and the potential impurities.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance | Structural confirmation, identification and quantification of impurities with distinct proton/carbon signals. | Provides detailed structural information, non-destructive, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, overlapping signals can complicate analysis. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase. | Separation and quantification of the main component and non-volatile impurities. | High sensitivity and resolution, well-established for purity analysis of hydrochloride salts. | May require derivatization for compounds lacking a UV chromophore, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities and residual solvents. | High sensitivity and specificity for volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Confirmation of the empirical formula and assessment of inorganic impurities. | Provides fundamental compositional data. | Does not provide information on organic impurities. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a comprehensive and robust assessment of 3-Azabicyclo[3.3.1]nonane hydrochloride purity. The rationale behind key experimental choices is explained to ensure a deep understanding of the methodology.
Structural Confirmation and Impurity Identification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for unambiguous structure elucidation and can be a powerful tool for identifying and quantifying impurities.
Rationale: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. Deviations from the expected spectrum, in the form of additional peaks, can indicate the presence of impurities. The integration of these signals, relative to the main compound's signals, can be used for quantification.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Azabicyclo[3.3.1]nonane hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
For more detailed structural assignment and impurity identification, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[2]
-
-
Data Analysis:
-
Assign all proton and carbon signals to the 3-azabicyclo[3.3.1]nonane hydrochloride structure.
-
Identify any extraneous peaks and, if possible, assign them to potential impurities based on their chemical shifts and coupling patterns. Common impurities may include residual solvents or starting materials from the synthesis.
-
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR-based purity assessment.
Quantitative Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its high sensitivity, reproducibility, and resolving power.
Rationale: For a hydrochloride salt like 3-Azabicyclo[3.3.1]nonane hydrochloride, which is non-volatile, Reverse-Phase HPLC (RP-HPLC) is the method of choice. Since the analyte lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary. A well-established approach for the analysis of similar bicyclic amines is pre-column derivatization.
Experimental Protocol: RP-HPLC with UV Detection (Post-Derivatization)
This protocol is adapted from validated methods for the analysis of amine-containing pharmaceuticals.
-
Derivatization Agent: Dansyl chloride is a common and effective derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives.
-
Sample and Standard Preparation:
-
Prepare a stock solution of 3-Azabicyclo[3.3.1]nonane hydrochloride in a suitable diluent (e.g., 0.1 M HCl).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare a sample solution of the test material at a similar concentration.
-
-
Derivatization Procedure:
-
To an aliquot of each standard and sample solution, add a solution of dansyl chloride in acetone and a buffer solution (e.g., sodium bicarbonate) to maintain an alkaline pH.
-
Heat the mixture to ensure complete reaction.
-
Quench the reaction with a solution of an amino acid (e.g., proline) to consume excess dansyl chloride.
-
Extract the derivatized analyte into an organic solvent (e.g., toluene).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance for the dansyl derivative (typically around 254 nm).
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the standards.
-
Sources
A Researcher's Guide to Differentiating 3-Azabicyclo[3.3.1]nonane and Tropane Alkaloid Scaffolds
This guide provides an in-depth comparison of the 3-azabicyclo[3.3.1]nonane and tropane alkaloid structural scaffolds. Designed for researchers in medicinal chemistry and drug development, this document moves beyond surface-level descriptions to explore the critical structural nuances, their impact on physicochemical and pharmacological properties, and the experimental methodologies required for their unambiguous differentiation.
Introduction: The Significance of Bicyclic Scaffolds in Drug Design
Bicyclic amine frameworks are privileged structures in medicinal chemistry, serving as the core of numerous physiologically active substances.[1] Their rigid, three-dimensional architecture provides a well-defined orientation of substituents, enabling precise interactions with biological targets such as receptors and enzymes. This conformational restriction reduces the entropic penalty upon binding, often leading to enhanced potency and selectivity compared to more flexible acyclic analogues.
Within this class, the 3-azabicyclo[3.3.1]nonane system and the tropane (8-azabicyclo[3.2.1]octane) core represent two fundamentally important, yet distinct, scaffolds. While both are bicyclic amines, a subtle difference in their bridge size leads to significant variations in conformation, stability, and, consequently, their utility as pharmacophores. This guide will dissect these differences to provide a clear and practical framework for their study.
The Structural Foundation: A Tale of Two Bridges
The primary structural distinction lies in the bicyclic ring system notation, which defines the number of atoms in the bridges connecting the two bridgehead carbons.
-
3-Azabicyclo[3.3.1]nonane : This system is characterized by two six-membered rings. The bridgehead carbons are connected by two bridges of three atoms each and one bridge of one atom (the nitrogen at position 3 and its bond to the opposing bridgehead).
-
Tropane Alkaloids : The core of all tropane alkaloids is the 8-azabicyclo[3.2.1]octane skeleton.[2] This system consists of a six-membered piperidine ring and a five-membered pyrrolidine ring. The bridgehead carbons are linked by two bridges of two atoms each and one bridge of one atom (the C6-C7 bond). The nitrogen is designated at position 8.
This core difference—a [3.3.1] versus a [3.2.1] system—is the genesis of all subsequent variations in their chemical and biological properties.
Conformational Analysis: Chair-Chair vs. Chair-Boat
The difference in bridge length directly dictates the preferred low-energy conformation of each scaffold.
-
3-Azabicyclo[3.3.1]nonane : The symmetry of the [3.3.1] system allows both six-membered rings to adopt a stable chair conformation , resulting in a "twin-chair" or chair-chair arrangement.[3] This conformation minimizes steric and torsional strain, making it the predominant form in solution for most derivatives.
-
Tropane : The [3.2.1] system is inherently more strained. The six-membered piperidine ring typically adopts a chair conformation, but the five-membered pyrrolidine ring is forced into a higher-energy boat -like arrangement to accommodate the bicyclic structure. This chair-boat conformation is a defining feature of tropane alkaloids.
This conformational disparity is crucial, as it determines the spatial relationship of substituents and their accessibility to protein binding pockets.
Comparative Overview: Properties and Applications
The structural and conformational differences manifest in distinct physicochemical and pharmacological profiles.
| Feature | 3-Azabicyclo[3.3.1]nonane | Tropane (8-Azabicyclo[3.2.1]octane) |
| Bicyclic System | [3.3.1] | [3.2.1] |
| Core Rings | Two piperidine-like rings | One piperidine and one pyrrolidine ring |
| Preferred Conformation | Chair-Chair | Chair-Boat |
| Natural Occurrence | Core of some diterpenoid/norditerpenoid alkaloids (e.g., from Aconitum species).[3] Also found in insect defensive alkaloids.[4] | Abundant in plants of the Solanaceae family (e.g., Atropa belladonna, Datura stramonium).[2] |
| Prominent Examples | Adaline, Euphococcinine (insect alkaloids)[4] | Atropine, Scopolamine, Cocaine[2][5] |
| Key Pharmacological Activities | Analgesic, anesthetic, antibacterial, antifungal, serotonin (5-HT) receptor antagonism.[3] | Anticholinergic (muscarinic antagonists), CNS stimulants, local anesthetics.[2][6] |
| Typical ¹H NMR (Bridgehead Protons) | Broad signals, typically ~2.5-3.0 ppm | Sharper signals, typically ~3.0-3.5 ppm |
| Typical ¹³C NMR (Bridgehead Carbons) | ~30-40 ppm | ~60-70 ppm (deshielded by N) |
Experimental Differentiation: A Practical Guide
Distinguishing between these two scaffolds in the laboratory is straightforward with standard spectroscopic techniques. The causality behind the experimental choices lies in exploiting the structural differences in symmetry, bond angles, and the chemical environment of the nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive technique for differentiation. The differing symmetry and ring strain create unique chemical shifts and coupling constants.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). If signals overlap, perform a 2D COSY experiment to establish proton-proton correlations.
-
Spectral Analysis - Key Differentiators:
-
Bridgehead Protons: In the tropane scaffold, the bridgehead protons (H-1 and H-5) are adjacent to the nitrogen atom and are significantly deshielded, appearing as distinct multiplets around 3.0-3.5 ppm. For 3-azabicyclo[3.3.1]nonane, the bridgehead protons are further from the nitrogen and typically appear further upfield.
-
Symmetry: Unsubstituted 3-azabicyclo[3.3.1]nonane possesses a higher degree of symmetry, which can lead to fewer and broader signals compared to the more rigid and asymmetric tropane core.
-
N-Methyl Group: If an N-methyl group is present, its chemical shift provides clues. In tropanes, the methyl protons typically appear as a sharp singlet around 2.2-2.6 δ.[7]
-
D₂O Exchange: To confirm N-H protons (in non-N-alkylated analogs), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of a signal confirms it as an exchangeable N-H proton.[8]
-
Infrared (IR) Spectroscopy
IR spectroscopy can provide corroborating evidence, particularly for secondary amines.
-
N-H Stretch: Primary (R-NH₂) and secondary (R₂N-H) amines show characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. These are typically sharper and weaker than the broad O-H bands found in alcohols. Secondary amines, common in these scaffolds if not N-alkylated, will show a single weak band. Tertiary amines (like N-methyl tropane) will be absent in this region.[9]
-
C-N Stretch: The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ fingerprint region.[9] While not definitive on its own, its presence confirms the amine functionality.
Synthetic Strategies: A Brief Comparison
The construction of these scaffolds relies on different strategic approaches, reflecting their structural differences.
-
3-Azabicyclo[3.3.1]nonane: A common and powerful method is the double Mannich reaction. This involves the condensation of a ketone with four α-hydrogens (like cyclohexanone), an aldehyde, and an amine (like ammonium acetate or a primary amine).[3] This one-pot reaction efficiently assembles the bicyclic core.
-
Tropane Alkaloids: The classic approach is the Robinson tropinone synthesis, a biomimetic reaction that combines succinaldehyde, methylamine, and acetonedicarboxylic acid. This landmark synthesis was a major achievement in organic chemistry and remains a cornerstone for accessing the tropane core.
Exemplary Protocol: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one
This protocol is based on the well-established Mannich reaction for this scaffold.[3] The choice of this multi-component reaction is due to its high efficiency and atom economy in constructing the complex bicyclic system in a single step from simple precursors.
-
Reagent Preparation: In a 100 mL round-bottom flask, combine cyclohexanone (1 equivalent), an aromatic aldehyde (e.g., benzaldehyde, 2 equivalents), and ammonium acetate (1.5 equivalents) in ethanol as the solvent.
-
Reaction: Stir the mixture at room temperature (30-35 °C) for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The use of 1.5 equivalents of ammonium acetate is critical to suppress the formation of chalcone by-products.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the desired 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one.
-
Validation: Confirm the structure of the product using NMR, IR, and mass spectrometry, comparing the data with expected values for the [3.3.1] scaffold.
Conclusion
While both 3-azabicyclo[3.3.1]nonane and the tropane alkaloid core are foundational bicyclic amine scaffolds, they are structurally and pharmacologically distinct. The key differentiator is the bridge architecture—[3.3.1] vs. [3.2.1]—which dictates conformation, chemical properties, and biological activity. For the researcher, a clear understanding of these differences, combined with the practical application of NMR spectroscopy, allows for their unambiguous identification and informs the rational design of novel therapeutics based on these privileged structures.
References
-
Williams, B. D., Williams, B., Bernardoni, F., Finn, R. C., & Zubieta, J. (2001). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. HETEROCYCLES, 55(11), 2199-2206. [Link]
-
Presolski, S. J., & Lévesque, F. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications, 13(1), 2874. [Link]
-
Manjula, S., & Krishnakumar, R. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(5), 22-34. [Link]
-
Krasutsky, A. P., & Ignatenko, A. V. (2004). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 40(7), 999-1004. [Link]
-
Kashina, Y. A., et al. (2001). IX.* Synthesis and Molecular Structure of 3-Azabicyclo[3.3.1]nonane. Chemistry of Heterocyclic Compounds, 37(1), 74-78. [Link]
-
Wikipedia contributors. (2023, December 19). Tropane alkaloid. In Wikipedia, The Free Encyclopedia. [Link]
- Christensen, S. B., et al. (2008). 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
-
Kashin, A. S., et al. (1999). Method of preparing 3-azabicyclo[3][3][10] nonane derivatives. Google Patents, RU2132846C1.
-
Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
-
Hussain, Q. (2012). Tropane. Molecule of the Month. [Link]
-
da Silva, A. C., & de Oliveira, K. T. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry, 17, 134-152. [Link]
-
Lévesque, F., & Gandon, V. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Communications Chemistry, 5(1), 57. [Link]
-
Szawkało, J., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. [Link]
-
MacLean, W. G., et al. (2010). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 48(11), 891-895. [Link]
-
Munk, M. E., & Meilahn, M. K. (1967). The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. The Journal of Organic Chemistry, 32(5), 1515-1521. [Link]
-
Taha, A. M., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775-779. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Jadhav, S. V., & Lakshmi, T. (2015). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. [Link]
-
OpenStax. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of 1 and 2 in CD 3 OD. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. chemijournal.com [chemijournal.com]
- 4. BJOC - Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine [beilstein-journals.org]
- 5. jocpr.com [jocpr.com]
- 6. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Bioactivity of 3-Azabicyclo[3.3.1]nonane Enantiomers: The Case of Aristoquinoline
Introduction: The Significance of Chirality in the 3-Azabicyclo[3.3.1]nonane Scaffold
The 3-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic amine structure that serves as a key pharmacophore in a multitude of biologically active compounds.[1][2] This structural motif is prevalent in natural products, particularly in the Aristotelia alkaloids, and has garnered significant attention from the medicinal chemistry community for its therapeutic potential.[2] The constrained conformation of the bicyclic system provides a well-defined three-dimensional arrangement of substituents, making it an attractive scaffold for the design of ligands with high receptor affinity and selectivity.
A crucial aspect in the pharmacology of 3-azabicyclo[3.3.1]nonane derivatives is stereochemistry. The presence of stereogenic centers in these molecules leads to the existence of enantiomers—non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This disparity arises from the stereospecific interactions with their biological targets, which are themselves chiral macromolecules such as receptors and enzymes. One enantiomer may elicit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are paramount in drug discovery and development.
This guide provides a comparative analysis of the bioactivity of the enantiomers of a specific 3-azabicyclo[3.3.1]nonane derivative, aristoquinoline. Aristoquinoline, a natural product isolated from Aristotelia chilensis, has been identified as an antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR), a target implicated in substance use disorders.[3][4] We will delve into the enantioselective synthesis of (+)- and (-)-aristoquinoline, present a direct comparison of their bioactivity, and provide the detailed experimental protocols that underpin these findings.
Enantioselective Synthesis and Chiral Separation of Aristoquinoline
The synthesis of enantiomerically pure aristoquinoline is essential for the discerning evaluation of the bioactivity of each stereoisomer. A robust synthetic strategy allows for the preparation of both the naturally occurring and the unnatural enantiomers, facilitating a direct comparison of their pharmacological profiles. The following workflow outlines a validated approach to the synthesis and separation of aristoquinoline enantiomers.
Caption: Workflow for the synthesis and chiral separation of aristoquinoline enantiomers.
Comparative Bioactivity at the α3β4 Nicotinic Acetylcholine Receptor
The primary biological target of aristoquinoline has been identified as the α3β4 nicotinic acetylcholine receptor (nAChR).[3] To quantitatively assess the stereoselectivity of this interaction, the inhibitory activity of both (+)- and (-)-aristoquinoline was determined using a functional assay. The results clearly demonstrate a significant difference in potency between the two enantiomers.
| Enantiomer | IC50 (µM) at α3β4 nAChR |
| (+)-Aristoquinoline | 0.8 ± 0.1 |
| (-)-Aristoquinoline | 10 ± 2 |
| Table 1: Comparative inhibitory activity of aristoquinoline enantiomers at the human α3β4 nAChR. Data obtained from functional assays measuring the inhibition of acetylcholine-induced currents.[5] |
As the data illustrates, (+)-aristoquinoline is approximately 12.5-fold more potent as an antagonist of the α3β4 nAChR than its enantiomer, (-)-aristoquinoline.[3][5] This pronounced stereoselectivity underscores the importance of evaluating individual enantiomers to identify the eutomer—the more active stereoisomer. In this case, the (+)-enantiomer is the eutomer and represents the more promising candidate for further drug development efforts targeting the α3β4 nAChR.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, the detailed experimental protocols for the synthesis, chiral separation, and biological evaluation of the aristoquinoline enantiomers are provided below.
Enantioselective Synthesis of Aristoquinoline
A key step in the synthesis of aristoquinoline involves an intramolecular nitrilium ion cyclization to form the characteristic 3-azabicyclo[3.3.1]nonane ring system.[6] The enantioselective synthesis can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. A detailed procedure for the synthesis of the racemic mixture and subsequent chiral separation is outlined here, as this is a common and practical approach.
Protocol for Racemic Aristoquinoline Synthesis:
-
Step 1: Amide Formation: To a solution of the appropriate carboxylic acid in an anhydrous solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a tertiary amine base (e.g., diisopropylethylamine). Stir the mixture at room temperature for 10 minutes.
-
Step 2: Amine Addition: Add the corresponding amine to the activated acid solution and continue stirring at room temperature for 12-24 hours.
-
Step 3: Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the amide precursor.
-
Step 4: Cyclization: Treat the amide precursor with a dehydrating agent (e.g., triflic anhydride) in a suitable solvent at low temperature to promote the intramolecular cyclization, forming the racemic aristoquinoline.
-
Step 5: Final Purification: Purify the crude racemic aristoquinoline by flash column chromatography.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Protocol for Chiral HPLC Separation:
-
Column: A chiral stationary phase column (e.g., Daicel Chiralcel OD-H) is used for the separation.
-
Mobile Phase: An optimized mixture of hexanes and isopropanol is used as the mobile phase. The exact ratio should be determined empirically to achieve baseline separation of the enantiomers.
-
Injection and Elution: Dissolve the racemic aristoquinoline in the mobile phase and inject it onto the column. The two enantiomers will elute at different retention times.
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.
-
Solvent Removal: Concentrate the collected fractions under reduced pressure to obtain the isolated (+)- and (-)-aristoquinoline.
-
Enantiomeric Excess (ee) Determination: Analyze the purity of each isolated enantiomer by re-injecting a small sample onto the same chiral HPLC system. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
In Vitro Bioactivity Assay: α3β4 nAChR Functional Assay
The inhibitory activity of the aristoquinoline enantiomers on the human α3β4 nAChR can be determined using a two-electrode voltage clamp electrophysiology assay in Xenopus oocytes.
Protocol for α3β4 nAChR Functional Assay:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with cRNA encoding for the human α3 and β4 nAChR subunits.
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a standard buffer. Clamp the oocyte membrane potential at -70 mV.
-
Acetylcholine Application: Apply acetylcholine (ACh), the natural agonist of the receptor, to elicit an inward current.
-
Inhibition Measurement: Co-apply varying concentrations of the test compound (e.g., (+)- or (-)-aristoquinoline) with ACh and measure the resulting current.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the ACh-induced current (IC50). Plot the concentration-response curve and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Caption: Workflow for the α3β4 nAChR functional assay.
Conclusion and Future Perspectives
The case of aristoquinoline provides a compelling example of the critical importance of stereochemistry in the biological activity of 3-azabicyclo[3.3.1]nonane derivatives. The significant difference in potency between the (+)- and (-)-enantiomers at the α3β4 nAChR highlights the necessity of synthesizing and evaluating enantiomerically pure compounds in drug discovery. The identification of (+)-aristoquinoline as the eutomer provides a clear direction for future structure-activity relationship (SAR) studies and the development of more potent and selective α3β4 nAChR antagonists.
The detailed protocols provided in this guide offer a validated framework for researchers to synthesize, separate, and evaluate the bioactivity of other chiral 3-azabicyclo[3.3.1]nonane derivatives. By adhering to these rigorous experimental methodologies, the scientific community can continue to unlock the therapeutic potential of this versatile and valuable scaffold.
References
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
-
Riley, A. P., Argade, M. D., & Straub, C. J. (2021). Synthesis of Aristoquinoline Enantiomers and Their Evaluation at the α3β4 Nicotinic Acetylcholine Receptor. Organic Letters, 23(19), 7693–7697. [Link]
-
Argade, M. D., Straub, C. J., & Riley, A. P. (2021). Supporting Information for Synthesis of Aristoquinoline Enantiomers and Their Evaluation at the α3β4 Nicotinic Acetylcholine Receptor. ACS Publications. [Link]
- Brimble, M. A., & Lee, C. Y. K. (2006). Aza-Prins-type cyclisations for the synthesis of azabicyclo[3.3.1]nonane derivatives.
-
Bertha, C. M., Flippen-Anderson, J. L., Rothman, R. B., Porreca, F., Davis, P., Xu, H., ... & Rice, K. C. (1995). Probes for narcotic receptor-mediated phenomena. 20. Alteration of opioid receptor subtype selectivity of the 5-(3-hydroxyphenyl)morphans by application of the message-address concept: preparation of delta-opioid receptor ligands. Journal of medicinal chemistry, 38(9), 1523-1537. [Link]
- Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.
- Tan, J. P., Li, K., Shen, B., & Wang, T. (2022). Chiral aryl-fused azabicyclo [3.3. 1] nonane compounds and their synthesis. Chinese Chemical Letters, 33(1), 1-11.
- Vardanyan, R., & Hruby, V. (2016). Synthesis of essential drugs. Elsevier.
- Gad-Elkareem, M. A. M., & Abdel-Aziz, M. (2015). Studies on 3-azabicyclo [3.3. 1] nonanones derivatives: A mini Review. International Journal of Chemical Studies, 2(6), 22-29.
- Arias, H. R., Ortells, M. O., Feuerbach, D., Burgos, V., & Paz, C. (2019). Alkaloids Purified from Aristotelia chilensis Inhibit the Human α3β4 Nicotinic Acetylcholine Receptor with Higher Potencies Compared with the Human α4β2 and α7 Subtypes.
- Cheng, C. Y., & Hsin, L. W. (2014). Recent advances in the synthesis of 3-azabicyclo [3.3. 1] nonanes and related analogues. Tetrahedron, 70(29), 4397-4419.
- Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: a deep dive. Chemical reviews, 110(8), 4489-4497.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological reports, 60(4), 439.
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- Bohlmann, F., & Stöhr, F. W. (1975). Notiz über die Synthese von (±)-Aristotelin. Chemische Berichte, 108(2), 479-480.
- Cespedes, C., Jakupovic, J., Silva, M., & Tsichritzis, F. (1993). A quinoline alkaloid from Aristotelia chilensis. Phytochemistry, 34(3), 881-882.
- Dobler, M., Beerli, R., Weissmahr, W. K., & Borschberg, H. J. (1992). Synthesis of Aristotelia-type alkaloids. Part XI. Total syntheses of (+)-sorelline and (+)-aristolasene. Tetrahedron: Asymmetry, 3(11), 1411-1420.
- Kyburz, R., Schöpp, E., Hesse, M., & Bick, I. R. C. (1979). Sorelline and Hobartine, Two New Indole alkaloids from Aristotelia peduncularis. Helvetica Chimica Acta, 62(8), 2539-2546.
- Ros, H. P., Kyburz, R., Preston, N. W., Gallagher, R. T., Bick, I. R. C., & Hesse, M. (1979). The Structure of the Alkaloid Peduncularine. Communication no. 172 on organic natural products. Helvetica Chimica Acta, 62(2), 481-487.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Aristoquinoline Enantiomers and their Evaluation at the α3β4 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aristoquinoline Enantiomers and Their Evaluation at the α3β4 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloid Synthesis: Aristoquinoline (Reber), Hinckdentine A (Su/Hong), Madangamine E (Hamlin/Dixon), Normacusine B (Xue/Qin), Daphenylline (Lu), Arboridine (Ma) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship of 3-Azabicyclo[3.3.1]nonane Analogs
[1]
Executive Summary
Target Audience: Medicinal Chemists, Oncologists, and Infectious Disease Researchers.
The 3-azabicyclo[3.3.1]nonane scaffold represents a distinct structural class often overshadowed by its isomers, the 9-azabicyclo[3.3.1]nonanes (granatanes, known for opioid/sigma receptor activity). Recent medicinal chemistry campaigns have repositioned the 3-aza analogs—specifically 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones —as potent antimicrobial and anticancer agents.
This guide objectively compares these analogs against standard-of-care agents (Doxorubicin, Streptomycin), detailing the specific structural modifications required to maximize potency while minimizing cytotoxicity to healthy cells.
Chemical Architecture & Conformation
The biological efficacy of 3-azabicyclo[3.3.1]nonane derivatives is governed by their rigid bicyclic framework.[1] Unlike flexible aliphatic amines, this scaffold locks substituents into specific spatial orientations, reducing the entropic cost of binding.
-
Preferred Conformation: Twin-chair.
-
Stereochemistry: In 2,4-diaryl derivatives, the aryl groups at C2 and C4 predominantly adopt an equatorial orientation to minimize 1,3-diaxial interactions.
-
Critical Vector: The C9 ketone is the primary handle for functionalization (e.g., into hydrazones or thiazoles), which is the key determinant for anticancer specificity.
Diagram: Structural Logic & Numbering
Figure 1: Structural activity map of the 3-azabicyclo[3.3.1]nonane scaffold.
Synthesis Protocol: One-Pot Mannich Annulation
The efficiency of this scaffold lies in its synthesis.[2] The double Mannich reaction allows for the rapid assembly of the bicyclic core from simple precursors.
Protocol Validity: This method is self-validating; the formation of the precipitate indicates successful cyclization.
Step-by-Step Methodology
-
Reagents: Cyclohexanone (1.0 eq), Aromatic Aldehyde (2.0 eq), Ammonium Acetate (1.5 eq).
-
Solvent: Ethanol (Absence of ether is critical during workup to prevent product loss).
-
Reaction:
-
Dissolve reagents in ethanol.
-
Heat to mild reflux (60–75°C) with continuous stirring for 2–4 hours.
-
Checkpoint: Monitor TLC for disappearance of aldehyde.
-
-
Isolation:
-
Cool reaction mixture to room temperature.
-
The product typically precipitates as a solid.
-
Filter and wash with cold ethanol/ether (1:1).
-
-
Purification: Recrystallization from benzene or ethanol to yield pure 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one .
Comparative SAR Analysis
Anticancer Activity
The most promising application of these analogs is in oncology, specifically against pancreatic (PaCa-2) and prostate (PC3) cancer lines.
Mechanism: Induction of apoptosis via mitochondrial superoxide production and DNA fragmentation. Key SAR Rule: C9-functionalization into a thiazole or thiadiazole hybrid dramatically increases potency compared to the parent ketone.
Performance Comparison: 3-Aza Analog vs. Doxorubicin
Data derived from recent comparative studies (e.g., pyrazolyl-thiadiazole derivatives).
| Compound Class | Substituent (C2/C4) | C9 Modification | IC50 (PaCa-2) [µg/mL] | IC50 (Normal BJ1) [µg/mL] | Selectivity Index |
| Doxorubicin (Control) | N/A | N/A | 28.3 | < 10 | Low |
| Analog A (Ketone) | 4-F-Phenyl | Ketone (=O) | > 50.0 | > 100 | Poor |
| Analog B (Chalcone) | 4-Cl-Phenyl | Pyrazolyl-chalcone | 13.0 | 74.2 | Moderate |
| Analog C (Hybrid) | 4-F-Phenyl | Pyrazolyl-thiadiazole | 5.5 | 23.7 | High |
Insight: Analog C is 5x more potent than Doxorubicin against pancreatic cancer cells while maintaining a safer profile against normal human fibroblasts (BJ1).
Antimicrobial Activity
The scaffold acts as a mimic of folate metabolism inhibitors (similar to pyrimethamine).
Key SAR Rule: Electron-withdrawing groups (EWG) at the para position of the C2/C4 aryl rings drive potency. Potency Order: F > Cl > CH3 > OCH3 > H
Antimicrobial Efficacy (MIC Values)
| Organism | Standard (Streptomycin) | 3-Aza Analog (4-F-Phenyl) | 3-Aza Analog (4-OCH3-Phenyl) |
| S. aureus | 6.25 µg/mL | 6.25 µg/mL | 25.0 µg/mL |
| E. coli | 6.25 µg/mL | 12.5 µg/mL | 50.0 µg/mL |
| C. albicans | 12.5 µg/mL (Amphotericin B) | 6.25 µg/mL | 25.0 µg/mL |
Insight: The fluoro-substituted 3-azabicyclo analog matches the potency of Streptomycin against Gram-positive bacteria and outperforms Amphotericin B against Candida species.
Mechanism of Action & Signaling
The anticancer activity of C9-modified 3-azabicyclo analogs is mediated through the intrinsic apoptotic pathway.
Diagram: Apoptotic Signaling Cascade
Figure 2: Proposed mechanism of action for anticancer 3-azabicyclo[3.3.1]nonane derivatives.
References
-
Synthesis and SAR of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones: Source:International Journal of Chemical Studies Title: Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review URL:[Link]
-
Anticancer Mechanism & Comparison to Doxorubicin: Source:ResearchGate (Journal of Molecular Structure) Title: New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies URL:[Link]
-
Antimicrobial Potency & Fluorine Substitution Effect: Source:Asian Journal of Chemistry Title: Synthesis and Antimicrobial Evaluation of Potent N-Hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones URL:[Link]
-
Synthesis Protocol (Mannich Reaction): Source:Royal Society of Chemistry (Organic Chemistry Frontiers) Title: Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction URL:[Link]
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.3.1]nonane: An In-Depth Analysis for Drug Discovery Professionals
The 3-azabicyclo[3.3.1]nonane framework is a pivotal structural motif in medicinal chemistry, gracing a multitude of biologically active compounds and natural products. Its conformationally rigid structure provides a robust scaffold for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics. This guide offers a comprehensive comparison of the most prominent synthetic routes to this valuable bicyclic amine, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each methodology, supported by detailed experimental protocols.
Route 1: The Classic Approach - Robinson-Schöpf Condensation (Double Mannich Reaction)
The Robinson-Schöpf condensation, a powerful variant of the Mannich reaction, stands as the most traditional and widely employed method for the construction of the 3-azabicyclo[3.3.1]nonane core. This one-pot, three-component reaction offers an elegant and often high-yielding pathway to the bicyclic ketone precursor, which can be further functionalized.
Mechanistic Rationale
The reaction proceeds through a cascade of Mannich reactions. Initially, the amine (e.g., ammonia or a primary amine) condenses with an aldehyde (commonly formaldehyde or its equivalents like paraformaldehyde) to form an iminium ion. Simultaneously, a ketone bearing two enolizable α-hydrogens acts as the nucleophile. The enol attacks the iminium ion, forming a new carbon-carbon bond. This process is then repeated on the other side of the ketone, leading to a second cyclization and the formation of the bicyclic structure. The choice of reagents and reaction conditions is critical to favor the desired double cyclization over polymerization or other side reactions.
Caption: Mechanism of the Robinson-Schöpf Condensation.
Experimental Protocol: Synthesis of N-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
This protocol is a representative example of the Robinson-Schöpf condensation for the synthesis of a key intermediate.
Materials:
-
Benzylamine
-
Glutaraldehyde (50% aqueous solution)
-
Acetone-1,3-dicarboxylic acid
-
Sodium acetate
-
Sulfuric acid (18%)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Sodium carbonate (20% aqueous solution)
-
Silica gel
Procedure:
-
To a jacketed reaction vessel cooled to 0-10 °C, add water and benzylamine.
-
Slowly add 18% sulfuric acid while maintaining the temperature below 10 °C.
-
Add glutaraldehyde followed by acetone-1,3-dicarboxylic acid, keeping the temperature below 5 °C.
-
Add a solution of sodium acetate dropwise over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours, then at 25 °C for 20 hours. Carbon dioxide evolution will be observed.
-
Adjust the pH to 2 with 18% sulfuric acid and extract with MTBE to remove organic impurities.
-
To the aqueous layer, add heptane and silica gel, then adjust the pH to 8 with 20% sodium carbonate solution.
-
Separate the organic layer and extract the aqueous layer with heptane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or crystallization.
Performance and Considerations
| Parameter | Robinson-Schöpf Condensation |
| Typical Yield | 70-90% |
| Reaction Time | 24-48 hours |
| Temperature | 0-25 °C |
| Scalability | Readily scalable |
| Stereoselectivity | Generally low, produces a mixture of diastereomers if applicable |
| Starting Materials | Readily available and relatively inexpensive |
Advantages:
-
One-pot synthesis: Simplifies the experimental setup and reduces the need for isolation of intermediates.
-
High yields: Often provides the desired product in good to excellent yields.
-
Cost-effective: Utilizes readily available and inexpensive starting materials.
Disadvantages:
-
Long reaction times: The reaction can take several days to reach completion.
-
pH control: Careful control of pH is crucial for optimal results.
-
Workup: The workup procedure can be extensive, involving extractions and pH adjustments.
Route 2: Intramolecular Reductive Amination
An alternative and often more direct approach to the 3-azabicyclo[3.3.1]nonane core involves the intramolecular reductive amination of a suitable dicarbonyl precursor, such as cyclooctane-1,5-dione. This method leverages the formation of an enamine or imine intermediate followed by in situ reduction.
Mechanistic Rationale
The synthesis begins with the reaction of a dicarbonyl compound with an amine source, typically ammonia or a primary amine, to form an enamine or imine. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a bicyclic iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to yield the final 3-azabicyclo[3.3.1]nonane.
Caption: Mechanism of Intramolecular Reductive Amination.
Experimental Protocol: Synthesis of 3-Azabicyclo[3.3.1]nonane from Cyclooctane-1,5-dione (Representative)
Materials:
-
Cyclooctane-1,5-dione
-
Ammonium acetate or a primary amine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
Dissolve cyclooctane-1,5-dione and a slight excess of the amine source in methanol.
-
Adjust the pH of the solution to approximately 6 with methanolic HCl.
-
Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Carefully quench the reaction by the slow addition of aqueous HCl.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with concentrated NaOH and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt and recrystallization.
Performance and Considerations
| Parameter | Intramolecular Reductive Amination |
| Typical Yield | 50-70% |
| Reaction Time | 12-24 hours |
| Temperature | Room temperature |
| Scalability | Moderate |
| Stereoselectivity | Can be influenced by the choice of reducing agent and reaction conditions |
| Starting Materials | Cyclooctane-1,5-dione can be prepared from less expensive precursors |
Advantages:
-
Milder conditions: Often proceeds at room temperature and under less stringent pH control than the Robinson-Schöpf reaction.
-
Potentially shorter reaction times: Can be faster than the classic condensation method.
-
Direct formation of the bicyclic amine: Avoids the need for a separate reduction step of a ketone intermediate.
Disadvantages:
-
Precursor synthesis: The starting dicarbonyl compound may require a multi-step synthesis.
-
Use of toxic reagents: Sodium cyanoborohydride is toxic and requires careful handling.
-
Potentially lower yields: Yields can be more variable compared to the Robinson-Schöpf condensation.
Route 3: The Hofmann-Löffler-Freytag Reaction - A Radical Approach
The Hofmann-Löffler-Freytag (HLF) reaction offers a distinct, radical-based strategy for the synthesis of nitrogen-containing heterocycles, including the 3-azabicyclo[3.3.1]nonane skeleton. This intramolecular cyclization proceeds via a nitrogen-centered radical, which abstracts a hydrogen atom from a remote carbon, followed by cyclization.
Mechanistic Rationale
The reaction is initiated by the formation of an N-haloamine from a suitable acyclic or monocyclic amine. Under acidic conditions and upon initiation by heat or UV light, the N-haloamine undergoes homolytic cleavage to generate a nitrogen-centered radical cation. This highly reactive species then abstracts a hydrogen atom from the δ-carbon through a six-membered transition state. The resulting carbon-centered radical then abstracts a halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-haloamine. Finally, upon treatment with a base, the δ-haloamine undergoes an intramolecular nucleophilic substitution to form the bicyclic product.
Caption: Mechanism of the Hofmann-Löffler-Freytag Reaction.
Experimental Protocol: Synthesis of 3-Azabicyclo[3.3.1]nonane via HLF (Representative)
Materials:
-
N-Chloro-N-methyl-4-propylpiperidine (or other suitable precursor)
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Diethyl ether
-
UV lamp (optional)
Procedure:
-
Prepare the N-chloroamine precursor by treating the corresponding secondary amine with a chlorinating agent like N-chlorosuccinimide.
-
Dissolve the N-chloroamine in concentrated sulfuric acid at 0 °C.
-
Initiate the reaction by either heating the solution or irradiating with a UV lamp.
-
Monitor the reaction for the disappearance of the N-chloroamine.
-
Carefully pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent.
-
The crude product can be purified by distillation.
Performance and Considerations
| Parameter | Hofmann-Löffler-Freytag Reaction |
| Typical Yield | 30-60% |
| Reaction Time | 2-12 hours |
| Temperature | Varies (can be high if thermally initiated) |
| Scalability | Challenging to scale up safely |
| Stereoselectivity | Not generally applicable for creating stereocenters |
| Starting Materials | Precursor synthesis can be multi-step |
Advantages:
-
Unique bond formation: Forms a C-N bond at an unactivated C-H position.
-
Access to strained systems: Can be used to synthesize strained bicyclic amines.
Disadvantages:
-
Harsh reaction conditions: Often requires strong acids and high temperatures or UV irradiation.
-
Safety concerns: Involves potentially unstable N-haloamine intermediates and radical chain reactions.
-
Moderate yields: Yields are often lower compared to other methods.
-
Limited scope: The success of the reaction is highly dependent on the substrate's ability to adopt the necessary conformation for the 1,5-hydrogen atom transfer.
Conclusion: A Strategic Choice for Your Synthetic Goals
The choice of a synthetic route to the 3-azabicyclo[3.3.1]nonane scaffold is a strategic decision that hinges on the specific requirements of the research program.
-
The Robinson-Schöpf condensation remains the workhorse for large-scale, cost-effective synthesis where stereoselectivity at the newly formed centers is not a primary concern. Its reliability and high yields make it an excellent choice for producing foundational intermediates.
-
Intramolecular reductive amination offers a milder and more direct alternative, particularly when the dicarbonyl precursor is readily available. It provides a good balance of efficiency and operational simplicity.
-
The Hofmann-Löffler-Freytag reaction , while less common and more challenging to execute, provides a unique and powerful tool for accessing specific derivatives through C-H activation, a strategy of growing importance in modern synthetic chemistry.
By understanding the nuances of each of these synthetic pathways, from their mechanistic underpinnings to their practical limitations, researchers can confidently select the most appropriate method to accelerate their drug discovery and development efforts.
References
-
Williams, B. D., et al. (2001). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones. HETEROCYCLES, 55(11), 2199-2206. [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Vive Chemistry. (2012). Hofmann-Loeffler-Freytag reaction. [Link]
-
Wikipedia. (n.d.). Tropinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Conformational Analysis of 3-Azabicyclo[3.3.1]nonane Scaffolds: A Technical Comparison
Executive Summary
The 3-azabicyclo[3.3.1]nonane (3-ABN) scaffold is a privileged structure in medicinal chemistry, serving as a rigid core for ligands targeting GPCRs (e.g., GPR119), sigma receptors, and as a template for Lycopodium alkaloids. Its utility stems from its unique conformational landscape: a delicate equilibrium between the thermodynamically stable Chair-Chair (CC) form and the accessible Chair-Boat (CB) conformer.
For drug development professionals, predicting the active conformation is critical for pharmacophore alignment. This guide objectively compares the conformational preferences of the parent 3-ABN system against its N- and C-substituted derivatives. We provide experimental protocols to distinguish these conformers using NMR and X-ray crystallography, grounded in thermodynamic data.
Structural Fundamentals: The Energy Landscape
The 3-ABN skeleton consists of two cyclohexane rings fused at positions 1 and 5. Unlike the carbocyclic analog (bicyclo[3.3.1]nonane), the introduction of nitrogen at position 3 alters the transannular interactions.
The "Rabbit Ear" Effect and Transannular Strain
In the Chair-Chair (CC) conformation, the system faces a critical destabilizing force: the repulsion between the N(3) lone pair (or substituent) and the C(7) methylene group.
-
Parent Molecule: Exists predominantly in the CC conformation, but the rings are flattened to relieve the
repulsion. -
Energy Barrier: The transition from CC to CB is energetically accessible (
kcal/mol depending on substitution), making the system conformationally mobile under physiological conditions unless locked by substituents.
Visualization: Conformational Interconversion Pathways
The following diagram illustrates the thermodynamic relationship between the primary conformers and the driving forces for interconversion.
Figure 1: Thermodynamic landscape of 3-azabicyclo[3.3.1]nonane. The CC form is the ground state for the parent, but 7-endo substitution shifts the global minimum to CB.
Comparative Analysis: Parent vs. Derivatives[1][2][3]
The conformational preference is dictated by a "tug-of-war" between maintaining the chair geometry of the cyclohexane rings and minimizing transannular steric clashes.
Table 1: Comparative Conformational Preferences
| Derivative Class | Substituent Pattern | Preferred Conformation | Key Driving Force | |
| Parent | Unsubstituted (N-H) | Twin-Chair (CC) | Maximize chair character; N-flattening relieves strain. | +1.5 kcal/mol |
| N-Acyl / N-Sulfonyl | N-COR, N-SO2R | Twin-Chair (CC) | Amide resonance forces planarity; | +1.5 - 2.0 kcal/mol |
| N-Alkyl (Bulky) | N-tBu, N-Benzyl | Twin-Chair (CC) | Equatorial preference of N-substituent usually maintains CC unless C7 is substituted. | +1.0 kcal/mol |
| 7-Exo Substituted | 7-exo-Alkyl/Aryl | Twin-Chair (CC) | Substituent points away from N3, causing no additional strain. | > +2.0 kcal/mol |
| 7-Endo Substituted | 7-endo-Alkyl/Aryl | Chair-Boat (CB) | Severe steric clash between 7-endo group and N3 forces ring flip. | Negative (CB is stable) |
| 3,7-Diazabicyclo | Bispidines | Twin-Chair (CC) | Often pre-organized for metal chelation; lone pair repulsion is significant but manageable. | Variable |
Detailed Mechanistic Insight
-
N-Substitution Effects: Simple N-alkylation (e.g., N-methyl) retains the CC conformation. However, the nitrogen inversion barrier allows the N-substituent to adopt an equatorial orientation, which minimizes 1,3-diaxial interactions. In N-acyl derivatives (e.g., N-formyl), the partial double bond character (
) flattens the nitrogen pyramid, actually stabilizing the CC form by reducing the projection of the nitrogen vertex towards C7 [1]. -
The C7-Switch: The most reliable way to force a conformational change is substitution at C7. A 7-endo substituent points directly into the cavity of the bicycle. The steric cost of this interaction is so high (
kcal/mol) that the C7-bearing ring flips to a boat, resulting in a Chair-Boat (CB) conformation. This is a critical design feature for controlling the spatial arrangement of pharmacophores [2].
Experimental Validation Protocols
Trustworthy structural assignment requires a combination of solution-state NMR and solid-state X-ray data. Do not rely on a single parameter.
Workflow: Determining Conformation
The following decision tree outlines the logical steps to assign the conformation of a new 3-ABN derivative.
Figure 2: NMR-based decision matrix for conformational assignment.
Protocol 1: NMR Diagnostic Criteria
Objective: Distinguish CC from CB using solution-state NMR (
-
Symmetry Check:
-
CC: The molecule typically possesses a plane of symmetry (
), making protons at C2 equivalent to C4, and C6 equivalent to C8. -
CB: Symmetry is broken. The "chair" ring and "boat" ring signals will be distinct.
-
-
NOESY / ROESY Analysis (Crucial):
-
W-coupling: In the CC form, long-range W-coupling (
) is often observed between equatorial protons of the two rings (e.g., H2eq and H8eq) due to the planar arrangement of the W-path. -
Transannular NOE: Look for cross-peaks between the N-substituent (or H3) and H7.
-
Strong Signal: Indicates close proximity (
Å), consistent with CC . -
Absent Signal: Indicates large separation, consistent with CB .
-
-
-
Vicinal Couplings (
):-
Extract
values for the bridgehead proton (H1/H5). -
CC:
Hz; Hz. -
CB: The boat ring will show smaller, averaged couplings due to the eclipsed nature of the boat form (Karplus relation).
-
Protocol 2: X-Ray Crystallography Interpretation
Objective: Validate solid-state conformation.
-
Note: Be cautious of packing forces. A derivative might crystallize in a CC form due to lattice energy even if CB is accessible in solution.
-
Metric: Measure the distance between N3 and C7.
-
Å
Twin-Chair (CC) -
Å
Chair-Boat (CB)
-
Å
Case Study: 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one
To illustrate the subtlety of these effects, consider the 3-oxa-7-aza analog.[1][2] Research indicates that for specific derivatives (e.g., N-benzyl), the energy difference between CC and Boat-Chair (BC) is remarkably small (
-
Observation: In the gas phase (DFT), the BC form is slightly more stable.[1][2]
-
Solution: NMR NOESY data showed a predominance of the BC form.[1][2]
-
Solid State: X-ray diffraction revealed a CC conformation.
-
Lesson: This highlights the importance of comparing solution vs. solid-state data. For drug development, the solution conformation (NMR) is the more relevant predictor of bioactive geometry.
References
-
Conformations of 3-azabicyclo[3.3.1]nonane derivatives. Journal of the Chemical Society, Chemical Communications. [Link][3][4]
-
Conformational study of N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes. Indian Journal of Chemistry - Section B. [Link]
-
Geometrical Optimizations, NMR Analyses, and Novel Crystal Structures of 3-Oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one. Synthetic Communications. [Link]
-
The molecular structure and conformation of bicyclo[3.3.1]nonan-9-one: Ab initio and DFT calculations. Journal of Molecular Structure. [Link]
Sources
A Comparative Spectroscopic Guide to 3-Azabicyclo[3.3.1]nonane Isomers: Elucidating Stereochemistry through NMR, IR, and MS Analysis
For researchers, scientists, and professionals in drug development, the rigid 3-azabicyclo[3.3.1]nonane scaffold is a crucial component in the design of novel therapeutics. The stereochemical orientation of substituents on this bicyclic system can significantly impact biological activity. Consequently, the precise and unambiguous characterization of its isomers is of paramount importance. This guide provides an in-depth spectroscopic comparison of 3-azabicyclo[3.3.1]nonane isomers, with a focus on distinguishing between exo and endo configurations through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The 3-azabicyclo[3.3.1]nonane framework predominantly adopts a rigid chair-chair conformation to minimize steric strain. This conformational preference is a key determinant of the distinct spectroscopic signatures observed for its various isomers. The orientation of substituents, particularly at the C-9 position, as either exo (projecting away from the piperidine ring) or endo (projecting towards the piperidine ring), leads to significant differences in the chemical environment of the nuclei, which are readily detectable by modern spectroscopic techniques.
The Decisive Power of NMR Spectroscopy in Isomer Differentiation
NMR spectroscopy, including ¹H and ¹³C techniques, stands as the most powerful tool for the stereochemical assignment of 3-azabicyclo[3.3.1]nonane isomers. The spatial arrangement of atoms within the molecule gives rise to unique chemical shifts and coupling constants for each isomer.
¹H NMR Spectroscopy: A Window into Proton Environments
The proton NMR spectra of exo and endo isomers of 3-azabicyclo[3.3.1]nonan-9-ols exhibit characteristic differences, particularly for the proton at C-9 (H-9) and the protons on the bridgehead carbons (C-1 and C-5) and the methylene bridges.
A detailed analysis of the α and β (analogous to exo and endo) epimers of 1-hydroxymethyl-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol reveals these key distinctions[1]. In the exo isomer, the H-9 proton is in closer proximity to the piperidine ring, leading to a more shielded environment and consequently an upfield chemical shift compared to the endo isomer. Conversely, the C-9 hydroxyl group in the endo isomer can participate in intramolecular hydrogen bonding with the nitrogen atom at position 3, influencing the chemical shifts of nearby protons.
Furthermore, the coupling constants between H-9 and the adjacent bridgehead protons can be informative. The dihedral angle between these protons differs between the exo and endo isomers, which, according to the Karplus equation, results in different coupling constants.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide complementary information for isomer differentiation. The chemical shift of the C-9 carbon is particularly sensitive to the orientation of the substituent. In the exo isomer, the C-9 carbon is typically more shielded (appears at a lower chemical shift) compared to the endo isomer due to the gamma-gauche effect with the axial protons on the piperidine ring.
The chemical shifts of the bridgehead carbons (C-1 and C-5) and the methylene carbons of the cyclohexane and piperidine rings also show subtle but consistent differences between the isomers, reflecting the overall change in the electronic environment due to the different substituent orientations.
Table 1: Comparative ¹H and ¹³C NMR Data for exo and endo Isomers of a Substituted 3-Azabicyclo[3.3.1]nonan-9-ol Derivative [1]
| Isomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-9 | Other key signals | |
| exo | ~3.8 | H-1, H-5: ~2.5-2.7 |
| endo | ~4.1 | H-1, H-5: ~2.6-2.8 |
Note: The exact chemical shifts are dependent on the specific substituents and the solvent used.
Conformational Analysis: The Chair-Chair Preference and Its Spectroscopic Implications
The stability of the chair-chair conformation in 3-azabicyclo[3.3.1]nonanes is a central concept in understanding their spectroscopic properties. This conformation minimizes torsional strain and transannular interactions. However, the orientation of substituents can introduce steric clashes that may lead to slight distortions of this ideal conformation.
In the endo isomer of a 9-hydroxy substituted derivative, the hydroxyl group is in close proximity to the nitrogen atom of the piperidine ring, allowing for the formation of an intramolecular hydrogen bond. This interaction can lead to a slight flattening of the piperidine ring and has a profound effect on the spectroscopic properties, as discussed below.
Vibrational Spectroscopy: The Telltale Signature of Hydrogen Bonding in IR
Infrared spectroscopy is a rapid and effective method for distinguishing between exo and endo-9-hydroxy-3-azabicyclo[3.3.1]nonane isomers. The key diagnostic feature is the O-H stretching vibration.
-
Exo Isomers: In the absence of intramolecular hydrogen bonding, the exo-alcohol will exhibit a sharp O-H stretching band in the region of 3600-3650 cm⁻¹.
-
Endo Isomers: The presence of an intramolecular hydrogen bond between the endo-hydroxyl group and the nitrogen atom at position 3 results in a broad O-H stretching band at a lower frequency, typically in the range of 3200-3400 cm⁻¹. This broadening and shift to lower wavenumber are characteristic of hydrogen-bonded hydroxyl groups.
Mass Spectrometry: Unraveling Isomeric Differences through Fragmentation
While mass spectrometry primarily provides information about the molecular weight and elemental composition, the fragmentation patterns of diastereomers can sometimes exhibit subtle differences that aid in their differentiation. Electron ionization (EI) mass spectra of exo and endo isomers may show variations in the relative abundances of certain fragment ions.
For instance, the stereochemistry can influence the facility of specific fragmentation pathways, such as retro-Diels-Alder reactions or other rearrangements. The isomer that can more readily adopt the necessary conformation for a particular fragmentation will show a more abundant corresponding fragment ion. However, these differences are often less pronounced than those observed in NMR and IR spectroscopy and require careful analysis and comparison with reference spectra.
Experimental Protocols: A Guide to Isomer Synthesis and Characterization
The synthesis of 3-azabicyclo[3.3.1]nonane isomers often involves the cyclization of appropriate precursors, followed by reduction of a carbonyl group to introduce the desired stereocenter.
Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol Derivatives[2]
A general and efficient method for the stereoselective synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives involves the reduction of the corresponding 9-azabicyclo[3.3.1]nonan-3-one.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 9-azabicyclo[3.3.1]nonan-3-one derivative in an appropriate solvent, such as ethanol or methanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise with stirring. The hydride attacks the carbonyl group preferentially from the less hindered exo face, leading to the formation of the endo-alcohol.
-
Work-up: After the reaction is complete (monitored by TLC), quench the excess reducing agent by the careful addition of water or a dilute acid.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of exo-9-Azabicyclo[3.3.1]nonan-3-ol Derivatives
The synthesis of the exo isomer often requires a bulkier reducing agent that approaches the carbonyl from the more hindered endo face, or through alternative synthetic routes.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy:
-
Dissolve a few milligrams of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For unambiguous assignments, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
-
-
Infrared Spectroscopy:
-
Acquire the IR spectrum of the sample as a thin film on a salt plate or as a KBr pellet.
-
Analyze the O-H stretching region (3200-3700 cm⁻¹) for the presence of sharp or broad bands.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum of the sample using an appropriate ionization technique (e.g., EI, ESI).
-
Determine the molecular ion peak and analyze the fragmentation pattern for any isomer-specific ions.
-
Conclusion
The differentiation of 3-azabicyclo[3.3.1]nonane isomers is a critical task in synthetic and medicinal chemistry. A combined analytical approach utilizing NMR, IR, and MS provides a robust and reliable means of assigning the stereochemistry of these molecules. The distinct spectroscopic signatures of exo and endo isomers, largely dictated by the preferred chair-chair conformation and the potential for intramolecular interactions, allow for their confident identification. This guide provides a foundational understanding and practical protocols for researchers working with this important class of bicyclic compounds.
References
Please note that the following list is a compilation of relevant resources and may not be an exhaustive list of all citations.
- Goodall, K., Brimble, M., & Barker, D. (2007). ¹H and ¹³C NMR spectra of C-6 and C-9 substituted 3-azabicyclco[3.3.1]nonanes. Magnetic Resonance in Chemistry, 46(1), 75–79.
- Goodall, K., Brimble, M., & Barker, D. (2006). ¹H and ¹³C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 965-969.
- Pihlaja, K., et al. (2000). Structural study of 3-methyl-3-azabicyclo[3.3.1]nonan-9-ols functionalized at the 1-position by molecular mechanics calculations and NMR spectroscopy. Magnetic Resonance in Chemistry, 38(10), 836-843.
- Yu, V. K., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Chemistry of Heterocyclic Compounds, 50(5), 718-724.
- Iskakova, T. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis.
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
- Google Patents. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
- Google Patents. (2011). 9-azabicyclo[3.3.1]nonane derivatives.
- Mac-Leod, J. K. (1968). Conformation and Reactivity Studies of Some Bicyclo(3,3,1)
-
NIST. (n.d.). 3-Oxa-9-aza-bicyclo[3.3.1]nonan-7-ol, 9-methyl-, benzillic acid ester, maleate (1 to 1). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]
- Berlin, K. D., et al. (1995). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry, 60(24), 7988-7996.
-
Ashenhurst, J. (2023). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
- Berlin, K. D., et al. (1988). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1].
- Bishop, R., et al. (2017). An alkaloid-like 3-azabicyclo[3.3.1]non-3-ene library obtained from the bridged Ritter reaction. Tetrahedron, 73(38), 5643-5653.
- Martinie, R. J., et al. (2017). Visualizing the reaction cycle in an iron(II)- and 2-(oxo)-glutarate-dependent hydroxylase.
-
European Patent Office. (2013). 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. Retrieved from [Link]
- Iriepa, I., et al. (2003). Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols by ab initio calculations, NMR and IR spectroscopy. Journal of Molecular Structure, 651-653, 585-591.
-
Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved from [Link]
Sources
Biological activity of 3-azabicyclo[3.3.1]nonane vs 9-azabicyclo[3.3.1]nonane
An In-Depth Comparative Guide to the Biological Activities of 3-Azabicyclo[3.3.1]nonane and 9-Azabicyclo[3.3.1]nonane Scaffolds
Introduction
The bicyclo[3.3.1]nonane framework represents a class of conformationally restricted carbocycles that have garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a robust scaffold for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutic agents. Within this class, the nitrogen-containing analogs, 3-azabicyclo[3.3.1]nonane and its isomer, 9-azabicyclo[3.3.1]nonane (also known as granatane), have emerged as "privileged scaffolds" in drug discovery. The strategic placement of the nitrogen atom within the bicyclic system profoundly influences the molecule's physicochemical properties, conformational preferences, and, ultimately, its biological activity.
This guide provides a comprehensive comparison of the biological activities of these two isomeric scaffolds. While direct head-to-head comparative studies are limited, a detailed analysis of the existing body of research reveals distinct and often complementary pharmacological profiles. We will delve into the structural nuances, prevalent biological targets, and supporting experimental data for each scaffold, offering researchers, scientists, and drug development professionals a thorough understanding of their respective potential in therapeutic design.
Structural and Conformational Analysis: The Decisive Role of Nitrogen Placement
The fundamental difference between the two scaffolds lies in the position of the nitrogen atom, which dictates the overall topology and electronic distribution of the molecule. In 3-azabicyclo[3.3.1]nonane, the nitrogen is part of one of the six-membered rings, whereas in 9-azabicyclo[3.3.1]nonane, it occupies a bridgehead position.
Caption: Structural comparison of 3-azabicyclo[3.3.1]nonane and 9-azabicyclo[3.3.1]nonane.
The bicyclo[3.3.1]nonane system can adopt several conformations, with the chair-chair and boat-chair forms being the most prevalent. The preferred conformation can be influenced by the substitution pattern and the presence of heteroatoms. In many derivatives of 3-azabicyclo[3.3.1]nonan-9-one, a twin-chair conformation is observed. This conformational rigidity is a key attribute in the design of selective ligands, as it reduces the entropic penalty upon binding to a biological target.
Comparative Biological Activities
The distinct placement of the nitrogen atom in these two scaffolds has led researchers down divergent paths of pharmacological exploration. The 3-azabicyclo[3.3.1]nonane core is more commonly found in natural products and has been extensively investigated for its interaction with cholinergic systems, while the 9-azabicyclo[3.3.1]nonane scaffold has proven to be a versatile template for targeting monoamine transporters and sigma receptors.
Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of the 3-azabicyclo[3.3.1]nonane scaffold have been identified as potent modulators of nAChRs. A notable example is aristoquinoline, a natural product that acts as an antagonist at nAChRs with a preference for the α3β4 subtype. This subtype is implicated in various substance use disorders, making aristoquinoline and its analogs promising leads for therapeutic development.
| Compound | Target | Activity (IC₅₀) | Source |
| Aristoquinoline | α3β4 nAChR | ~1 µM |
In contrast, while some broader studies on nAChR ligands have included various azabicyclic systems, there is a notable lack of extensive research into 9-azabicyclo[3.3.1]nonane derivatives as potent nAChR modulators in the currently available literature. This suggests that the structural arrangement of the 3-aza isomer is more conducive to favorable interactions with the binding sites of these receptors.
Monoamine Transporters
The 9-azabicyclo[3.3.1]nonane scaffold has been successfully employed in the development of mixed neurotransmitter reuptake inhibitors. These compounds can simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), a mechanism of action that is of significant interest for the treatment of depression and other mood disorders. By increasing the synaptic availability of these key neurotransmitters, these compounds can exert a potent antidepressant effect.
While specific Ki or IC50 values for a range of 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors are often proprietary or embedded in patent literature, their efficacy is well-documented in principle. The development of such compounds highlights the utility of the granatane skeleton in designing ligands for the monoamine transporter family.
Conversely, the exploration of 3-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors is not as prominent in the scientific literature, indicating that the 9-aza scaffold may be more structurally suited for this particular class of targets.
Sigma Receptors
Derivatives of 9-azabicyclo[3.3.1]nonane have been shown to possess high affinity for sigma-2 (σ₂) receptors. The σ₂ receptor is overexpressed in a variety of tumor cell lines and is considered a promising target for cancer diagnostics and therapeutics. Ligands based on the 9-azabicyclo[3.3.1]nonane framework have been developed with high affinity and selectivity for the σ₂ receptor over the σ₁ subtype.
| Compound | Target | Affinity (Ki) | Selectivity (σ₁/σ₂) | Source |
| N-(9-(4-aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl)-N′-(2-methoxy-5-methylphenyl)carbamate | σ₂ Receptor | High | Excellent | |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate | σ₂ Receptor | Moderate | 31 |
Antimicrobial and Antiprotozoal Activity
The 3-azabicyclo[3.3.1]nonane scaffold has been incorporated into molecules exhibiting a range of other biological activities, including antimicrobial and antiprotozoal effects. For instance, hybrids of 3-azabicyclo-nonane with a 2-aminopyrimidine moiety have demonstrated submicromolar activity against Plasmodium falciparum, the parasite responsible for malaria.
| Compound Class | Target Organism | Activity (IC₅₀) | Source |
| 3-Azabicyclo-nonane pyrimidine hybrids | P. falciparum (NF54 strain) | Submicromolar | |
| 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones | Various bacteria and fungi | - |
Experimental Protocols
The evaluation of compounds based on these scaffolds necessitates robust and validated experimental methodologies. Below are detailed protocols for two key assays relevant to the biological activities discussed.
Competitive Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor subtype. It relies on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor.
Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for sensitive detection of binding. The filtration step is crucial for rapidly separating receptor-bound from unbound radioligand, which is essential for accurate quantification. The choice of buffer and incubation conditions is optimized to ensure receptor stability and achieve binding equilibrium.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., α3β4). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and a range of concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand).
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Monoamine Reuptake Inhibition Assay
This cell-based assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.
Causality Behind Experimental Choices: Using cells that are stably transfected with a specific human monoamine transporter (e.g., SERT, NET, or DAT) ensures that the observed activity is due to interaction with the target of interest. The use of a radiolabeled substrate (e.g., [³H]-serotonin) provides a direct and quantifiable measure of transporter function.
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Azabicyclo[3.3.1]nonane Compounds
The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, making it an attractive starting point for the design of novel therapeutics.[2] Derivatives of this scaffold have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents.[1][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of select 3-azabicyclo[3.3.1]nonane derivatives, offering insights into the translation of preclinical data from the laboratory bench to live animal models.
Understanding the Importance of Comparative Efficacy Studies
The journey of a drug from discovery to clinical application is long and arduous, with a high rate of attrition. A critical phase in this process is the transition from in vitro (cell-based) to in vivo (animal) studies. While in vitro assays provide a rapid and cost-effective means to screen large numbers of compounds for biological activity, they often fail to replicate the complex physiological environment of a living organism.[4] Factors such as metabolism, pharmacokinetics, and off-target effects can significantly alter a compound's efficacy and toxicity in vivo. Therefore, a direct comparison of in vitro and in vivo data is crucial for identifying promising drug candidates and guiding their further development.
In Vitro Efficacy: The First Line of Evaluation
In vitro assays are indispensable for the initial assessment of a compound's biological activity. They allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which quantify the potency of a compound against a specific biological target, be it a cancer cell line or a virus.
Anticancer Activity of 3-Azabicyclo[3.3.1]nonane Derivatives
A significant body of research has focused on the anticancer properties of 3-azabicyclo[3.3.1]nonane derivatives.[1][5] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of these compounds on various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected 3-Azabicyclo[3.3.1]nonane Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| ABN-5d | HCT116 (Colon Cancer) | 12.5 | [6] |
| Compound 3b | RXF 393 (Renal Cancer) | 2.79 | |
| Compound 5a | T-47D (Breast Cancer) | <10 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data in Table 1 highlights the potent in vitro anticancer activity of several 3-azabicyclo[3.3.1]nonane derivatives against a range of cancer cell lines. For instance, compound ABN-5d exhibits a promising IC50 value of 12.5 µM against the HCT116 colon cancer cell line.[6] Notably, some derivatives, like compound 3b, show even greater potency with an IC50 of 2.79 µM against renal cancer cells.
Antiviral Activity of 3-Azabicyclo[3.3.1]nonane Derivatives
The 3-azabicyclo[3.3.1]nonane scaffold has also been explored for its potential in developing antiviral agents, particularly against the influenza virus.[7] The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound. This assay measures the ability of a compound to inhibit the formation of viral plaques, which are clear zones of cell death in a monolayer of infected cells.
Table 2: In Vitro Anti-Influenza Virus Activity of a 3-Azabicyclo[3.3.1]nonane Analog
| Compound ID | Virus Strain | EC50 (µM) | Reference |
| Compound 2f | Influenza A | Potent Activity | [7] |
EC50 values represent the concentration of the compound required to inhibit 50% of the viral replication.
Compound 2f, a tricyclic compound containing a 1-azabicyclo[3.3.0]octane moiety which is structurally related to the 3-azabicyclo[3.3.1]nonane core, has demonstrated potent anti-influenza A virus activity in vitro.[7] While specific EC50 values were not provided in the abstract, the study highlights its promise as a novel antiviral agent.
In Vivo Efficacy: The Crucial Next Step
In vivo studies in animal models are essential to evaluate the therapeutic potential of a drug candidate in a complex living system.[4] These studies provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (effect on the body), and overall efficacy and safety.
Anticancer Efficacy in Xenograft Mouse Models
For anticancer drug development, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical evaluation.[8] The efficacy of a compound is typically assessed by its ability to inhibit tumor growth.
Anti-Influenza Efficacy in Mouse Models
The mouse model is a widely used system for studying influenza virus infection and for the preclinical testing of antiviral drugs.[9] Efficacy in these models is often measured by reductions in viral load in the lungs, alleviation of disease symptoms (e.g., weight loss), and improved survival rates.
A study on the compound T-705 (Favipiravir), while not a 3-azabicyclo[3.3.1]nonane derivative, provides a good example of translating potent in vitro anti-influenza activity to in vivo efficacy. T-705 showed potent in vitro activity against various influenza strains with IC50s ranging from 0.013 to 0.48 µg/ml.[10] In a mouse model of influenza infection, oral administration of T-705 significantly reduced pulmonary virus yields and mortality rates.[10] Similarly, another study on diarylheptanoids isolated from Alpinia officinarum demonstrated that a compound with good in vitro anti-influenza activity also reduced body weight loss and prolonged survival times in infected mice.
Comparative Analysis: Bridging the In Vitro - In Vivo Divide
A direct comparison of the in vitro potency and the in vivo efficacy of a compound is critical for understanding its therapeutic potential. Often, a compound that is highly potent in vitro may show limited efficacy in vivo due to poor pharmacokinetic properties or unforeseen toxicities. Conversely, a compound with moderate in vitro activity might exhibit significant in vivo efficacy due to favorable metabolism or distribution to the target tissue.
For the 3-azabicyclo[3.3.1]nonane class of compounds, the available data, though fragmented across different studies and specific derivatives, suggests a promising correlation between in vitro and in vivo activity. The potent in vitro anticancer and antiviral activities observed for several derivatives warrant further investigation in well-designed in vivo models.
The study on the anti-inflammatory properties of ABN-5d provides a good example of this transition. After establishing its low toxicity in in vitro studies, the researchers proceeded to an in vivo rat model of inflammation where the compound demonstrated significant anti-inflammatory effects.[3]
Experimental Methodologies
To ensure the integrity and reproducibility of the data presented, it is essential to understand the experimental protocols employed.
In Vitro Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 3-azabicyclo[3.3.1]nonane compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The plaque reduction assay is the gold standard for measuring the effectiveness of an antiviral drug.[12]
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., MDCK for influenza) in 6-well plates.
-
Virus Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of the antiviral compound.
-
Agarose Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding drug concentration.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days for influenza).
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition relative to the virus control. Determine the EC50 value.
In Vivo Models
This model involves the subcutaneous or orthotopic implantation of human tumor cells into immunocompromised mice.[8]
Protocol:
-
Cell Implantation: Inject 1x10^6 to 10x10^6 cancer cells suspended in Matrigel subcutaneously into the flank of nude or SCID mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer the 3-azabicyclo[3.3.1]nonane compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The primary efficacy endpoint is tumor growth inhibition.
This model is used to evaluate the efficacy of antiviral compounds against influenza virus infection.[9]
Protocol:
-
Infection: Lightly anesthetize mice and intranasally infect them with a sublethal dose of influenza virus.
-
Compound Administration: Begin treatment with the antiviral compound at a specified time post-infection (e.g., 4 hours) and continue for a set duration (e.g., 5 days).
-
Monitoring: Monitor the mice daily for weight loss and signs of disease.
-
Viral Titer Determination: At various time points post-infection, euthanize a subset of mice and collect lung tissue to determine the viral load by plaque assay or qRT-PCR.
-
Efficacy Evaluation: The primary efficacy endpoints include reduction in lung viral titers, attenuation of weight loss, and increased survival rate.
Visualizing the Path from Lab to Life
To better illustrate the workflow and the key decision points in the evaluation of 3-azabicyclo[3.3.1]nonane compounds, the following diagrams are provided.
Caption: A streamlined workflow for the evaluation of 3-azabicyclo[3.3.1]nonane compounds.
Caption: A potential signaling pathway for the anticancer activity of 3-azabicyclo[3.3.1]nonane derivatives.
Conclusion
The 3-azabicyclo[3.3.1]nonane scaffold represents a versatile platform for the development of novel therapeutic agents. The available evidence from in vitro studies demonstrates the potent anticancer and antiviral activities of several derivatives. While comprehensive in vivo data for these specific compounds is still emerging, related studies on similar structures suggest a promising translation of in vitro findings to in vivo efficacy. A rigorous and systematic comparison of in vitro and in vivo data, as outlined in this guide, is paramount for the successful progression of these promising compounds from the laboratory to potential clinical applications. Future research should focus on conducting comprehensive studies that directly correlate the in vitro potency of specific 3-azabicyclo[3.3.1]nonane derivatives with their efficacy and pharmacokinetic profiles in relevant animal models.
References
-
Geirsson, J. K. F., Jonsson, S., & Valgeirsson, J. (2004). Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5563–5569. [Link]
-
Synthesis and anti-influenza virus activity of tricyclic compounds with a unique amine moiety. (n.d.). PubMed. [Link]
-
(PDF) Synthesis and antibacterial, antifungal activities of some 2 r ,4 c -diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones. (2025, August 5). ResearchGate. [Link]
-
Furuta, Y., Takahashi, K., Fukuda, Y., Kuno-Maekawa, M., Kamiyama, T., Kozaki, K., Nomura, N., Egawa, H., Minami, S., Watanabe, Y., Narita, H., & Shiraki, K. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977–981. [Link]
-
In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses. (2022, March 14). MDPI. [Link]
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389–22480. [Link]
-
Anticancer Potential of Azatetracyclic Derivatives: In Vitro Screening and Selective Cytotoxicity of Azide and Monobrominated Compounds. (2025, February 5). MDPI. [Link]
-
Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. (n.d.). PLOS. [Link]
-
In Vitro and in Vivo Anti-Influenza Virus Activity of Diarylheptanoids Isolated from Alpinia Officinarum. (2025, August 6). ResearchGate. [Link]
-
In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. (n.d.). PMC. [Link]
-
(PDF) Chemical Biology LETTERS Azabicyclononane derivative downregulates the P38 MAP-kinase pathway in colon cancer through apoptosis. (n.d.). ResearchGate. [Link]
-
Conformations of 3-azabicyclo[3.3.1]nonane derivatives. (n.d.). RSC Publishing. [Link]
-
(PDF) Azabicyclo[3.3.1]nonane-based natural products. (n.d.). ResearchGate. [Link]
-
DeRose, Y. S., Gligorich, K. M., & Welm, A. L. (2011). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 1(1). [Link]
-
(PDF) Design and synthesis of polyhydroxylated azabicyclo[3.3.1]nonane as selective lysosomal α-glucosidase stabilizers enhancing cellular uptake. (2025, September 27). ResearchGate. [Link]
-
Influenza antivirals and animal models. (n.d.). PMC. [Link]
-
Lurain, N. S., Chou, S., & Weinberg, A. (2001). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 39(4), 1331–1335. [Link]
-
3-azabicyclo(3.3.1)nonane derivatives as potential analgesics. (n.d.). PubMed. [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. [Link]
-
Sharpless, N. E., & Depinho, R. A. (2006). Drug Efficacy Testing in Mice. Nature Reviews Drug Discovery, 5(9), 741–754. [Link]
-
Animal Models for Influenza Viruses: Implications for Universal Vaccine Development. (n.d.). MDPI. [Link]
-
Retracted and republished from: “The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs”. (2024, March 29). mBio. [Link]
-
Novel Azabicyclo [3.3.1] Nonan-9-One (ABN-5d) Derivative Inhibits Carrageenan-Induced Rat Hind Paw Edema. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. [Link]
-
Antitumor Efficacy Testing in Rodents. (2008, November 5). JNCI: Journal of the National Cancer Institute. [Link]
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). BioAgilytix. [Link]
-
Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. (n.d.). AACR Journals. [Link]
-
N-Glycolylneuraminic Acid in Animal Models for Human Influenza A Virus. (2021, May 1). Research portal UU. [Link]
-
3-Azatetracyclo[5.2.1.15,8.01,5]undecane derivatives: from wild-type inhibitors of the M2 ion channel of influenza A virus to derivatives with potent activity against the V27A mutant. (n.d.). NIH. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
Experimental Antiviral Drugs Against Pandemic Influenza. (2015, May 29). Taylor & Francis Online. [Link]
-
A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. (n.d.). ACS Publications. [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformations of 3-azabicyclo[3.3.1]nonane derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-influenza virus activity of tricyclic compounds with a unique amine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo activities of anti-influenza virus compound T-705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-azabicyclo[3.3.1]nonane Derivatives Against Known Anticancer Drugs: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. The 3-azabicyclo[3.3.1]nonane scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including significant antitumor potential.[1][2][3] This guide provides a comprehensive framework for benchmarking novel 3-azabicyclo[3.3.1]nonane derivatives against established anticancer drugs, offering a scientifically rigorous approach for researchers and drug development professionals.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a thorough understanding of the comparative analysis. We will delve into the mechanisms of action of our compound class of interest and compare them with those of cornerstone chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. Subsequently, we will outline detailed protocols for both in vitro cytotoxicity assays and in vivo xenograft models, providing a robust platform for efficacy evaluation.
Understanding the Mechanisms of Action: A Comparative Overview
A critical aspect of benchmarking is understanding the fundamental mechanisms by which these compounds exert their cytotoxic effects. This knowledge informs the selection of appropriate assays and aids in the interpretation of results.
3-Azabicyclo[3.3.1]nonane Derivatives: The precise anticancer mechanism of many 3-azabicyclo[3.3.1]nonane derivatives is an active area of investigation. However, studies suggest that some derivatives may induce apoptosis, or programmed cell death, in cancer cells.[1] The structural diversity of this scaffold allows for a wide range of potential molecular targets.
Doxorubicin: This widely used anthracycline antibiotic exhibits a multi-faceted mechanism of action. Its primary mode of action involves the intercalation of its planar aromatic chromophore between DNA base pairs.[2][] This process inhibits the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication.[2][5] By stabilizing the topoisomerase II-DNA complex after DNA cleavage, doxorubicin prevents the re-ligation of the DNA strands, leading to DNA double-strand breaks and subsequent apoptosis.[6][7] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[5][7]
Cisplatin: As a platinum-based coordination complex, cisplatin's anticancer activity is primarily mediated by its ability to form covalent adducts with DNA.[8][9] Upon entering a cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation.[9][10] The activated aqua-complex then binds to the N7 position of purine bases, predominantly guanine, forming intrastrand and interstrand crosslinks.[8][11] These DNA adducts distort the double helix structure, interfering with DNA replication and transcription, which ultimately triggers apoptosis.[8][10]
Paclitaxel: Belonging to the taxane class of drugs, paclitaxel has a unique mechanism of action that targets microtubules, essential components of the cellular cytoskeleton.[12][13] Unlike other microtubule-targeting agents that inhibit microtubule assembly, paclitaxel stabilizes the microtubule polymer and protects it from disassembly.[14] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[15][16]
In Vitro Efficacy Evaluation: Quantifying Cytotoxicity
In vitro assays are the first line of evaluation for novel anticancer compounds, providing crucial data on their cytotoxic potential against various cancer cell lines. Here, we detail two robust and widely accepted methods: the MTT and LDH assays.
Experimental Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[17][18] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the 3-azabicyclo[3.3.1]nonane derivative, doxorubicin, cisplatin, and paclitaxel. Include a vehicle-only control group.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1 to 4 hours.[19]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: Workflow of the MTT cytotoxicity assay.
Experimental Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[21][22] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable marker of cell death.[21]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Incubation: Incubate the plates for the desired duration.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture. This mixture typically contains lactate, NAD+, a diaphorase, and a tetrazolium salt (INT).
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released in each treatment group by comparing the absorbance values to a standard curve. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Caption: Workflow of the LDH cytotoxicity assay.
Data Presentation: In Vitro Cytotoxicity
Summarize the IC₅₀ values obtained from the MTT and LDH assays in a clear and concise table for easy comparison across different cancer cell lines.
| Compound | Cell Line 1 IC₅₀ (µM) | Cell Line 2 IC₅₀ (µM) | Cell Line 3 IC₅₀ (µM) |
| 3-Azabicyclo[3.3.1]nonane Derivative 1 | Value | Value | Value |
| 3-Azabicyclo[3.3.1]nonane Derivative 2 | Value | Value | Value |
| Doxorubicin | Value | Value | Value |
| Cisplatin | Value | Value | Value |
| Paclitaxel | Value | Value | Value |
In Vivo Efficacy Evaluation: Subcutaneous Xenograft Model
In vivo studies are essential to evaluate the therapeutic efficacy of promising compounds in a more complex biological system. The subcutaneous xenograft model in immunodeficient mice is a widely used and well-established model for preclinical anticancer drug testing.[23][24]
Experimental Protocol 3: Subcutaneous Xenograft Tumor Model
This protocol outlines the establishment of tumors from human cancer cell lines in immunodeficient mice and the subsequent evaluation of treatment efficacy.
Step-by-Step Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., nude, SCID, or NOD/SCID mice) which lack a functional immune system, preventing the rejection of human tumor cells.[25]
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.[23][26]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the 3-azabicyclo[3.3.1]nonane derivative and the comparator drugs (doxorubicin, cisplatin, paclitaxel) to their respective treatment groups via an appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study to assess treatment-related toxicity.
-
Endpoint and Data Analysis: The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration. At the endpoint, excise the tumors and weigh them. Compare the tumor growth inhibition (TGI) between the treated and control groups.
Caption: Workflow for the subcutaneous xenograft model.
Data Presentation: In Vivo Efficacy
Present the in vivo data in a table summarizing the tumor growth inhibition for each compound.
| Compound | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Value | 0 |
| 3-Azabicyclo[3.3.1]nonane Derivative 1 | e.g., X mg/kg, i.p., daily | Value | Value |
| 3-Azabicyclo[3.3.1]nonane Derivative 2 | e.g., Y mg/kg, i.v., weekly | Value | Value |
| Doxorubicin | e.g., Z mg/kg, i.p., bi-weekly | Value | Value |
| Cisplatin | e.g., A mg/kg, i.v., weekly | Value | Value |
| Paclitaxel | e.g., B mg/kg, i.p., daily | Value | Value |
Discussion and Conclusion
The comparative data generated from these robust in vitro and in vivo assays will provide a clear and objective assessment of the anticancer potential of novel 3-azabicyclo[3.3.1]nonane derivatives relative to established chemotherapeutic agents. A thorough analysis of the IC₅₀ values will reveal the in vitro potency and selectivity of the compounds against different cancer cell lines. The in vivo xenograft studies will provide critical information on their therapeutic efficacy and potential toxicity in a living organism.
By systematically benchmarking against well-characterized drugs like doxorubicin, cisplatin, and paclitaxel, researchers can gain valuable insights into the structure-activity relationships of the 3-azabicyclo[3.3.1]nonane scaffold and identify promising lead candidates for further preclinical and clinical development. This rigorous, data-driven approach is fundamental to advancing the field of oncology and bringing new, effective treatments to patients in need.
References
-
Manimaran, M., Ganapathi, A., & Balasankar, T. (2014). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Scientific Research Publishing. [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]
-
Wikipedia contributors. (2024). Doxorubicin. Wikipedia. [Link]
-
Zare, H., Ahmadi, A., Ghasemi, A., & Ghanbari, M. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(15), 3777. [Link]
-
Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82. [Link]
-
Abal, M., Andreu, J. M., & Barasoain, I. (2003). Paclitaxel-induced apoptosis in human cancer cells. Current cancer drug targets, 3(3), 193-203. [Link]
-
Lubner, S. J., Smith, C. D., & Dees, E. C. (2007). The use of animal models for cancer chemoprevention drug development. Cancer biology & therapy, 6(9), 1383-1388. [Link]
-
Sroor, F. M., Abdel-Megeed, M. F., El-Subbagh, H. I., & Abdel-Wahab, B. F. (2023). New 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives as antimicrobial and anti-cancer agents: Synthesis, in-vitro and SAR studies. ResearchGate. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]
-
Li, Y., Liu, T., Zhang, Y., & Li, C. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Wikipedia contributors. (2024). Paclitaxel. Wikipedia. [Link]
-
Wikipedia contributors. (2024). Cisplatin. Wikipedia. [Link]
-
Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Micallef, I., & Baron, B. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]
-
Roy, P., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo [3.3. 1] nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC advances, 13(32), 22359-22384. [Link]
-
Carvalho, C., Santos, R. X., Cardoso, S., Dourado, S., Oliveira, P. J., & Moreira, P. I. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267-3285. [Link]
-
Morton, J. J., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice. Nature protocols, 2(2), 247-250. [Link]
-
Ishiguro, K., Takaichi, S., Takemoto, A., & Yoshida, T. (2021). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Cancers, 13(16), 4056. [Link]
-
Lippard, S. J. (2018). Special Issue: Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. Molecules, 23(11), 2896. [Link]
-
Singh, S., Singh, S. K., & Singh, P. P. (2016). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 11(11), e0166640. [Link]
-
Bonjoch, J., & Diaba, F. (2011). Synthesis of 2-azabicyclo [3.3. 1] nonanes. Synthesis, 2011(07), 993-1018. [Link]
-
Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681. [Link]
-
Fantini, M., Scelfo, A., & Zanardi, F. (2022). Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. Pharmaceutics, 14(7), 1367. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
National Center for Biotechnology Information. (2023). Cisplatin. In StatPearls. Treasure Island (FL): StatPearls Publishing. [Link]
-
Cancer Research UK. (2023). Paclitaxel (Taxol). Cancer Research UK. [Link]
-
ResearchGate. (n.d.). Drug-efficacy testing in the subcutaneous tumor model. [Link]
-
Singh, S., Singh, S. K., & Singh, P. P. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]
-
Bocci, G., & Kerbel, R. S. (2016). Doxorubicin: definition, structure, cardiotoxicity, applications and mechanism of action. Creative Biolabs. [Link]
-
Patsnap. (2024). What is the mechanism of Paclitaxel?. Patsnap Synapse. [Link]
-
Abdolahi, S., Ghazvinian, Z., Muhammadnejad, S., & Saleh, T. (2022). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Animal models and experimental medicine, 5(3), 213-223. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
Sources
- 1. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 2. Doxorubicin - Wikipedia [en.wikipedia.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncodaily.com [oncodaily.com]
- 10. Cisplatin - Wikipedia [en.wikipedia.org]
- 11. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Paclitaxel - Wikipedia [en.wikipedia.org]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. yeasenbio.com [yeasenbio.com]
The Selectivity Paradox: A Comparative Guide to 3-Azabicyclo[3.3.1]nonane Profiling
Executive Summary: The "Goldilocks" Scaffold
In medicinal chemistry, the 3-azabicyclo[3.3.1]nonane scaffold (often referred to as the "granatanine" core) occupies a unique pharmacological space. It represents a structural expansion of the tropane (8-azabicyclo[3.2.1]octane) ring system and a conformationally flexible alternative to the rigid adamantane cage.
While this scaffold offers privileged access to Kappa Opioid Receptors (KOR) and Nicotinic Acetylcholine Receptors (nAChRs) , its primary liability is high-affinity cross-reactivity with Sigma Receptors (
This guide provides a rigorous framework for evaluating 3-azabicyclo[3.3.1]nonane derivatives, contrasting them with industry-standard scaffolds, and detailing the experimental protocols required to de-risk their off-target profiles.
Structural Pharmacology: The Competitors
To understand the performance of 3-azabicyclo[3.3.1]nonane, we must compare it against its two closest structural analogs: the Tropane and the Adamantane.
Comparative Analysis Table
| Feature | Tropane Scaffold | 3-Azabicyclo[3.3.1]nonane | Adamantane Scaffold |
| Structure | 8-azabicyclo[3.2.1]octane | 3-azabicyclo[3.3.1]nonane | Tricyclo[3.3.1.1^3,7]decane |
| Conformation | Rigid "Boat" | Flexible "Chair-Chair" or "Chair-Boat" | Rigid "Cage" |
| Primary Target | Muscarinic, DAT/SERT | Kappa Opioid, nAChR | NMDA, Influenza M2 |
| Major Liability | Abuse potential (DAT) | Sigma Receptor Promiscuity | Poor solubility, Metabolism |
| Lipophilicity | Moderate | Moderate-High | Very High |
Expert Insight: The Flexibility Factor
The 3-azabicyclo[3.3.1]nonane ring is not static.[1] Unlike the tropane, which is locked, the nonane system can flip between a chair-chair and chair-boat conformation.
-
Causality: This flexibility allows the nonane nitrogen lone pair to orient itself to satisfy the aspartate residue in GPCRs (like Opioids) and the hydrophobic bulk requirements of the Sigma receptor binding pocket. This is the root cause of the cross-reactivity.
The Cross-Reactivity Axis: Opioid vs. Sigma[2]
The most critical screening step for this scaffold is distinguishing between Opioid efficacy and Sigma binding . Many "selective" Kappa agonists based on this core have failed due to unexpected Sigma-mediated neurotoxicity or psychotomimetic effects.
Mechanism of Cross-Reactivity
-
Opioid Pocket: Requires a basic amine (protonated) to anchor to Asp138 (in Mu) or Asp138 (in Kappa). The bicyclic cage acts as a hydrophobic spacer.
-
Sigma Pocket: The Sigma-1 receptor is a chaperone protein with a massive hydrophobic pocket. The 3-azabicyclo[3.3.1]nonane acts as a "bulk mimic," fitting perfectly into the space normally occupied by steroids or adamantanes.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways and the risk of misinterpreting Sigma-mediated effects as Opioid-mediated analgesia.
Figure 1: Divergent signaling pathways. Note that Sigma-1 activation can allosterically modulate GPCRs, confounding functional data.
Validated Screening Protocols
To ensure data integrity, you cannot rely on simple IC50 values. You must use a Self-Validating Masking Protocol to distinguish Sigma subtypes.
Protocol A: Differential Radioligand Binding
Objective: Distinguish Sigma-1, Sigma-2, and Opioid affinity.
Reagents:
-
Sigma-1 Ligand:
-Pentazocine (Highly Selective). -
Sigma-2 Ligand:
-DTG (Non-selective; binds S1 and S2).[2][3][4] -
Opioid Ligand:
-Diprenorphine (Non-selective opioid). -
Masking Agent: Non-radioactive (+)-Pentazocine.[3]
Workflow:
-
Tube A (Sigma-1 Total): Membranes +
-Pentazocine. -
Tube B (Sigma-2 Specific): Membranes +
-DTG + 100 nM (+)-Pentazocine .-
Expert Note: The (+)-Pentazocine saturates all Sigma-1 sites. Any remaining binding of
-DTG is attributed to Sigma-2. This is the industry standard "Masking" technique.
-
-
Tube C (Opioid): Membranes +
-Diprenorphine + 10 µM Naloxone (to define non-specifics).
Protocol B: Functional Dissection (GTP S)
Binding does not equal function. To confirm the compound is a KOR agonist and not just a Sigma binder:
-
Run
-GTP S binding assay. -
Critical Step: Pre-treat one arm with NE-100 (Sigma-1 Antagonist).
-
Logic: If the efficacy (
) drops significantly in the presence of NE-100, your compound's "efficacy" is partially driven by Sigma modulation, not pure Opioid signaling.
Representative Performance Data
The following data represents a comparative profile of a standard 3-azabicyclo[3.3.1]nonane derivative (N-phenethyl substituted) versus controls.
| Assay Target | 3-Aza[3.3.1] Derivative ( | Cocaine (Tropane) ( | Haloperidol (Control) ( | Interpretation |
| Sigma-1 | 12 nM | 1,800 nM | 2 nM | High Risk: The scaffold is highly potent at Sigma-1. |
| Sigma-2 | 45 nM | >10,000 nM | 15 nM | Moderate affinity; potential for cytotoxicity. |
| Kappa Opioid | 8 nM | >10,000 nM | >5,000 nM | Potent: Excellent primary target engagement. |
| Mu Opioid | 150 nM | >10,000 nM | >5,000 nM | 20-fold selectivity window (Acceptable). |
| hERG | 300 nM | >10,000 nM | 20 nM | Safety Flag: Common liability with this scaffold. |
Experimental Workflow Diagram
This flowchart guides the decision-making process for researchers handling this scaffold.
Figure 2: Screening logic flow. Note that Sigma screening occurs before Opioid screening to establish the "background noise" of the scaffold.
References
-
Weber, F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Link
-
Chu, U. B., & Ruoho, A. E. (2015).[2][4] Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Link
-
Kovacs, G., et al. (2022). Tropane and Related Alkaloid Skeletons via a Radical [3+3]-Annulation Process. Springer Nature. Link
-
Benyhe, S., et al. (1992). Kappa-receptor selective binding of opioid ligands with a heterocyclic bicyclo[3.3.1]nonan-9-one structure. Life Sciences. Link
-
Schmidt, H. R., et al. (2016).[4] Crystal structure of the human σ1 receptor. Nature. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
A Comparative Guide to the Quantification of 3-Azabicyclo[3.3.1]nonane Derivatives: HPLC vs. GC
Introduction: The Analytical Imperative for 3-Azabicyclo[3.3.1]nonane Derivatives
The 3-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its rigid, bicyclic structure provides a three-dimensional framework for the precise orientation of functional groups, enabling high-affinity interactions with biological targets.[1] Consequently, the accurate quantification of these derivatives is paramount throughout the drug development lifecycle, from pharmacokinetic studies and metabolic profiling to quality control of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification of 3-azabicyclo[3.3.1]nonane derivatives. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting the optimal analytical strategy for their specific needs.
Physicochemical Properties of 3-Azabicyclo[3.3.1]nonane Derivatives: The Deciding Factor
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[2][3] 3-Azabicyclo[3.3.1]nonane derivatives, while structurally diverse, share common characteristics that influence their chromatographic behavior:
-
Polarity: The presence of the tertiary amine in the bicyclic core imparts a degree of polarity. Further functionalization can significantly alter the overall polarity of the molecule.
-
Volatility: The volatility of these derivatives is highly dependent on their molecular weight and the presence of polar functional groups. Generally, they are considered semi-volatile to non-volatile.[2][3]
-
Thermal Stability: While the bicyclic core is relatively stable, the presence of certain functional groups may lead to thermal degradation at the high temperatures often employed in GC.[2]
These properties are central to the experimental design and will be a recurring theme in our comparative analysis.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[2][4] Its versatility and broad applicability make it a go-to method for the analysis of a wide range of pharmaceutical compounds, including 3-azabicyclo[3.3.1]nonane derivatives.[4][5]
The HPLC Workflow: A Step-by-Step Visualization
Caption: A generalized workflow for the quantification of 3-azabicyclo[3.3.1]nonane derivatives by HPLC.
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a typical reversed-phase HPLC method with UV detection, a robust and widely accessible approach for the quantification of 3-azabicyclo[3.3.1]nonane derivatives containing a UV chromophore.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Reference standard of the 3-azabicyclo[3.3.1]nonane derivative.
3. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent, and dilute it with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
5. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[6][7][8]
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: This is the most common choice for moderately polar to nonpolar compounds. The nonpolar stationary phase retains the analyte, and the polar mobile phase elutes it.
-
Acetonitrile/Water Mobile Phase: This combination offers good solvating power and low viscosity. The gradient elution allows for the separation of compounds with a range of polarities.
-
Formic Acid: The addition of a small amount of acid to the mobile phase improves peak shape for basic compounds like amines by suppressing the ionization of silanol groups on the stationary phase.
-
UV Detection: This is a cost-effective and robust detection method suitable for analytes with a chromophore. For compounds lacking a chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are necessary.
Gas Chromatography (GC): The Specialist for Volatile Analytes
GC is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[2][3] For 3-azabicyclo[3.3.1]nonane derivatives, which are often not sufficiently volatile, a crucial derivatization step is typically required.[9][10]
The GC Workflow with Derivatization: A Visual Guide
Caption: A typical workflow for the GC analysis of 3-azabicyclo[3.3.1]nonane derivatives, including the essential derivatization step.
Experimental Protocol: GC-FID Analysis with Silylation
This protocol describes a common approach for the GC analysis of 3-azabicyclo[3.3.1]nonane derivatives using a Flame Ionization Detector (FID) after a silylation reaction.
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
A nonpolar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Anhydrous pyridine or other suitable aprotic solvent.
-
Reference standard of the 3-azabicyclo[3.3.1]nonane derivative.
3. Sample and Standard Derivatization and Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of anhydrous pyridine.
-
Derivatization of Standards and Samples:
-
In a vial, place an aliquot of the standard or sample solution.
-
Add an excess of the silylating agent (e.g., 100 µL of BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.
-
Cool to room temperature before injection.
-
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the derivatized stock solution to cover the desired concentration range.
4. Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
5. Method Validation:
Causality Behind Experimental Choices:
-
Derivatization: This is the most critical step for the GC analysis of polar, non-volatile amines. Silylation replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group, which increases volatility and thermal stability, and reduces interactions with the column, leading to improved peak shape.[11]
-
Nonpolar Capillary Column: A "like dissolves like" principle applies here. The nonpolar TMS derivatives interact well with the nonpolar stationary phase, allowing for good separation based on boiling points.
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds and provides excellent sensitivity and a wide linear range.
-
Temperature Programming: A temperature ramp is used to elute compounds with a range of boiling points in a reasonable time with good resolution.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC often comes down to a trade-off between various performance metrics. The following table summarizes a typical comparison for the quantification of a hypothetical 3-azabicyclo[3.3.1]nonane derivative.
| Parameter | HPLC-UV | GC-FID (with Derivatization) | Rationale |
| Applicability | Broadly applicable to most derivatives, especially non-volatile and thermally labile ones.[2][4] | Limited to thermally stable derivatives that are volatile or can be made volatile.[2][3] | HPLC operates at or near ambient temperature, while GC requires high temperatures. |
| Sample Preparation | Simpler: dissolve, dilute, and inject. | More complex: requires an additional, often moisture-sensitive, derivatization step.[10][11] | The derivatization step adds time and potential for error. |
| Sensitivity (LOD/LOQ) | Moderate to good, depending on the chromophore. | Generally higher sensitivity, especially with selective detectors.[12] | FID is highly sensitive to hydrocarbons. |
| Selectivity | Good, can be tuned with mobile phase and column chemistry. | Excellent, due to the high efficiency of capillary columns.[12] | Capillary GC columns offer a much higher number of theoretical plates. |
| Precision (RSD%) | Typically < 2% | Typically < 2% | Both techniques are highly precise when properly validated. |
| Accuracy (Recovery %) | Typically 98-102% | Typically 98-102% | Both can be highly accurate with proper calibration. |
| Analysis Time | Can be longer due to column equilibration times. | Often faster run times per sample.[12][13] | GC temperature programs can be rapid. |
| Cost (Instrument/Operating) | Generally higher instrument cost. | Lower instrument cost, but carrier gas can be a significant operating cost. | The complexity of HPLC pumps and detectors drives up the cost. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC are powerful and reliable techniques for the quantification of 3-azabicyclo[3.3.1]nonane derivatives. The optimal choice depends on a careful consideration of the analyte's properties, the specific requirements of the analysis, and the available resources.
-
Choose HPLC when:
-
The derivative is non-volatile or thermally labile.
-
The compound possesses a strong UV chromophore (for UV detection).
-
Simplicity of sample preparation is a priority.
-
Analyzing a wide range of derivatives with varying polarities.
-
-
Choose GC when:
-
The derivative is thermally stable and can be volatilized (with or without derivatization).
-
High sensitivity is required.
-
High resolution of complex mixtures is necessary.
-
A large number of samples need to be analyzed quickly.
-
Ultimately, the development of a robust and reliable analytical method requires a thorough understanding of the chemistry of the analyte and the principles of the chosen chromatographic technique. Method validation in accordance with regulatory guidelines is a non-negotiable step to ensure the integrity and accuracy of the generated data.[6][7][8]
References
-
Conformations of 3-azabicyclo[3.3.1]nonane derivatives - RSC Publishing. Available at: [Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. Available at: [Link]
-
Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Available at: [Link]
-
Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7 - ACS Publications. Available at: [Link]
-
Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene - ResearchGate. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC - NIH. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]
-
Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Available at: [Link]
- US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents.
-
HPLC vs GC: What Sets These Methods Apart - Phenomenex. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. Available at: [Link]
-
GC Derivatization. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Available at: [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. - Semantic Scholar. Available at: [Link]
-
1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Available at: [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available at: [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. orgsyn.org [orgsyn.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Azabicyclo[3.3.1]nonane Hydrochloride: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
As a cornerstone of synthetic chemistry, 3-Azabicyclo[3.3.1]nonane hydrochloride is instrumental in the development of novel therapeutics and advanced materials.[1] However, its journey from reagent to final product necessitates a thorough understanding of its handling and, critically, its proper disposal. This guide, developed by our senior application scientists, provides an in-depth, procedural framework for the safe and compliant disposal of 3-Azabicyclo[3.3.1]nonane hydrochloride, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the "Why" Behind the "How"
The primary hazards associated with 3-Azabicyclo[3.3.1]nonane hydrochloride are anticipated to be:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]
The hydrochloride salt, upon dissolution or in the presence of moisture, will create a mildly acidic environment, which can contribute to its irritant properties. Furthermore, as a halogenated organic compound, its disposal requires specific considerations to prevent the formation of harmful byproducts during waste treatment.
Table 1: GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
This table is based on the GHS classification for 9-Azabicyclo[3.3.1]nonane hydrochloride and should be used as a guiding principle for handling the 3-aza isomer.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 3-Azabicyclo[3.3.1]nonane hydrochloride in any capacity, including for disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4]
Caption: Segregation of halogenated and non-halogenated waste.
Step 2: Containerization
-
Select the Appropriate Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with halogenated organic compounds.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Azabicyclo[3.3.1]nonane hydrochloride"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation start.
-
-
Closure: Keep the container securely closed at all times, except when adding waste.
Step 3: On-site Accumulation
Store the waste container in a designated satellite accumulation area that is:
-
At or near the point of generation.
-
Under the control of the operator.
-
Away from sources of ignition and incompatible materials.
Step 4: Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to treat or dispose of the chemical waste through standard laboratory drains or as regular trash.
Regulatory Framework: Adherence to the Law
The disposal of 3-Azabicyclo[3.3.1]nonane hydrochloride falls under the purview of the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA). [5]Generators of hazardous waste are responsible for its proper management from "cradle to grave." [6]This includes correct identification, labeling, storage, and disposal. Failure to comply with these regulations can result in significant penalties.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 3-Azabicyclo[3.3.1]nonane hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the principles of proactive hazard assessment, rigorous personal protection, and compliant waste management, researchers can ensure that their groundbreaking work does not come at the cost of their well-being or the health of our planet.
References
- Capot Chemical. (2026, January 3). MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.
- Shanghai Haohong Scientific Co., Ltd. (2022, September 7). Safety Data Sheet: 3-Azabicyclo[3.3.0]octane hydrochloride.
-
PubChem. (n.d.). 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride. Retrieved from [Link]
- Angene Chemical. (2025, May 29). Safety Data Sheet: 9-Azabicyclo[3.3.1]nonane hydrochloride.
- AK Scientific, Inc. (n.d.). 3-Amino-3-azabicyclo[3.3.
- Thermo Fisher Scientific. (2003, August 7). 9-Borabicyclo[3.3.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Braun Research Group. (n.d.).
-
PubChem. (n.d.). 3-Azabicyclo[3.3.1]nonane hydrochloride. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.).
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Rochester. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
Sources
- 1. 60364-11-6 | MFCD20544769 | 3-Azabicyclo[3.3.1]nonane hydrochloride [aaronchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. file.leyan.com [file.leyan.com]
- 4. capotchem.com [capotchem.com]
- 5. epa.gov [epa.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal Protective Equipment & Handling Guide: 3-Azabicyclo[3.3.1]nonane hydrochloride
CAS Number: 60364-11-6 Chemical Formula: C₈H₁₆ClN Synonyms: 3-Azabicyclo[3.3.1]nonane HCl; 3-ABCN HCl
Part 1: Executive Safety Assessment
Status: WARNING – Irritant / Hygroscopic Solid
As a Senior Application Scientist, I must clarify a critical logistical detail often missed in database searches: Do not confuse this compound with its isomers (e.g., 9-azabicyclo[3.3.1]nonane or 3-oxa-9-azabicyclo[3.3.1]nonane). While they share structural motifs, their pharmacological profiles and specific handling requirements can differ.
For 3-Azabicyclo[3.3.1]nonane hydrochloride , the primary operational risks are inhalation of fine particulates and contact dermatitis . As a secondary amine salt, it is prone to being hygroscopic. Improper storage will lead to "caking," making accurate weighing difficult and increasing the risk of spill during physical manipulation to break up clumps.
Core Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale based on the quantity handled. Standard "lab coat and gloves" advice is insufficient for scale-up or high-frequency handling.
| PPE Component | Standard Bench Scale (<1 g) | Scale-Up / Stock Prep (>1 g) | Rationale |
| Hand Protection | Nitrile Gloves (0.11 mm / 4 mil) | Double Gloving (Nitrile over Nitrile) | Amine salts can permeate thin nitrile over time, especially in solution. Double gloving allows outer glove removal upon contamination without exposing skin. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles | Fine powders behave unpredictably. Goggles seal the eyes against airborne dust that glasses cannot block. |
| Respiratory | Fume Hood (Sash at 18") | N95 / P100 Respirator (if hood unavailable) | The HCl salt is a respiratory irritant. If weighing outside a hood is unavoidable, respiratory protection is mandatory. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Lab Coat + Tyvek Sleeves | Prevents dust accumulation on forearm fabric, which can transfer to desks or mucous membranes later. |
Part 3: Operational Handling Protocol
Phase 1: Storage & Stability
-
Hygroscopicity: This salt will absorb atmospheric moisture. Store in a desiccator or a tightly sealed container taped with Parafilm.
-
Temperature: Ambient storage is generally acceptable, but cool, dry conditions (<25°C) extend shelf life and prevent clumping.
Phase 2: Weighing & Transfer (The "Static" Risk)
Amine salts are notorious for static charge. They often "jump" from the spatula.
-
Grounding: Use an anti-static gun on the weighing boat and spatula before transfer.
-
Draft Control: Minimize fume hood turbulence. Lower the sash as much as possible while maintaining visibility.
-
Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts to a weighing boat. Never return excess chemical to the stock bottle.
Phase 3: Solubilization
-
Solvent Choice: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (Hexanes, Et₂O).
-
Exotherm: Dissolution in water may be slightly exothermic. Add the solid to the solvent, not vice-versa, to control the rate of dissolution.
Part 4: Emergency Response & Waste Disposal
Spill Response (Solid)
Do NOT dry sweep. Dry sweeping generates dust aerosols, expanding the contamination zone.
-
Isolate: Mark the area.
-
Dampen: Cover the spill with a paper towel dampened with water (or a specific neutralizer if available, though water is sufficient for this salt).
-
Scoop: Scoop the wet material into a waste container.
-
Wipe: Clean surface with soap and water 3x to remove invisible salt residues.
Exposure Response
-
Eye Contact: Flush immediately for 15 minutes .[2] Time it. 15 minutes feels like an eternity, but it is necessary to fully solubilize and remove the salt from corneal tissue.
-
Skin Contact: Wash with soap and water.[2] Do not use alcohol/solvents, as they may enhance dermal absorption.
Waste Disposal
-
Solid Waste: Dispose of as "Hazardous Chemical Waste - Solid."
-
Liquid Waste: If dissolved in organic solvents, use the "Non-Halogenated Organic" stream. If in aqueous solution, check pH; usually requires collection as "Aqueous Hazardous Waste" containing amines.
Part 5: Safe Handling Workflow (Visualization)
The following diagram outlines the decision logic for safe handling, emphasizing the "Stop Points" where safety checks are critical.
Caption: Operational workflow for 3-Azabicyclo[3.3.1]nonane HCl, highlighting the critical static control check during weighing and moisture protection during storage.
References
-
PubChem. (n.d.). 3-Azabicyclo[3.3.1]nonane hydrochloride (Compound).[3][4][5][6][7][8][9] National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. capotchem.com [capotchem.com]
- 4. researchgate.net [researchgate.net]
- 5. You are being redirected... [hit2lead.com]
- 6. 3-oxa-9-azabicyclo[3.3.1]nonane(SALTDATA: HCl) CAS#: 280-99-9 [chemicalbook.com]
- 7. 3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride | 100368-29-4 [sigmaaldrich.com]
- 8. 3-Oxa-9-azabicyclo(3.3.1)nonane hydrochloride | C7H14ClNO | CID 66639788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Azabicyclo[3.3.1]nonane hydrochloride | C8H16ClN | CID 75412436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
